molecular formula C16H15BrClN5O4S B1390485 PIK-75 hydrochloride CAS No. 1462995-14-7

PIK-75 hydrochloride

Cat. No.: B1390485
CAS No.: 1462995-14-7
M. Wt: 488.7 g/mol
InChI Key: VOUDEIAYNKZQKM-MYHMWQFYSA-N
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Description

PIK-75 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H15BrClN5O4S and its molecular weight is 488.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDEIAYNKZQKM-MYHMWQFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669843
Record name N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462995-14-7, 372196-77-5
Record name PIK-75 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462995147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7GH4IC9PLL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GH4IC9PLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PIK-75 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The small molecule inhibitor PIK-75 hydrochloride has been identified as a potent modulator of critical cellular signaling pathways. Initially characterized as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), extensive research has revealed a more complex and multifaceted mechanism of action.[1] Its ability to induce potent pro-apoptotic effects in cancer cells, an outcome not typically observed with other PI3K inhibitors, stems from a unique multi-targeted profile.[2][3] This technical guide provides an in-depth analysis of PIK-75's molecular targets, its impact on downstream signaling cascades, and the key experimental methodologies used to elucidate its function.

Core Mechanism: A Dual-Pronged Assault on Cell Survival Pathways

PIK-75's primary mechanism of action is the inhibition of Class IA PI3K, with marked selectivity for the p110α isoform.[4][5][6] It functions as a reversible inhibitor that is non-competitive with respect to ATP but competitive with the phosphatidylinositol (PI) substrate.[7][8] By binding to p110α, PIK-75 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10] This action effectively blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][9][11]

However, the potent apoptotic activity of PIK-75 is attributed to its broader target profile.[2][12] Crucially, PIK-75 is also a highly potent inhibitor of DNA-dependent protein kinase (DNA-PK).[7][8][13] This dual inhibition of two key cell survival pathways, PI3K/Akt and DNA damage repair, is believed to create a synthetic lethal interaction in cancer cells, pushing them toward apoptosis rather than a simple cytostatic cell cycle arrest.[12][14]

Caption: Dual inhibition of PI3K and DNA-PK pathways by PIK-75.
Quantitative Data: Kinase Selectivity Profile

The inhibitory activity of PIK-75 has been quantified against a panel of kinases using cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for p110α over other Class I PI3K isoforms, as well as its potent off-target activity against DNA-PK.

Kinase TargetIC50 (nM)Reference(s)
Primary Targets
p110α (PI3Kα)5.8[4][7][13]
DNA-PK2.0[7][13]
PI3K Isoforms
p110γ (PI3Kγ)76[4][7][13]
p110δ (PI3Kδ)510[4][7][13]
p110β (PI3Kβ)1300 (1.3 µM)[4][7][13]
Other Kinases
mTORC1~1000 (~1 µM)[13]
ATM2300 (2.3 µM)[13]
hsVPS342600 (2.6 µM)[13]
ATR21000 (21 µM)[13]
Downstream Cellular Effects

The inhibition of PI3K and its off-targets by PIK-75 triggers a cascade of downstream cellular events.

  • Inhibition of Akt Phosphorylation: As a direct consequence of PI3Kα inhibition, PIK-75 blocks the phosphorylation of Akt at key residues (Ser473 and Thr308), preventing its activation.[9][11] This has been demonstrated in numerous cell types, including CHO-IR cells, 3T3-L1 adipocytes, and glioma cells.[2][9]

  • Induction of Apoptosis: Unlike many PI3K inhibitors that are primarily cytostatic, PIK-75 is a potent inducer of apoptosis.[2][15] This is achieved through multiple mechanisms:

    • Mcl-1 Downregulation: PIK-75 can transiently decrease the activity of cyclin-dependent kinases Cdk7 and Cdk9, leading to a loss of the anti-apoptotic protein Mcl-1.[4]

    • Disruption of Bcl-xL/Bak Interaction: Inhibition of the PI3Kα isoform by PIK-75 leads to a loss of the protective interaction between the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein Bak.[4]

    • Synthetic Lethality: The combined blockade of PI3K-mediated survival signals and DNA-PK-mediated DNA repair pathways is hypothesized to be synthetically lethal in cancer cells.[12]

  • Anti-Inflammatory Activity: PIK-75 suppresses downstream signaling events in the NF-κB pathway, including IKK activation.[4] This leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-6 and decreased expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1), thereby blocking monocyte-endothelial cell adhesion.[4][16]

Caption: PIK-75 mechanism for apoptosis induction via Mcl-1 and Bak.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PIK-75.

In Vitro PI3K Enzyme Activity Assay (Radiometric)

This biochemical assay directly measures the catalytic activity of PI3K isoforms and their inhibition by PIK-75.[1][7]

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂.

  • Substrate: 180 µM Phosphatidylinositol (PI), prepared as lipid vesicles.

  • Enzyme: Purified recombinant p110/p85 PI3K isoform.

  • Initiation: The reaction is initiated by adding 100 µM ATP, supplemented with 2.5 µCi of [γ-³²P]ATP.

  • Procedure:

    • Prepare a reaction mixture (final volume 50 µL) containing the reaction buffer, PI substrate, and the PI3K enzyme.

    • Add varying concentrations of PIK-75 (dissolved in DMSO) or DMSO vehicle control to the mixture.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Start the reaction by adding the [γ-³²P]ATP solution.

    • Incubate for 30 minutes at room temperature.

    • Terminate the reaction by adding 50 µL of 1 M HCl.

    • Extract the radiolabeled lipid products (³²P-PIP) using a chloroform/methanol solvent system.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Quantify the amount of ³²P-PIP produced using autoradiography or a phosphorimager to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This cell-based assay is used to confirm that PIK-75 inhibits the PI3K pathway within a cellular context.[11]

  • Cell Culture: Seed cells (e.g., H69, LN229, or other relevant lines) in 6-well plates and grow to 70-80% confluency.

  • Procedure:

    • Starve cells in serum-free media for 4-6 hours to reduce basal Akt phosphorylation.

    • Pre-treat cells with various concentrations of PIK-75 for 1-2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL insulin (B600854) or 50 ng/mL EGF) for 15-30 minutes.

    • Immediately place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

Caption: Experimental workflow for Western Blot analysis of p-Akt.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by PIK-75.[10]

  • Materials: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of PIK-75 (e.g., 10 nM, 50 nM) for 24-48 hours. Include a vehicle-treated control group.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Data Interpretation:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

A Technical Guide to the PIK-75 Hydrochloride Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of PIK-75 hydrochloride, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK). PIK-75 is a critical tool in cellular signaling research, notable for its unique ability to induce apoptosis in cancer cells, a characteristic distinct from many other PI3K pathway inhibitors that typically only cause cell cycle arrest.[1][2][3] This guide details its mechanism of action, target profile, downstream cellular effects, and key experimental protocols for its characterization.

Mechanism of Action

This compound's primary mechanism involves the potent and reversible inhibition of the p110α catalytic subunit of class I PI3K.[4][5] This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[8][9] This blockade effectively shuts down the PI3K/Akt/mTOR signaling cascade, a pathway crucial for regulating cell survival, proliferation, growth, and metabolism.[9][10]

Kinetic studies have revealed that PIK-75 acts as a noncompetitive inhibitor with respect to ATP, but is competitive with the phosphatidylinositol (PI) substrate.[4][9][11] Beyond its primary target, PIK-75 is also a highly potent inhibitor of DNA-PK, with an IC50 value even lower than that for p110α.[4][5][12][13] This dual-inhibitory action is believed to be responsible for its powerful pro-apoptotic effects.[14][15]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival, Growth, Proliferation mTORC1->Survival GrowthFactor Growth Factor GrowthFactor->RTK PIK75 PIK-75 PIK75->PI3K inhibits Apoptosis_Pathway cluster_pi3k PI3K Pathway cluster_dnapk DNA Repair Pathway cluster_cdk Transcription Regulation PIK75 PIK-75 p110a p110α PIK75->p110a DNAPK DNA-PK PIK75->DNAPK CDK9 CDK9 PIK75->CDK9 Akt Akt p110a->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Survival->Apoptosis inhibition Repair DNA Repair DNAPK->Repair Repair->Apoptosis inhibition Mcl1 Mcl-1 (Anti-apoptotic) CDK9->Mcl1 Mcl1->Apoptosis inhibition Western_Blot_Workflow start Start A 1. Cell Seeding & Treatment with PIK-75 start->A end End B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Blocking (5% Milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-pAkt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Data Analysis (Quantify Bands) I->J J->end Apoptosis_Assay_Workflow start Start A 1. Cell Seeding & Treatment with PIK-75 start->A end End B 2. Cell Harvesting (Adherent + Floating) A->B C 3. Wash Cells (Cold PBS) B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Data Interpretation (Live vs Apoptotic Quadrants) G->H H->end

References

PIK-75 Hydrochloride: A Technical Guide to its Target Proteins and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and versatile small molecule inhibitor widely utilized in cancer research and cell biology.[1][2] Initially identified as a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), further studies have revealed its potent activity against other critical cellular kinases.[1][3][4] Notably, PIK-75 is a powerful inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[1][3][5] This dual inhibition of two major pathways involved in cell survival, proliferation, and genomic integrity makes PIK-75 a valuable tool for investigating cancer biology and a compelling candidate for therapeutic strategies, particularly in combination with DNA-damaging agents.[1][2]

This technical guide provides a comprehensive overview of the target proteins of this compound, presenting quantitative inhibitory data, detailing its impact on key signaling pathways, and providing established experimental protocols for its characterization.

Core Target Proteins and Inhibitory Profile

The primary targets of PIK-75 are PI3K p110α and DNA-PK.[1][5][6] However, it exhibits activity against a broader range of kinases, particularly at higher concentrations. Its selectivity for p110α over other Class I PI3K isoforms, especially p110β, is a key characteristic.[2][4] The unique apoptotic effects of PIK-75, in contrast to the cell-cycle arrest typically induced by other PI3K inhibitors, are attributed to this multi-targeted profile, which can create a "synthetic lethal" interaction by blocking parallel survival pathways.[6][7]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PIK-75 against its primary and secondary kinase targets as determined in cell-free biochemical assays.

Target Protein FamilySpecific TargetIC50 (nM)
PI3K Class I p110α5.8[3][5][8]
p110β1300[3][5][8]
p110γ76[3][5][8]
p110δ510[3][5]
PIKK Family DNA-PK2[3][5]
mTORC1~1000[5][9]
mTORC2~10000[5][9]
ATM2300[5][9]
ATR21000[5][9]
Other Lipid Kinases hsVPS342600[5][9]
PI3KC2α~10000[5][9]
PI3KC2β~1000[5][9]
PI4KIIIβ~50000[5][9]
Other Protein Kinases CDK9Activity noted[10][11]

Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Class IA PI3Ks, including the p110α isoform, are activated by receptor tyrosine kinases (RTKs) and Ras.[14][15] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][16] PIP3 recruits and activates downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates, leading to increased cell survival and proliferation, in part through activation of the mTORC1 complex.[12][13]

PIK-75 potently inhibits p110α, thereby blocking the production of PIP3 and preventing the activation of Akt and downstream effectors.[2][8][16] This leads to reduced cell proliferation and survival.[16]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K (p110α) RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 GF Growth Factor GF->RTK Ras Ras Ras->PI3K Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P S6K p70S6K mTORC1->S6K P EIF4E 4E-BP1 mTORC1->EIF4E P Proliferation Cell Growth & Survival S6K->Proliferation EIF4E->Proliferation PIK75 PIK-75 PIK75->PI3K PIK75->mTORC1 (weaker)

PIK-75 inhibits the PI3K/Akt/mTOR signaling pathway.
The DNA Damage Response (DDR) Pathway

DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1] NHEJ is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs.[17] The assembled DNA-PK complex brings the DNA ends together and activates the kinase function of DNA-PKcs, which phosphorylates various substrates, including itself, to facilitate DNA end processing and ligation.[17]

By potently inhibiting the kinase activity of DNA-PK, PIK-75 effectively blocks the NHEJ repair pathway.[1] This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[1] This mechanism makes PIK-75 a potential sensitizer (B1316253) for radiation therapy and certain chemotherapies that induce DSBs.

DNA_Damage_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku DNAPKcs DNA-PKcs Ku->DNAPKcs recruits DNAPK_complex DNA-PK Complex (Active Kinase) Ku->DNAPK_complex DNAPKcs->DNAPK_complex NHEJ_Factors NHEJ Factors (e.g., Artemis, Ligase IV) DNAPK_complex->NHEJ_Factors phosphorylates NoRepair Repair DNA Repair (NHEJ) NHEJ_Factors->Repair Apoptosis Apoptosis / Cell Death PIK75 PIK-75 PIK75->DNAPK_complex inhibits kinase activity NoRepair->Apoptosis

PIK-75 blocks DNA repair by inhibiting DNA-PK.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of PIK-75. Researchers should optimize conditions for their specific experimental systems.

Protocol 1: In Vitro PI3K Enzyme Activity Assay (Radiometric)

This protocol outlines a method to determine the direct inhibitory effect of PIK-75 on PI3K enzyme activity in a cell-free system.[3][18]

Materials:

  • Purified, recombinant PI3K p110α/p85α enzyme.

  • This compound dissolved in DMSO.

  • Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2.

  • Substrate: Phosphatidylinositol (PI) liposomes (180 µM final concentration).

  • ATP Mix: 100 µM ATP supplemented with [γ-32P]ATP (e.g., 2.5 µCi per reaction).

  • Stop Solution: 1 M HCl.

  • Thin Layer Chromatography (TLC) plates and chamber.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup: In a microcentrifuge tube, combine the Kinase Reaction Buffer, PI substrate, and the desired concentration of PIK-75 or DMSO (for control).

  • Enzyme Addition: Add the purified PI3K enzyme to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiation: Start the reaction by adding the ATP Mix.

  • Incubation: Incubate the reaction for 30 minutes at room temperature.[3][18]

  • Termination: Stop the reaction by adding 50 µL of 1 M HCl.[3][18]

  • Lipid Extraction: Extract the phosphorylated lipid product (PIP) using a chloroform/methanol extraction method.

  • Analysis: Spot the extracted lipid phase onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Quantification: Expose the TLC plate to a phosphor screen and visualize the radioactive PIP spot. Scrape the spot and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each PIK-75 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This cell-based assay assesses the ability of PIK-75 to inhibit the PI3K pathway within intact cells by measuring the phosphorylation status of its downstream effector, Akt.

Materials:

  • Cell line of interest (e.g., a cancer cell line with an active PI3K pathway).

  • Complete cell culture medium.

  • This compound dissolved in DMSO.

  • Growth factor (e.g., insulin (B600854), EGF) if stimulation is required.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight. If necessary, serum-starve the cells for several hours before treatment to reduce basal signaling.

  • Treatment: Treat cells with various concentrations of PIK-75 or DMSO vehicle for a predetermined time (e.g., 1-2 hours).

  • Stimulation: If the pathway is not basally active, stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce Akt phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[19]

  • SDS-PAGE: Normalize protein amounts, prepare samples with loading buffer, and separate proteins by SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-Akt antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

WB_Workflow node_start 1. Cell Treatment (PIK-75) node_lysis 2. Cell Lysis node_start->node_lysis node_quant 3. Protein Quantification (BCA Assay) node_lysis->node_quant node_sds 4. SDS-PAGE (Protein Separation) node_quant->node_sds node_transfer 5. Protein Transfer (to PVDF Membrane) node_sds->node_transfer node_block 6. Blocking node_transfer->node_block node_ab1 7. Primary Antibody Incubation (e.g., anti-pAkt) node_block->node_ab1 node_ab2 8. Secondary Antibody Incubation (HRP-conjugated) node_ab1->node_ab2 node_detect 9. Chemiluminescent Detection node_ab2->node_detect node_end 10. Data Analysis node_detect->node_end

General experimental workflow for Western Blot analysis.

References

PIK-75 Hydrochloride: A Technical Guide to a Dual DNA-PK and p110α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and reversible small molecule inhibitor with a well-documented dual specificity for DNA-dependent protein kinase (DNA-PK) and the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2][3][4] This dual inhibitory action positions PIK-75 as a valuable tool in cancer research, enabling the simultaneous interrogation of two critical cellular pathways: the DNA damage response (DDR) and the PI3K/Akt/mTOR signaling cascade.[3][5] Dysregulation of these pathways is a hallmark of many cancers, making PIK-75 a compelling agent for investigation, both as a standalone therapeutic and in combination with other anti-cancer agents.[3][6] This technical guide provides an in-depth overview of PIK-75, including its inhibitory profile, mechanism of action, and detailed experimental protocols.

Mechanism of Action

PIK-75 exerts its biological effects through the competitive inhibition of the ATP-binding sites of DNA-PK and p110α.[5][7]

  • Inhibition of the PI3K/Akt/mTOR Pathway: By targeting p110α, PIK-75 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][8] This blockage inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt.[5][9] The subsequent decrease in Akt phosphorylation disrupts a cascade of signaling events crucial for cell proliferation, growth, survival, and metabolism.[6][10][11] This inhibition of the PI3K/Akt pathway has been shown to induce apoptosis in various cancer cell lines.[1][12]

  • Inhibition of the DNA Damage Response: PIK-75 is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[3] By inhibiting DNA-PK, PIK-75 compromises the cell's ability to repair DNA damage, leading to the accumulation of DSBs, cell cycle arrest, and ultimately, apoptosis.[3] This mechanism also suggests a potential for PIK-75 to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3]

Quantitative Data: Inhibitory Profile

The inhibitory activity of PIK-75 has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its potent and selective nature.

Target KinaseIC50 (nM)Reference(s)
DNA-PK2[1][2][4][7]
p110α (PI3Kα)5.8[1][2][4][7]
p110γ (PI3Kγ)76[1][2][4][7]
p110δ (PI3Kδ)510[1][2][7]
p110β (PI3Kβ)1300 (1.3 µM)[1][2][4][7]
mTORC1~1000 (~1 µM)[1]
ATM2300 (2.3 µM)[1]
ATR21000 (21 µM)[1]

Experimental Protocols

Detailed methodologies for key experiments involving PIK-75 are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol outlines a method for determining the in vitro inhibitory activity of PIK-75 against a target kinase, such as p110α or DNA-PK.

Materials:

  • Purified recombinant kinase (e.g., p110α, DNA-PK)

  • Kinase-specific substrate (e.g., phosphatidylinositol for p110α)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2)

  • ATP solution (containing [γ-32P]ATP)

  • 1 M HCl

  • Chloroform/methanol (1:1 v/v)

  • 2 M KCl

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of PIK-75 in assay buffer.

  • In a reaction tube, combine the purified kinase, its substrate, and the diluted PIK-75 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding the ATP solution containing [γ-32P]ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1 M HCl.

  • Extract the phosphorylated substrate by adding chloroform/methanol and 2 M KCl, followed by vortexing and centrifugation to separate the phases.

  • Transfer an aliquot of the organic (lower) phase containing the radiolabeled phospholipid to a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each PIK-75 concentration relative to the vehicle control and determine the IC50 value using appropriate software.[7]

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of PIK-75 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • PIK-75 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of PIK-75 in complete culture medium.

  • Remove the existing medium and replace it with the medium containing various concentrations of PIK-75 or a vehicle control (DMSO).

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 690 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[5][7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method quantifies the induction of apoptosis by PIK-75 by detecting the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PIK-75 stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of PIK-75 (e.g., 10 nM, 50 nM) for a specified time (e.g., 24 hours). Include a vehicle control.[5]

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add additional 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[5]

Mandatory Visualizations

Signaling Pathways

PI3K_DNA_PK_Inhibition_by_PIK75 cluster_0 PI3K/Akt Signaling Pathway cluster_1 DNA Damage Response (NHEJ) GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival DNAdamage DNA Double-Strand Break Ku70_80 Ku70/80 DNAdamage->Ku70_80 DNAPK DNA-PK Ku70_80->DNAPK recruits Artemis Artemis DNAPK->Artemis phosphorylates LigIV Ligase IV / XRCC4 DNAPK->LigIV recruits DNARepair DNA Repair Artemis->DNARepair LigIV->DNARepair PIK75 PIK-75 PIK75->PI3K PIK75->DNAPK

Caption: PIK-75 dually inhibits PI3K (p110α) and DNA-PK.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Assessing PIK-75 Activity cluster_assays Cell-Based Assays start Cell Seeding (e.g., 96-well or 6-well plates) treatment Treatment with PIK-75 (Dose-response) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation proliferation Proliferation Assay (MTT) incubation->proliferation apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis western Western Blot (e.g., p-Akt, total Akt) incubation->western data_analysis Data Analysis (IC50/GI50 calculation, Statistical analysis) proliferation->data_analysis apoptosis->data_analysis western->data_analysis

Caption: A typical experimental workflow for evaluating PIK-75.

Conclusion

This compound is a powerful research tool for dissecting the intricate connections between the PI3K/Akt signaling pathway and the DNA damage response.[3] Its dual inhibitory activity against p110α and DNA-PK provides a unique opportunity to study the consequences of simultaneously targeting these two critical pathways in cancer cells. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the multifaceted role of PIK-75 and to further elucidate its potential as a therapeutic agent.

References

The Isoform Selectivity of PIK-75 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform selectivity of PIK-75 hydrochloride, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family. This document summarizes key quantitative data, details common experimental protocols for assessing PI3K activity, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

This compound is a well-characterized inhibitor of the PI3K signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer and other diseases, making PI3K isoforms attractive therapeutic targets. PIK-75 exhibits notable selectivity for the p110α isoform of Class I PI3Ks, which is frequently mutated in various human cancers.[1][2] Understanding the isoform selectivity profile of inhibitors like PIK-75 is paramount for elucidating their mechanism of action and predicting both on-target efficacy and potential off-target effects.

Data Presentation: Inhibitory Activity of PIK-75

The following tables summarize the half-maximal inhibitory concentrations (IC50) of PIK-75 against Class I PI3K isoforms and other key kinases. This quantitative data highlights the compound's potent and selective inhibition of p110α.

Table 1: PIK-75 IC50 Values for Class I PI3K Isoforms

Target IsoformIC50 (nM)Fold Selectivity vs. p110α
p110α5.81x
p110β1300>200x
p110γ76~13x
p110δ510~88x

Data compiled from multiple sources.[3][4][5]

Table 2: PIK-75 IC50 Values for Other Kinases

Target KinaseIC50 (nM)Notes
DNA-PK2Potent off-target inhibition.[3]

Signaling Pathway and Mechanism of Action

PIK-75 exerts its effects by inhibiting the catalytic activity of PI3K isoforms, primarily p110α. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell survival and proliferation.[6]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIK75 PIK-75 PIK75->PI3K Inhibition (p110α selective) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation Proliferation Cell Growth & Survival Downstream->Proliferation Promotion

PI3K/Akt signaling pathway with PIK-75 inhibition point.

Experimental Protocols

The determination of PI3K isoform selectivity is typically achieved through in vitro biochemical assays. These assays measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for common assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a PI3K inhibitor.

Experimental_Workflow CompoundPrep Prepare serial dilutions of PIK-75 in DMSO ReactionSetup Set up kinase reaction: - Purified PI3K isoform - Lipid substrate (e.g., PIP2) - PIK-75 dilution CompoundPrep->ReactionSetup Initiation Initiate reaction with ATP ReactionSetup->Initiation Incubation Incubate at room temperature (e.g., 60 minutes) Initiation->Incubation Termination Stop reaction and detect signal Incubation->Termination DataAnalysis Calculate % inhibition and determine IC50 value Termination->DataAnalysis

General workflow for PI3K inhibitor IC50 determination.
Representative Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This method is highly sensitive and suitable for high-throughput screening.

Materials:

  • Purified recombinant PI3K enzymes (p110α, β, γ, δ)

  • This compound

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 0.5 µl of the diluted PIK-75 or vehicle (DMSO) control.

    • Add 4 µl of a mixture containing the PI3K enzyme and the lipid substrate in kinase reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding 0.5 µl of ATP solution. The final ATP concentration should be close to the Km value for the specific isoform, if known.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each PIK-75 concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Alternative Protocol: Adapta™ Universal Kinase Assay (TR-FRET)

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that detects ADP formation.

Principle: The assay involves a kinase reaction followed by the addition of a detection solution containing a europium (Eu)-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction. ADP produced by the kinase competes with the tracer for binding to the antibody. High kinase activity leads to high ADP levels, displacement of the tracer, and a low TR-FRET signal. Conversely, inhibition of the kinase results in low ADP production and a high TR-FRET signal.

General Steps:

  • Perform the kinase reaction in a similar manner to the ADP-Glo™ assay, incubating the enzyme, substrate, and inhibitor.

  • Stop the reaction by adding the detection solution containing EDTA, Eu-anti-ADP antibody, and the Alexa Fluor® 647-ADP tracer.

  • Incubate for at least 30 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • The ratio of the acceptor to donor emission is used to calculate the percent inhibition and subsequently the IC50 value.

Conclusion

This compound is a potent inhibitor of the p110α isoform of PI3K, with significant selectivity over other Class I isoforms. Its inhibitory profile, which also includes potent activity against DNA-PK, should be carefully considered when designing experiments and interpreting results. The biochemical assays detailed in this guide provide robust methods for characterizing the potency and selectivity of PI3K inhibitors, which is a critical step in the development of targeted therapies for cancer and other diseases driven by aberrant PI3K signaling.

References

PIK-75 Hydrochloride: A Technical Guide to Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and has emerged as a significant tool in cancer research for its ability to induce apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanisms of PIK-75-mediated apoptosis, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various cell lines. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize PIK-75 in their studies.

Mechanism of Action

This compound primarily exerts its pro-apoptotic effects through the potent and selective inhibition of the class I PI3K isoform p110α.[3] This inhibition is ATP-competitive and disrupts the crucial PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival, proliferation, and growth.[4][5] By blocking the phosphorylation of Akt, PIK-75 effectively deactivates downstream survival signals, thereby priming the cell for apoptosis.[6]

Furthermore, PIK-75 exhibits a dual inhibitory action by also targeting other kinases, most notably DNA-dependent protein kinase (DNA-PK) and cyclin-dependent kinase 9 (CDK9).[7][8] The inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1, a critical member of the Bcl-2 family.[9][10] This dual blockade of PI3K/Akt signaling and Mcl-1 expression creates a synthetic lethal interaction, leading to the activation of the intrinsic mitochondrial-dependent apoptotic cascade.[8][9] This process involves the activation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.[6][11]

Quantitative Data

The following tables summarize the inhibitory concentrations and cellular effects of this compound across various targets and cell lines.

Table 1: Inhibitory Activity of this compound Against Various Kinases

TargetIC50 (nM)
p110α5.8[1][7][12]
DNA-PK2[7][12]
p110γ76[1][7][12]
p110δ510[7][12]
p110β1300[1][7][12]
mTORC1~1000[7][13]
ATM2300[7][13]
ATR21000[7][13]

Table 2: Cellular Effects of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationIncubation Time
MV4-11Acute Myeloid LeukemiaCytotoxicity (IC50)3 nM72 h
NZOV9Ovarian CancerAnti-proliferative (IC50)66 nMNot Specified
NZB5Ovarian CancerAnti-proliferative (IC50)69 nMNot Specified
MIA PaCa-2Pancreatic CancerInhibition of proliferation0.1 - 1000 nM48 h
AsPC-1Pancreatic CancerInhibition of proliferation0.1 - 1000 nM48 h
LN229Glioblastoma (PTEN WT)Increased Apoptosis0.5 µM24 h
U87Glioblastoma (PTEN Mutant)Apoptosis0.5 µM24 h
Mantle Cell LymphomaMantle Cell LymphomaOvercomes venetoclax (B612062) resistance1.5 - 17.2 nM (IC50)72 h

Signaling Pathways and Experimental Workflows

PIK-75 Signaling Pathway in Apoptosis Induction

PIK75_Apoptosis_Pathway PIK-75 Signaling Pathway in Apoptosis cluster_inhibition This compound cluster_pi3k PI3K/Akt Pathway cluster_cdk9 CDK9 Pathway cluster_apoptosis Apoptotic Cascade PIK75 PIK-75 PI3K p110α (PI3K) PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits Akt Akt PI3K->Akt Activates mTOR mTORC1 Akt->mTOR Activates Mcl1 Mcl-1 Akt->Mcl1 Upregulates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes CDK9->Mcl1 Maintains Expression Bax Bax Mcl1->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: PIK-75 inhibits PI3K/Akt and CDK9 pathways to induce apoptosis.

Experimental Workflow for Apoptosis Detection by Flow Cytometry

Apoptosis_Assay_Workflow Workflow for PIK-75 Apoptosis Assay Start Start SeedCells 1. Seed cells in 6-well plates Start->SeedCells TreatCells 2. Treat with PIK-75 (e.g., 0.1-5 µM) and vehicle control (DMSO) SeedCells->TreatCells Incubate 3. Incubate for a defined period (e.g., 24-48 hours) TreatCells->Incubate Harvest 4. Harvest both adherent and floating cells Incubate->Harvest Wash 5. Wash cells with cold PBS Harvest->Wash Resuspend 6. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 7. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain IncubateDark 8. Incubate in the dark at RT for 15 min Stain->IncubateDark Analyze 9. Analyze by Flow Cytometry IncubateDark->Analyze End End Analyze->End

Caption: A typical workflow for analyzing PIK-75-induced apoptosis via flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of PIK-75 on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of PIK-75 in complete cell culture medium from the stock solution. A common concentration range to test is 0-10 µM.[14]

  • Remove the medium from the wells and replace it with the medium containing various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 treatment.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14]

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]

  • Incubate the plate overnight at 37°C.[14]

  • Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.[12][14]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Akt (p-Akt)

This protocol allows for the assessment of PIK-75's inhibitory effect on the PI3K pathway.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PIK-75 stock solution (10 mM in DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with desired concentrations of PIK-75 for the specified duration.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.[15]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[14]

  • Determine the protein concentration of each lysate using a BCA assay.[14]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[14]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[14]

  • Quantify the band intensities to determine the relative levels of p-Akt and total Akt.

Apoptosis Determination by Flow Cytometry (Annexin V/PI Staining)

This protocol outlines the steps to quantify apoptosis in cells treated with PIK-75.[8]

Materials:

  • PIK-75 stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.[8]

  • PIK-75 Treatment: Treat the cells with various concentrations of PIK-75 (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).[8]

  • Cell Harvesting: For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[8]

Conclusion

This compound is a valuable research tool for inducing apoptosis through the dual inhibition of the PI3K/Akt and CDK9 pathways. Its potent and selective activity against p110α, coupled with its ability to downregulate Mcl-1, provides a robust mechanism for triggering programmed cell death in a variety of cancer cell models. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers aiming to investigate the apoptotic effects of PIK-75 and explore its therapeutic potential. Careful consideration of cell-type-specific responses and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

PIK-75 Hydrochloride: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent small molecule inhibitor primarily targeting the p110α isoform of phosphoinositide 3-kinase (PI3K), with additional activity against the p110γ isoform and DNA-dependent protein kinase (DNA-PK).[1][2][3] Emerging evidence has highlighted its significant anti-inflammatory properties, positioning it as a valuable tool for research in inflammation and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory effects of PIK-75, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from relevant studies.

Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Signaling Axis

The anti-inflammatory effects of PIK-75 are predominantly mediated through its inhibition of the PI3K/Akt signaling pathway, a critical regulator of cellular inflammatory responses. By inhibiting p110α and p110γ isoforms of PI3K, PIK-75 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

The suppression of Akt activation has several downstream consequences that culminate in a potent anti-inflammatory effect. A key outcome is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master transcriptional regulator of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. PIK-75-mediated inhibition of PI3K/Akt signaling leads to the suppression of IKK activation and subsequent NF-κB transcription.[4] This ultimately results in a dose-dependent reduction in the production of key pro-inflammatory mediators.[4][5]

Signaling Pathway Diagram

PIK75_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) PI3K PI3K (p110α/γ) Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt IKK IKK pAkt->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, IL-8) DNA->Cytokines Transcription PIK75 PIK-75 PIK75->PI3K Inhibits Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting Cell_Culture Cell Culture & Treatment with PIK-75 Lysis Cell Lysis in RIPA Buffer Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

References

PIK-75 Hydrochloride: A Technical Guide to its Role in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a critical enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2][] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.

Introduction

The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases plays a crucial role in intracellular signaling.[2][5] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[4] The subsequent activation of the mTOR complex (mTORC1 and mTORC2) orchestrates a cascade of events that drive cellular growth and proliferation.[2][7]

The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[2][8] this compound has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for p110α over other PI3K isoforms.[1][7][8]

Mechanism of Action

PIK-75 is a reversible inhibitor that exhibits a degree of selectivity for the p110α isoform of PI3K.[1][9] It also demonstrates potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).[][10][11] In cell-free assays, PIK-75 inhibits p110α with a noncompetitive mechanism with respect to ATP, with a Ki of 36 nM, and is competitive with respect to the phosphatidylinositol (PI) substrate, with a Ki of 2.3 nM.[10]

By inhibiting p110α, PIK-75 blocks the production of PIP3, thereby preventing the phosphorylation and activation of Akt.[2][7] This disruption of the PI3K/Akt signaling cascade leads to the downstream inhibition of mTOR and its effectors, ultimately resulting in reduced cell proliferation and the induction of apoptosis.[5][7][9]

Biochemical and Cellular Activity

The inhibitory activity of PIK-75 has been characterized in various biochemical and cellular assays.

Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PIK-75 against a panel of kinases.

Target KinaseIC50 (nM)
DNA-PK2[][10][11]
p110α5.8[2][][7][10][11]
p110γ76[7][10][11]
p110δ510[9][10]
p110β1300 (1.3 µM)[7][10][11]
mTORC1~1000 (~1 µM)[9][12]
PI3KC2β~1000 (~1 µM)[9][12]
ATM2300 (2.3 µM)[9][12]
hsVPS342600 (2.6 µM)[9][12]
PI3KC2α~10000 (~10 µM)[9][12]
mTORC2~10000 (~10 µM)[9][12]
ATR21000 (21 µM)[9][12]
PI4KIIIβ~50000 (~50 µM)[9][12]
Cellular Effects

In cellular contexts, PIK-75 demonstrates a range of activities:

  • Inhibition of Akt Phosphorylation: PIK-75 blocks the insulin-induced phosphorylation of Akt on both Ser473 and Thr308 in various cell lines, with an IC50 of 78 nM in CHO-IR cells.[][5][9]

  • Induction of Apoptosis: Unlike many other PI3K inhibitors that primarily cause cell cycle arrest, PIK-75 is a potent inducer of apoptosis.[9][11][13] This is attributed to its dual inhibition of PI3K and off-target kinases like DNA-PK and cyclin-dependent kinases (CDKs), leading to a "synthetic lethal" effect.[13][14][15]

  • Inhibition of Cell Proliferation: PIK-75 inhibits the proliferation of various cancer cell lines, including those from pancreatic, ovarian, and acute myeloid leukemia (AML) origins, with IC50 values in the nanomolar to low micromolar range.[9][10][16]

  • In Vivo Antitumor Activity: In preclinical xenograft models, PIK-75 has been shown to reduce tumor growth and potentiate the anticancer activity of other agents like gemcitabine.[9][17]

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a general method to determine the IC50 values of PIK-75 against PI3K isoforms.

Materials:

  • Recombinant PI3K enzymes (p110α, p110β, p110γ, p110δ)

  • This compound

  • Phosphatidylinositol (PI)

  • ATP (containing [γ-³²P]ATP)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 5 mM MgCl₂

  • Stop Solution: 1 M HCl

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, combine the PI3K enzyme, assay buffer, and the diluted PIK-75 or DMSO (vehicle control).

  • Add 180 µM phosphatidylinositol.[10]

  • Initiate the reaction by adding 100 µM ATP (containing 2.5 µCi of [γ-³²P]ATP).[10]

  • Incubate the reaction mixture for 30 minutes at room temperature.[10]

  • Terminate the reaction by adding 50 µL of 1 M HCl.[10]

  • Extract the phospholipids (B1166683) using a chloroform/methanol mixture.[10]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each PIK-75 concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the effect of PIK-75 on Akt phosphorylation in cultured cells.

Materials:

  • Cultured cells (e.g., CHO-IR, 3T3-L1 adipocytes)

  • This compound

  • Growth factor (e.g., insulin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a culture plate and grow to the desired confluency.

  • Serum-starve the cells for a specified period (e.g., 4-6 hours).

  • Pre-treat the cells with various concentrations of PIK-75 for a defined time (e.g., 5 minutes).[9]

  • Stimulate the cells with a growth factor (e.g., 1 nM insulin (B600854) for 10 minutes) to induce Akt phosphorylation.[9]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt and the loading control.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and PIK-75 Inhibition

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 Phosphorylates PIK75 PIK-75 PIK75->PI3K mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: PIK-75 inhibits the PI3K/Akt/mTOR pathway by targeting the p110α isoform of PI3K.

Experimental Workflow for Evaluating PIK-75 Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay PI3K Kinase Assay (Determine IC50) Cell_Culture Cancer Cell Lines Treatment Treat with PIK-75 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-Akt, Apoptosis markers) Treatment->Western_Blot Xenograft Xenograft Model Establishment PIK75_Admin PIK-75 Administration Xenograft->PIK75_Admin Tumor_Measurement Tumor Volume Measurement PIK75_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) PIK75_Admin->Toxicity_Assessment

Caption: A typical experimental workflow for characterizing the in vitro and in vivo effects of PIK-75.

PIK-75 Target Selectivity Profile

PIK75_Selectivity cluster_high_potency High Potency (IC50 < 100 nM) cluster_moderate_potency Moderate Potency (100 nM - 1 µM) cluster_low_potency Low Potency (IC50 > 1 µM) PIK75 PIK-75 p110a p110α (5.8 nM) PIK75->p110a DNAPK DNA-PK (2 nM) PIK75->DNAPK p110g p110γ (76 nM) PIK75->p110g p110d p110δ (510 nM) PIK75->p110d mTORC1 mTORC1 (~1 µM) PIK75->mTORC1 p110b p110β (1.3 µM) PIK75->p110b ATM ATM (2.3 µM) PIK75->ATM ATR ATR (21 µM) PIK75->ATR

Caption: PIK-75 exhibits a distinct selectivity profile, potently inhibiting p110α and DNA-PK.

Conclusion

This compound is a well-characterized, selective inhibitor of the p110α isoform of PI3K and a potent inhibitor of DNA-PK. Its ability to effectively block the PI3K/Akt/mTOR pathway and induce apoptosis makes it an invaluable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working to understand and target the PI3K signaling network in disease.

References

The Discovery and Development of PIK-75 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] As a member of the imidazopyridine class of inhibitors, PIK-75 has been instrumental in elucidating the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a frequent event in human cancers, making PI3Kα a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.

Discovery and Development

PIK-75 emerged from medicinal chemistry efforts focused on developing isoform-selective PI3K inhibitors. The imidazo[1,2-a]pyridine (B132010) scaffold was identified as a promising starting point for achieving selectivity for p110α.[5][6] Structure-activity relationship (SAR) studies around this scaffold led to the identification of PIK-75, which demonstrated high potency for PI3Kα and significant selectivity over other Class I PI3K isoforms.[5][6] While the sulfonohydrazide group in PIK-75 was noted as a potential structural alert, its contribution to the compound's potent inhibitory activity was significant.[6] Subsequent research has focused on modifying the imidazo[1,2-a]pyridine core at various positions to improve drug-like properties while retaining high potency and selectivity.[5][7]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PI3Kα and DNA-PK.[1][2]

PI3Kα Inhibition

PIK-75 is a reversible and potent inhibitor of the p110α catalytic subunit of PI3K.[2][8] It acts as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the phosphatidylinositol (PI) substrate.[9] By blocking the activity of PI3Kα, PIK-75 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[3] The subsequent decrease in phosphorylated Akt (p-Akt) disrupts the entire PI3K/Akt/mTOR signaling cascade, leading to the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis.[3]

DNA-PK Inhibition

In addition to its effects on PI3Kα, PIK-75 is also a potent inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.[1][2] This dual activity can contribute to its anti-cancer effects by sensitizing cancer cells to DNA-damaging agents and inducing synthetic lethality in certain contexts.

Quantitative Data

The inhibitory activity of PIK-75 against various kinases has been determined in numerous studies. The following tables summarize key quantitative data.

TargetIC50 (nM)Notes
PI3Kα (p110α)5.8Highly potent inhibition.[1][9]
PI3Kβ (p110β)1300Over 200-fold selectivity for p110α.[8][9]
PI3Kγ (p110γ)76Moderate inhibition.[8][9]
PI3Kδ (p110δ)510Less potent inhibition.[9]
DNA-PK2Potent inhibition.[1][2]
mTOR~1000Weak inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of PIK-75. IC50 values represent the concentration of PIK-75 required to inhibit 50% of the kinase activity in cell-free assays.

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
Rec1-ReMantle Cell Lymphoma1.5 - 10.972
JeKo-lucMantle Cell Lymphoma1.5 - 10.972
PT (various)Mantle Cell Lymphoma6.3 - 425.224

Table 2: In Vitro Anti-proliferative Activity of PIK-75 in Mantle Cell Lymphoma. IC50 values represent the concentration of PIK-75 required to inhibit 50% of cell growth.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of PIK-75 and a general experimental workflow.

PIK75_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes DNA_PK DNA-PK DNA_repair DNA Repair DNA_PK->DNA_repair Promotes DNA_damage DNA Damage DNA_damage->DNA_PK Activates PIK75 PIK-75 PIK75->PI3K Inhibits PIK75->DNA_PK Inhibits Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with PIK-75 CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis WesternBlot 3c. Western Blot (p-Akt, total Akt) Treatment->WesternBlot KinaseAssay 3d. Kinase Assay (e.g., HTRF) Treatment->KinaseAssay Xenograft 1. Xenograft Model Establishment DrugAdmin 2. PIK-75 Administration Xenograft->DrugAdmin TumorMeasurement 3. Tumor Volume Measurement DrugAdmin->TumorMeasurement Toxicity 4. Toxicity Assessment DrugAdmin->Toxicity PD_Analysis 5. Pharmacodynamic Analysis (e.g., p-Akt) TumorMeasurement->PD_Analysis

References

PIK-75 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Potent PI3Kα and DNA-PK Inhibitor

Introduction

PIK-75 hydrochloride is a potent and selective small molecule inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] As a reversible, cell-permeable compound, PIK-75 has become a valuable tool in cancer research and cell signaling studies.[3] Its ability to induce apoptosis, a feature not common to all PI3K inhibitors, is attributed to its unique dual-inhibitory profile.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways, to support its application in preclinical research.

Physicochemical Properties

PropertyValue
CAS Number372196-77-5
Molecular FormulaC₁₆H₁₄BrN₅O₄S·HCl
Molecular Weight488.74 g/mol
Purity>98%
SolubilitySoluble in DMSO to 5 mM

Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] It acts as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the phosphatidylinositol (PI) substrate.[5] By inhibiting p110α, PIK-75 blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors such as Akt.[6] The subsequent suppression of Akt phosphorylation prevents the activation of mTORC1 and other downstream targets involved in cell growth, proliferation, and survival.[6]

Furthermore, PIK-75 is a potent inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.[1] This dual inhibition of PI3Kα and DNA-PK is thought to create a "synthetic lethal" interaction in cancer cells, leading to apoptosis rather than just cell cycle arrest.[1][4] PIK-75 has also been shown to inhibit other kinases, including cyclin-dependent kinases (CDKs), which contributes to its unique cellular effects such as G2/M cell cycle arrest.[7]

Quantitative Data

In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of PIK-75 against its primary target and key off-targets.

TargetIC₅₀ (nM)Reference(s)
Primary Targets
p110α5.8[2][5][8]
DNA-PK2[1][2][5][9]
PI3K Isoforms
p110β1300 (1.3 µM)[5][9]
p110γ76[5][8][9]
p110δ510[5][8][9]
Other Kinases
mTORC1~1000 (~1 µM)[9]
ATM2300 (2.3 µM)[9]
ATR21000 (21 µM)[9]
hsVPS342600 (2.6 µM)[9]
PI3KC2α~10000 (~10 µM)[9]
PI3KC2β~1000 (~1 µM)[9]
PI4KIIIβ~50000 (~50 µM)[9]
Cellular Activity
Cell LineAssayEffectIC₅₀ (nM)Reference(s)
CHO-IRPKB/Akt PhosphorylationInhibition of insulin-induced phosphorylation (Ser473 & Thr308)78[9][10]
L6 myotubesThr308 PhosphorylationInhibition1200 (1.2 µM)[9]
3T3-L1 adipocytesThr308 PhosphorylationInhibition1300 (1.3 µM)[9]
MIA PaCa-2, AsPC-1Proliferation/SurvivalInhibition, induction of apoptosisSubmicromolar[9]
A-375ProliferationInhibition58[9]
MV4-11Cytotoxicity3[5]

Experimental Protocols

Preparation of PIK-75 Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[11]

  • Sterile microcentrifuge tubes[11]

Protocol:

  • To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 488.74 g/mol ) in 1 mL of DMSO.[12]

  • Vortex thoroughly to ensure complete dissolution.[12]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[12]

  • Store the stock solution at -20°C for long-term storage.[12]

Cell Viability (MTT) Assay

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration.[11]

  • Incubate for the desired period (e.g., 48 hours).[9]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Western Blot Analysis of Akt Phosphorylation

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of PIK-75 for the specified duration.

  • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

  • Determine the protein concentration of the lysates using a BCA assay.[7]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.[11]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Visualize the protein bands using an ECL substrate and an imaging system.[11]

In Vivo Xenograft Studies

Animal Model:

  • Mice bearing tumors (e.g., MIA PaCa-2 pancreatic cancer cells).[9]

Dosage and Administration:

  • PIK-75 can be administered at a dosage of 2 mg/kg.[9]

  • It can be used alone or in combination with other agents like Gemcitabine (20 mg/kg).[9]

  • Administration is typically via intraperitoneal (i.p.) injection.[5]

Signaling Pathways and Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition by PIK-75

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth PIK75 PIK-75 PIK75->PI3K

Caption: PIK-75 inhibits the PI3K/Akt/mTOR signaling pathway by targeting p110α.

Dual Inhibition Mechanism of PIK-75 Leading to Apoptosis

PIK75_dual_inhibition cluster_inhibition Inhibition cluster_outcomes Cellular Outcomes PIK75 PIK-75 PI3K_alpha PI3Kα PIK75->PI3K_alpha DNA_PK DNA-PK PIK75->DNA_PK Akt_pathway Akt Pathway PI3K_alpha->Akt_pathway DNA_repair DNA Damage Repair DNA_PK->DNA_repair Cell_Survival Cell Survival Akt_pathway->Cell_Survival DNA_repair->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis inhibition of both leads to

Caption: The dual inhibition of PI3Kα and DNA-PK by PIK-75 promotes apoptosis.

Experimental Workflow for PIK-75 In Vitro Studies

experimental_workflow cluster_assays Assays prep_stock Prepare 10 mM PIK-75 Stock in DMSO treat_cells Treat Cells with PIK-75 Dilutions prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate mtt_assay MTT Assay for Cell Viability incubate->mtt_assay wb_assay Western Blot for p-Akt/Akt incubate->wb_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay

Caption: A general workflow for in vitro experiments using PIK-75.

Conclusion

This compound is a powerful research tool for investigating the roles of PI3Kα and DNA-PK in various cellular processes, particularly in the context of cancer. Its distinct ability to induce apoptosis sets it apart from many other PI3K inhibitors. This guide provides essential data and protocols to facilitate the design and execution of robust experiments. Researchers should consider its off-target effects, especially on DNA-PK, when interpreting results. The provided information aims to support the effective use of PIK-75 in advancing our understanding of cell signaling and developing novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PIK-75 Hydrochloride

This guide provides a comprehensive technical overview of this compound, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its use in research settings.

Core Chemical and Physical Properties

This compound is a synthetic, cell-permeable compound widely used in cell signaling research. Its core properties are summarized below.

Chemical Structure and Identifiers
PropertyValue
IUPAC Name N'-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide;hydrochloride[][2]
CAS Number 372196-77-5[][2][3][4]
Molecular Formula C₁₆H₁₅BrClN₅O₄S[3][4][5]
Molecular Weight 488.74 g/mol [][3][6]
Appearance Yellow Powder / Light Beige to Beige Solid[2][7]
Purity >98%[]
Physicochemical Properties
PropertyValue
Melting Point >156°C (decomposition)[4][7]
Solubility DMSO: 11-98 mg/mL (solubility can be affected by moisture in DMSO)[3][6]. Methanol: Slightly soluble[4][5]. Water: Insoluble[2][3]. DMF: Soluble[2].
Storage (Solid) Store at -20°C under desiccating conditions. Stable for ≥ 4 years[8][9].
Storage (Solutions) Aliquot and store at -20°C (1 month) or -80°C (up to 1 year)[3][6][9]. Avoid repeated freeze-thaw cycles[6][9].

Mechanism of Action and Biological Activity

PIK-75 is a reversible and selective inhibitor of the p110α isoform of PI3K and is also a potent inhibitor of DNA-PK.[3][10][11] Its selectivity makes it a valuable tool for dissecting the specific roles of p110α in cellular signaling pathways.

Kinase Inhibitory Profile

PIK-75 demonstrates significant selectivity for p110α over other Class I PI3K isoforms.[6][12] When binding to p110α, it acts as a noncompetitive inhibitor with respect to ATP (Ki = 36 nM) and a competitive inhibitor with respect to the phosphatidylinositol (PI) substrate (Ki = 2.3 nM).[6]

Target KinaseIC₅₀ (nM)
DNA-PK 2[3][6]
PI3K p110α 5.8[3][6]
PI3K p110γ 76[3][6]
PI3K p110δ 510[3][6]
PI3K p110β 1300 (1.3 µM)[3][6]
mTORC1 ~1000 (~1 µM)[3][11]
ATM 2300 (2.3 µM)[3][11]
Cellular Effects

In cellular contexts, PIK-75 effectively inhibits the PI3K/Akt signaling pathway.[10] This inhibition blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), preventing the downstream phosphorylation and activation of effectors like Akt and mTORC1.[8]

Key reported cellular activities include:

  • Induction of Apoptosis: PIK-75 has been shown to induce apoptotic cell death in various cancer cell lines, including pancreatic cancer and acute myeloid leukemia.[3][11][13]

  • Inhibition of Cell Motility: The compound reduces tumor cell motility and in vivo invasion.[2][6]

  • Anti-inflammatory Effects: PIK-75 can suppress the production of pro-inflammatory mediators such as TNF-α and IL-6 in a manner dependent on NF-κB.[2][13]

  • Modulation of Insulin Signaling: It blocks the insulin-induced phosphorylation of Akt in CHO-IR cells with an IC₅₀ of 78 nM.[3][11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism and selectivity of PIK-75.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PI3K->PIP2 PDK1->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activation Downstream Cell Growth, Survival, Proliferation pAkt->Downstream mTORC1->Downstream PIK75 PIK-75 PIK75->PI3K Inhibition

PI3K/Akt signaling pathway showing PIK-75 inhibition.

PIK75_Selectivity cluster_high High Potency (IC₅₀ < 10 nM) cluster_medium Medium Potency (10 - 100 nM) cluster_low Low Potency (IC₅₀ > 500 nM) PIK75 PIK-75 DNA_PK DNA-PK (2 nM) PIK75->DNA_PK p110a p110α (5.8 nM) PIK75->p110a p110g p110γ (76 nM) PIK75->p110g p110d p110δ (510 nM) PIK75->p110d p110b p110β (1300 nM) PIK75->p110b

Isoform selectivity profile of PIK-75.

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving this compound.

Preparation of PIK-75 Stock Solution (10 mM in DMSO)

This protocol is for preparing a concentrated stock solution for use in cell culture and in vitro assays.[14][15]

Materials:

  • This compound powder (MW: 488.74 g/mol )

  • High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of this compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6][9]

In Vitro PI3K Kinase Assay (Radiometric)

This protocol outlines a general method to determine the enzymatic activity of PI3K in the presence of an inhibitor.[6]

Materials:

  • Purified PI3K enzyme (e.g., p110α/p85α)

  • PIK-75 stock solution

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂)

  • Substrate: Phosphatidylinositol (PI)

  • ATP solution (containing [γ-³²P]ATP)

  • 1 M HCl

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the kinase reaction buffer, purified PI3K enzyme, and desired concentrations of PIK-75 (or DMSO vehicle control).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the PI substrate (e.g., final concentration 180 µM) followed by the ATP solution (e.g., final concentration 100 µM, with 2.5 µCi [γ-³²P]ATP).[6]

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[6]

  • Stop Reaction: Terminate the reaction by adding an equal volume of 1 M HCl.[6]

  • Lipid Extraction: Extract the phosphorylated lipid products (³²P-PIP).

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter to determine enzyme activity.

  • Data Analysis: Calculate IC₅₀ values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation

This cell-based assay assesses the inhibitory effect of PIK-75 on the downstream PI3K signaling pathway.[16]

Materials:

  • Cultured cells of interest

  • PIK-75 working solutions (diluted from stock in culture medium)

  • Growth factor for stimulation (e.g., insulin, EGF)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, loading control)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of PIK-75 (e.g., 10 nM - 1 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with a growth factor for 10-15 minutes to activate the PI3K pathway.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape and collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. A loading control (e.g., β-actin or GAPDH) is essential.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

Western_Blot_Workflow A 1. Seed and Grow Cells B 2. Serum Starve Cells A->B C 3. Pre-treat with PIK-75 or Vehicle Control B->C D 4. Stimulate with Growth Factor C->D E 5. Lyse Cells and Quantify Protein D->E F 6. SDS-PAGE and Membrane Transfer E->F G 7. Immunoblot with Antibodies (p-Akt, Akt) F->G H 8. Detect and Analyze Protein Levels G->H

Workflow for Western Blot analysis of Akt phosphorylation.

References

An In-depth Technical Guide to PIK-75 Hydrochloride (CAS: 372196-77-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75 hydrochloride is a potent and selective, reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK).[1][2] Primarily targeting the p110α isoform of PI3K, it has emerged as a critical tool in cancer research and cell signaling studies.[3][4] Its ability to modulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, underpins its pro-apoptotic and anti-proliferative effects.[3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its effective use in a research setting.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

PropertyValueReference(s)
CAS Number 372196-77-5[6][7]
Molecular Formula C₁₆H₁₄BrN₅O₄S·HCl[6][7]
Molecular Weight 488.74 g/mol [6][7]
Purity >98%[6][7]
Appearance Yellow Powder[8]
Solubility Soluble in DMSO (to 5 mM), DMF. Insoluble in water.[6][8][9]
Storage Store at -20°C, desiccated.[6]

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of its target kinases.[10] It is a potent inhibitor of the p110α isoform of PI3K and also demonstrates significant activity against DNA-PK.[10][]

The inhibition of PI3Kα blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This prevents the subsequent recruitment and activation of downstream effectors such as Akt and mTORC1, leading to the inhibition of cell growth, proliferation, and survival.[3][6][12]

Furthermore, the inhibition of DNA-PK by PIK-75 can sensitize cancer cells to DNA-damaging agents.[3] Recent studies have also identified PIK-75 as a dual inhibitor of PI3K and Cyclin-Dependent Kinase 9 (CDK9), leading to the suppression of the anti-apoptotic protein MCL-1.[4][13] This dual-action mechanism contributes to its potent pro-apoptotic effects.[13][14]

Quantitative Data

In Vitro Inhibitory Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values of PIK-75 against various kinases and in different cell lines are summarized below.

Target/Cell LineIC₅₀ (nM)Reference(s)
Kinases (Cell-free assays)
DNA-PK2[10][]
p110α5.8[10][]
p110γ76[10][]
p110δ510[10]
p110β1300[6][10]
mTORC1~1000[1][2]
ATM2300[1][2]
hsVPS342600[1][2]
PI3KC2α~10000[1][2]
mTORC2~10000[1][2]
ATR21000[1][2]
PI4KIIIβ~50000[1][2]
Cell-based Assays
human MV4-11 cells (Cytotoxicity, 72h)3[10]
human NZOV9 cells (Proliferation)66[10]
human NZB5 cells (Proliferation)69[10]
CHO-IR cells (Insulin-induced PKB phosphorylation)78[1][2]
L6 myotubes (Thr308 phosphorylation)1200[1][2]
3T3-L1 adipocytes (Thr308 phosphorylation)1300[1][2]
Venetoclax-sensitive and -resistant MCL cell lines1.5 - 10.9[15]
Primary MCL patient samples6.3 - 425.2[15]
Kinase Inhibition Constants (Ki)
TargetKi (nM)Inhibition TypeReference(s)
p110α36Non-competitive with respect to ATP[10]
p110α2.3Competitive with respect to PI[10]

Experimental Protocols

Preparation of PIK-75 Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 488.74 g/mol ) in 1 mL of DMSO.[3][10]

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 50°C water bath can aid dissolution.[16]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 12 months.[9]

Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • PIK-75 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Prepare serial dilutions of PIK-75 in complete medium from the stock solution.

  • Remove the medium from the wells and replace it with the medium containing various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 treatment.[3]

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.[1]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Western Blot Analysis of Akt Phosphorylation

Materials:

  • Cells of interest

  • 6-well plates

  • Serum-free medium

  • Growth factor (e.g., insulin)

  • PIK-75 stock solution

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for several hours.

  • Pre-treat the cells with various concentrations of PIK-75 or vehicle control for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 1 nM insulin (B600854) for 10 minutes) to induce Akt phosphorylation.[1]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Incubate the membrane with primary antibodies overnight at 4°C.[3]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Visualize the protein bands using an ECL substrate and an imaging system.[3]

In Vivo Xenograft Study

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for injection

  • This compound

  • Vehicle for in vivo administration (e.g., a solution containing PEG300, Tween80, and ddH2O)[10]

  • Gemcitabine (B846) (optional, for combination studies)[1]

Protocol:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, PIK-75 alone, combination therapy).

  • Prepare the PIK-75 formulation for intraperitoneal (i.p.) injection. A typical dose is 2 mg/kg, administered 5 times per week.[1][17]

  • For combination studies, a typical dose for gemcitabine is 20 mg/kg, administered twice per week.[1][17]

  • Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Monitor the body weight of the mice as an indicator of toxicity.[1]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizations

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes PIK75 PIK-75 PIK75->PI3K Inhibits

Caption: PIK-75 inhibits the PI3K/Akt signaling pathway by targeting the p110α subunit.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow PrepStock Prepare 10 mM PIK-75 Stock Solution in DMSO TreatCells Treat Cells with Serial Dilutions of PIK-75 PrepStock->TreatCells SeedCells Seed Cells in Multi-well Plates SeedCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Assay Perform Downstream Assays (e.g., MTT, Western Blot) Incubate->Assay Analyze Data Analysis Assay->Analyze

Caption: A typical workflow for in vitro experiments using PIK-75.

Dual Inhibition Mechanism of PIK-75

Dual_Inhibition PIK75 PIK-75 PI3K PI3Kα PIK75->PI3K Inhibits DNAPK DNA-PK PIK75->DNAPK Inhibits Akt Akt Signaling PI3K->Akt DDR DNA Damage Repair DNAPK->DDR Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Sensitization Sensitization to DNA Damage DDR->Sensitization Enhances

Caption: PIK-75's dual inhibition of PI3Kα and DNA-PK leads to reduced proliferation and increased sensitivity to DNA damage.

References

An In-depth Technical Guide to PIK-75 Hydrochloride: A Potent PI3Kα and DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIK-75 hydrochloride, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). This document consolidates key molecular and inhibitory data, detailed experimental protocols, and elucidates the primary signaling pathways affected by this compound, making it an essential resource for researchers in oncology and cell signaling.

Core Compound Data

This compound is a synthetic, cell-permeable small molecule that has garnered significant interest for its dual inhibitory action.[1][2][3] Its physicochemical properties are summarized below.

PropertyValue
Molecular Weight 488.74 g/mol [1][4][5][6][7]
Chemical Formula C₁₆H₁₅BrClN₅O₄S[4][6][7]
CAS Number 372196-77-5[1][4][5][6][7]
Appearance Solid[6]
Solubility Soluble in DMSO (up to 5 mM) and slightly soluble in Methanol.[1][4]
Storage Conditions Store in a freezer under an inert atmosphere at -20°C.[4]

Inhibitory Profile and Selectivity

This compound is a highly selective inhibitor of the p110α isoform of PI3K, demonstrating over 200-fold greater potency against p110α compared to p110β.[1][6] It also potently inhibits DNA-PK.[5][6] The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of PIK-75 against various kinases.

Target KinaseIC₅₀ (nM)
DNA-PK2[5][6]
p110α5.8[1][5][6]
p110γ76[1][6]
p110δ510[5]
p110β1300 (1.3 µM)[1][5][6]
mTORC1~1000 (~1 µM)[1]
ATM2300 (2.3 µM)[1]
hsVPS342600 (2.6 µM)[1]
mTORC2~10000 (~10 µM)[1]
ATR21000 (21 µM)[1]
PI4KIIIβ~50000 (~50 µM)[1]

Signaling Pathway Modulation

PIK-75 primarily exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway. By selectively targeting the p110α isoform of PI3K, PIK-75 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage inhibits the downstream activation of AKT and mTORC1, crucial regulators of cell survival, proliferation, and metabolism.[1]

Recent studies have also identified PIK-75 as a dual inhibitor of PI3K and Cyclin-Dependent Kinase 9 (CDK9).[2][3][8] Inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein MCL-1, thereby promoting apoptosis in cancer cells.[2][8]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits MCL1 MCL-1 AKT->MCL1 Upregulates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes MCL1->Apoptosis Inhibits PIK75 PIK-75 PIK75->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of PIK-75.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 488.74 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or at -80°C for longer-term storage.[4]

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for the specific cell line and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing various concentrations of PIK-75 (e.g., 0.1 nM to 1000 nM).[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest PIK-75 treatment.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 hours).[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow formazan (B1609692) crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Akt (Ser473/Thr308)
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations (e.g., 1 nM to 1000 nM) for a specified time (e.g., 5 minutes).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_data Data Analysis Stock_Solution Prepare 10 mM PIK-75 Stock in DMSO Treatment Treat Cells with PIK-75 Dilutions Stock_Solution->Treatment Cell_Culture Seed and Culture Cells Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Analysis Perform Assay (e.g., MTT, Western Blot) Incubation->Analysis Measurement Measure Signal (Absorbance, Band Intensity) Analysis->Measurement Calculation Calculate Results (e.g., IC50, % Inhibition) Measurement->Calculation

References

The Dual-Pronged Assault of PIK-75 Hydrochloride on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of PIK-75 hydrochloride, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). This document delves into its mechanism of action, summarizes its inhibitory activity, and provides detailed experimental protocols for its characterization, serving as a vital resource for professionals in oncology, cell biology, and drug discovery.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of key enzymes involved in cell survival and proliferation signaling pathways. It is a reversible inhibitor, demonstrating high selectivity for the p110α isoform of PI3K, a central component of the PI3K/Akt/mTOR pathway that is frequently dysregulated in cancer.[1] Notably, PIK-75 is a noncompetitive inhibitor with respect to ATP but competitive with the substrate phosphatidylinositol (PI).[2]

Beyond its effects on PI3K, PIK-75 is also a potent inhibitor of DNA-PK, a crucial enzyme in the DNA damage response pathway.[2][3] This dual inhibitory activity contributes to its potent pro-apoptotic effects, distinguishing it from many other PI3K inhibitors that primarily induce cell cycle arrest.[4][5] The simultaneous blockade of a major survival pathway and a critical DNA repair mechanism can lead to a "synthetic lethal" interaction in cancer cells.[4]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been characterized against a range of protein and lipid kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) from cell-free assays, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity (IC50) of PIK-75 against Class I PI3K Isoforms

TargetIC50 (nM)Selectivity vs. p110α
p110α5.8[2][3]-
p110β1300[2][3]>200-fold[3][6]
p110γ76[2][3]~13-fold
p110δ510[2][3]~88-fold

Table 2: Inhibitory Activity (IC50) of PIK-75 against Other Key Kinases

TargetIC50 (nM)
DNA-PK2[2][3]
mTORC1~1000[3][7]
ATM2300[3][7]
hsVPS342600[3][7]
ATR21000[3][7]
PI4KIIIβ~50000[3][7]

Key Biological Effects

The inhibition of PI3K and DNA-PK by PIK-75 triggers a cascade of downstream cellular events, including:

  • Inhibition of the PI3K/Akt Signaling Pathway: PIK-75 effectively blocks the phosphorylation of Akt (also known as Protein Kinase B) at both Ser473 and Thr308, key events in the activation of this pathway.[3][8] This leads to the downstream inhibition of mTORC1 and other effectors, ultimately suppressing cell growth and proliferation.[1]

  • Induction of Apoptosis: Unlike many PI3K inhibitors that cause cell cycle arrest, PIK-75 is a potent inducer of apoptosis.[3][6] This is attributed to its dual-targeting mechanism. For instance, in acute myeloid leukemia cells, PIK-75 was shown to decrease Mcl-1 protein levels, a key anti-apoptotic protein.[9]

  • Anti-proliferative Activity: PIK-75 has demonstrated significant anti-proliferative effects across a range of cancer cell lines, including those from pancreatic and ovarian cancers.[2][3]

  • Reduction of Tumor Cell Motility and Invasion: In preclinical models, PIK-75 has been shown to reduce tumor cell motility and in vivo invasion.[2]

  • Modulation of Inflammatory Responses: PIK-75 can suppress the production of pro-inflammatory mediators like TNF-α and IL-6 in a NF-κB-dependent manner.[9]

  • Overcoming Drug Resistance: PIK-75 has shown potential in overcoming resistance to other therapeutic agents. For example, it can overcome venetoclax (B612062) resistance in mantle cell lymphoma by blocking PI3K-AKT signaling and MCL-1 expression.[10]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures associated with PIK-75, the following diagrams are provided in DOT language.

PIK75_Signaling_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibits conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation DNA_Damage DNA Damage DNA_PK DNA-PK DNA_Damage->DNA_PK DNA_Repair DNA Repair DNA_PK->DNA_Repair PIK75 PIK-75 PIK75->PI3K PIK75->DNA_PK

Caption: PIK-75 inhibits the PI3K/Akt pathway and DNA-PK.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis of p-Akt.

Cell_Viability_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Treat_Cells 2. Treat with PIK-75 (Dose-Response) Seed_Cells->Treat_Cells Incubate 3. Incubate (e.g., 48-72h) Treat_Cells->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (3-4h) Formazan (B1609692) Formation Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for an MTT cell viability assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

PI3K Enzyme Inhibition Assay (Radiometric)

This assay quantifies the in vitro inhibitory activity of PIK-75 against PI3K isoforms.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂.[2]

  • Substrate: 180 µM Phosphatidylinositol (PI).[2]

  • ATP: 100 µM ATP containing 2.5 µCi of [γ-³²P]ATP.[2]

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, PI, and the desired PI3K enzyme isoform.

    • Add various concentrations of PIK-75 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding the ATP mixture.

    • Incubate for 30 minutes at room temperature.[2]

    • Terminate the reaction by adding 50 µL of 1 M HCl.[2]

    • Extract the lipids containing the radiolabeled product (³²P-PIP).

    • Quantify the radioactivity using a scintillation counter to determine the level of PI3K inhibition.

Cell Viability (MTT) Assay

The MTT assay assesses the effect of PIK-75 on cell proliferation and viability.

  • Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]

  • Procedure:

    • Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.[12]

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the highest concentration used for the compound.[12]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[2]

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]

    • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for Akt Phosphorylation

This protocol details the analysis of Akt phosphorylation to confirm the inhibition of the PI3K pathway in a cellular context.

  • Materials: Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-total Akt), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of PIK-75 for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., insulin (B600854) or EGF) for 10-15 minutes to induce Akt phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[12]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detect the signal using an ECL substrate and an imaging system.[12]

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by PIK-75.

  • Materials: Annexin V-FITC (or another fluorochrome), Propidium Iodide (PI), 1X Binding Buffer.

  • Procedure:

    • Treat cells with PIK-75 at the desired concentrations for a specified time.

    • Collect both adherent and floating cells and wash them with cold PBS.[12]

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

In Vivo Studies

In preclinical xenograft models, PIK-75 has demonstrated anti-tumor efficacy. For example, in a study with MIA PaCa-2 pancreatic cancer cells, PIK-75 administered at 2 mg/kg potentiated the anti-cancer activity of gemcitabine.[3][14] Such studies typically involve the subcutaneous injection of tumor cells into immunocompromised mice, followed by treatment with PIK-75 (often via intraperitoneal injection) once tumors are established.[2] Tumor growth and animal well-being are monitored throughout the study.

Conclusion

This compound is a valuable research tool with a unique dual-inhibitory mechanism targeting both the PI3K survival pathway and the DNA-PK repair pathway. This multi-targeted approach results in potent pro-apoptotic and anti-proliferative effects in a variety of cancer models. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of PIK-75 and similar multi-targeting kinase inhibitors.

References

Methodological & Application

PIK-75 Hydrochloride: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] As a dual inhibitor, PIK-75 has garnered interest for its ability to induce apoptosis in cancer cells, in contrast to other PI3K inhibitors that primarily cause cell cycle arrest.[3][4] Its utility in overcoming drug resistance, for instance to venetoclax (B612062) in mantle cell lymphoma, by targeting the PI3K/AKT signaling pathway and suppressing MCL-1 expression, makes it a valuable tool in preclinical cancer research.[5][6]

This document provides detailed application notes and experimental protocols for the use of PIK-75 hydrochloride in both in vitro and in vivo research settings.

Mechanism of Action

PIK-75 primarily functions as an ATP-competitive inhibitor of the p110α subunit of PI3K.[7] This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][7] The reduction in PIP3 levels subsequently blocks the activation of downstream signaling proteins, most notably Akt (also known as Protein Kinase B), a critical regulator of cell survival, proliferation, and metabolism.[7][8] By inhibiting the phosphorylation of Akt, PIK-75 can trigger apoptosis.[8] Additionally, its potent inhibition of DNA-PK contributes to its cytotoxic effects.[1][9]

Data Presentation

Kinase Inhibitory Profile of PIK-75

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PIK-75 against various kinases, highlighting its selectivity profile.

Kinase TargetIC50 (nM)
Primary Targets
p110α5.8[10][11]
DNA-PK2[10][12]
Other PI3K Isoforms
p110β1300[10][11]
p110γ76[10][11]
p110δ510[10]
Other Kinases
mTORC1~1000[12]
ATM2300[12]
hsVPS342600[12]
ATR21000[12]
PI4KIIIβ~50000[12]
Cellular Activity of PIK-75

The following table presents the IC50 values of PIK-75 in various cancer cell lines, demonstrating its anti-proliferative activity.

Cell LineAssay TypeIC50 (µM)Incubation Time
MV4-11 (Human)Cytotoxicity (CellTiter-Glo)0.00372 h
NZOV9 (Human)Proliferation0.066Not Specified
NZB5 (Human)Proliferation0.069Not Specified
Mino (Mantle Cell Lymphoma)Cell Viability0.0015 - 0.010972 h
Rec-1 (Mantle Cell Lymphoma)Cell Viability0.0015 - 0.010972 h

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation pAkt p-Akt PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activation PIK75 PIK-75 PIK75->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the point of inhibition by PIK-75.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Stock Prepare 10 mM PIK-75 Stock in DMSO Treatment Treat with PIK-75 (Various Concentrations) Stock->Treatment CellCulture Cell Culture (e.g., Cancer Cell Lines) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot (p-Akt, total Akt, etc.) Treatment->Western Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Xenograft Establish Xenograft Tumor Model Administration Administer PIK-75 (e.g., i.p. injection) Xenograft->Administration Dosing Prepare PIK-75 Dosing Solution Dosing->Administration Monitor Monitor Tumor Growth & Animal Health Administration->Monitor Analysis Tumor Analysis (Histology, Western Blot) Monitor->Analysis

Caption: General experimental workflow for in vitro and in vivo studies using PIK-75.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous or newly opened dimethyl sulfoxide (B87167) (DMSO)[13]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Protocol:

  • Bring the this compound vial to room temperature before opening to prevent condensation.[13]

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 488.74 g/mol ) in 1 mL of DMSO.[13]

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[13][14]

  • Visually inspect the solution to ensure there are no particulates.[13]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14]

  • Store the stock solution at -20°C for up to one year or at -80°C for longer-term storage.[10][14]

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the effect of PIK-75 on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • PIK-75 stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][15]

  • Prepare serial dilutions of PIK-75 in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (a vehicle control with the same DMSO concentration is crucial).[14]

  • Remove the medium from the wells and replace it with the medium containing various concentrations of PIK-75.[7]

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[12][15]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7][15]

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[7][10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][15]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of PIK-75 on the PI3K/Akt signaling pathway.

Materials:

  • Cells of interest

  • Multi-well cell culture plates

  • PIK-75 stock solution (10 mM)

  • Growth factor (optional, for stimulation)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to attach overnight.[1]

  • (Optional) Serum-starve the cells for several hours to reduce basal Akt phosphorylation.[1]

  • Pre-treat the cells with various concentrations of PIK-75 for 1-2 hours.[1]

  • (Optional) Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Determine the protein concentration of the lysates using a BCA assay.[1]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1][7]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1][7]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][7]

  • Wash the membrane again with TBST.[7]

  • Add ECL substrate and visualize the protein bands using an imaging system.[1][7]

  • Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by PIK-75.[7]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PIK-75 stock solution (10 mM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with PIK-75 at various concentrations (e.g., 10 nM and 50 nM) for 24 hours.[6][7]

  • Collect both adherent and floating cells and wash them with cold PBS.[7]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X binding buffer to each tube.[7]

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.[7]

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general method for evaluating the anti-tumor efficacy of PIK-75 in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for injection

  • Sterile PBS or culture medium

  • Syringes and needles

  • This compound

  • Vehicle solution (e.g., DMSO, saline, corn oil, or a formulation with PEG300 and Tween80)[5][10]

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Culture cancer cells to 70-80% confluency.[5]

    • Harvest and resuspend the cells in sterile PBS or culture medium at the desired concentration.[5]

    • Subcutaneously inject the cell suspension into the flank of the mice.[5][15]

  • Treatment:

    • Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, PIK-75).[15]

    • Prepare the PIK-75 dosing solution on each treatment day. For example, dilute a stock solution to the final desired concentration (e.g., 2 mg/kg or 10 mg/kg) with a sterile vehicle.[5][8]

    • Administer PIK-75 via a suitable route (e.g., intraperitoneal injection) at a predetermined schedule (e.g., daily or twice a week).[5][10][16]

  • Monitoring and Analysis:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[5][15]

    • Observe for any signs of toxicity, such as weight loss or changes in behavior.[5]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).[15]

References

Application Notes and Protocols for PIK-75 Hydrochloride in Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making PI3Kα an attractive therapeutic target.[1] PIK-75 is a reversible, non-competitive inhibitor with respect to ATP and competitive with the PI substrate.[4] Notably, PIK-75 also exhibits potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2][4] This dual activity should be considered when designing experiments and interpreting results.[1] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to investigate its effects on kinase activity, cell viability, and downstream signaling pathways.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of PIK-75 has been determined against various kinases in cell-free assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase TargetIC50 (nM)Reference
p110α5.8[3][4][5]
DNA-PK2[1][4][5]
p110γ76[3][4][5]
p110δ510[4][5]
p110β1300[3][4][5]
mTORC1~1000[6]
ATM2300[6]
hsVPS342600[6]
Cellular Activity of this compound

The anti-proliferative activity of PIK-75 has been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below.

Cell LineCancer TypeIC50 (nM)Reference
MV4-11Human3[4]
NZOV9Human66[4]
NZB5Human69[4]
Mino-Re (Venetoclax-resistant)Mantle Cell Lymphoma1.5 - 10.9[7]
Rec1-Re (Venetoclax-resistant)Mantle Cell Lymphoma1.5 - 10.9[7]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition by PIK-75

PIK-75 selectively inhibits the p110α isoform of PI3K, which is responsible for converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][3][8] This leads to the downstream inhibition of AKT and mTORC1 activation, ultimately affecting cell survival and proliferation.[3][9]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIK75 PIK-75 PIK75->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes

Figure 1: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PIK-75.

Experimental Workflow for In Vitro Kinase Assay

An in vitro kinase assay is essential to determine the direct inhibitory effect of PIK-75 on the enzymatic activity of PI3K isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme PI3K Enzyme Incubate Incubate Enzyme, Substrate, and PIK-75 Enzyme->Incubate Substrate Lipid Substrate (PIP2) Substrate->Incubate Inhibitor PIK-75 Dilutions Inhibitor->Incubate ATP ATP Initiate Initiate reaction with ATP ATP->Initiate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Product (PIP3) (e.g., Luminescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Figure 2: General workflow for an in vitro PI3K kinase assay.

Experimental Workflow for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the effect of PIK-75 on cell viability and proliferation.

MTT_Workflow Seed Seed cells in a 96-well plate Treat Treat cells with various concentrations of PIK-75 Seed->Treat Incubate Incubate for a defined period (e.g., 48-72 hours) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer to dissolve formazan (B1609692) crystals Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Figure 3: Workflow for assessing cell viability using the MTT assay.

Experimental Workflow for Western Blot Analysis of p-AKT

Western blotting is used to detect changes in the phosphorylation status of downstream targets of PI3K, such as AKT, following treatment with PIK-75.[10]

WB_Workflow Cell_Culture Culture and treat cells with PIK-75 Lysis Lyse cells and extract proteins Cell_Culture->Lysis Quantification Quantify protein concentration (BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-AKT, Total AKT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL substrate Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis

Figure 4: Workflow for Western blot analysis of p-AKT.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[4][9] For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.89 mg of this compound (Molecular Weight: 488.75 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]

In Vitro Kinase Assay

This protocol provides a general method for determining the IC50 value of PIK-75 against PI3K isoforms.

Materials:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate (e.g., PIP2)

  • This compound

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well white opaque plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add the PI3K enzyme to each well of a 96-well plate (except for the no-enzyme control).[11]

  • Add the serially diluted PIK-75 or vehicle control (DMSO) to the respective wells.[11]

  • Add the lipid substrate to all wells.[11]

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP to all wells.[11]

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[11]

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.[11]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each PIK-75 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of PIK-75 on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[4]

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[9]

  • The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).[9]

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of AKT Phosphorylation

This protocol describes the detection of phosphorylated AKT (p-AKT) as a marker of PI3K pathway inhibition.[8][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Serum-starve the cells for several hours to reduce basal AKT phosphorylation.[2]

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[2]

  • Stimulate the cells with a growth factor (e.g., insulin (B600854) or EGF) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.[2]

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[2][12]

  • Determine the protein concentration of the lysates using a BCA assay.[12]

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.[9][11]

  • Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.[11]

  • Quantify the band intensities to determine the relative levels of p-AKT to total AKT.[9]

References

PIK-75 Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), primarily targeting the p110α isoform.[1][2] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK) and, in some contexts, cyclin-dependent kinase 9 (CDK9).[1][3] This multi-targeted profile allows PIK-75 to effectively modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] Consequently, PIK-75 is a valuable tool for inducing apoptosis and inhibiting proliferation in cancer cell lines, making it a subject of interest in oncology research and drug development.[2][4]

Data Presentation

In Vitro Inhibitory Activity of PIK-75

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for PIK-75 against various kinases in cell-free enzyme assays.

TargetIC50 (nM)
DNA-PK2[2][3]
PI3K p110α5.8[2][3]
PI3K p110γ76[2][3]
PI3K p110δ510[2][3]
PI3K p110β1300[2][3]
mTORC1~1000[2]
ATM2300[2]
Working Concentrations for Cell-Based Assays

The effective working concentration of this compound can vary significantly depending on the cell line, assay type, and experimental conditions. The following table provides a summary of reported working concentrations from various studies.

Cell LineCancer TypeAssayWorking ConcentrationIncubation Time
Pancreatic Cancer Cells (MIA PaCa-2, AsPC-1)Pancreatic CancerProliferation/Viability0.1 - 1000 nM[2]48 hours[2]
Mantle Cell Lymphoma CellsMantle Cell LymphomaOvercoming Venetoclax Resistance10 - 50 nM24 hours
CHO-IR CellsN/A (Engineered)Western Blot (p-Akt)1 - 1000 nM5 minutes
Human MV4-11 CellsAcute Myeloid LeukemiaCytotoxicityIC50 = 3 nM72 hours
Glioblastoma Cell LinesGlioblastomaApoptosis0.1 - 5 µM24 - 48 hours[3]

Signaling Pathway

PIK-75 primarily exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTORC1 and promoting cell survival and proliferation while inhibiting apoptosis. PIK-75's inhibition of p110α blocks the production of PIP3, thereby suppressing the entire downstream signaling cascade. Furthermore, its off-target inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, further promoting apoptosis.[3]

PIK75_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes PIK75 PIK-75 PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits Mcl1 Mcl-1 CDK9->Mcl1 Upregulates Mcl1->Apoptosis Inhibits

PIK-75 inhibits the PI3K/Akt and CDK9 signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of PIK-75 by dissolving the powder in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.52 mg of PIK-75 (MW: 452.28 g/mol ) in 1 mL of DMSO.[1]

  • Vortex thoroughly to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][5] Note that solutions may be unstable and should be prepared fresh when possible.[1]

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • PIK-75 stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Prepare serial dilutions of PIK-75 in complete cell culture medium from the 10 mM stock solution. A common concentration range to test is 0-10 µM.[1]

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 treatment.[1]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.[1][5]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Akt (p-Akt)

This protocol allows for the assessment of PIK-75's inhibitory effect on the PI3K pathway.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PIK-75 stock solution (10 mM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of PIK-75 for the specified time.

  • Wash cells with ice-cold PBS and then add lysis buffer.[6]

  • Scrape the cells and collect the lysate in microcentrifuge tubes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]

  • Determine the protein concentration of each lysate using a BCA assay.[1]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[1]

  • Quantify the band intensities to determine the relative levels of p-Akt and total Akt.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by PIK-75.[1]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PIK-75 stock solution (10 mM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with PIK-75 at various concentrations (e.g., 10 nM and 50 nM) for 24 hours.[1]

  • Collect both adherent and floating cells and wash them with cold PBS.[1]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X binding buffer to each tube.[1]

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.[1]

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of PIK-75 in cell culture.

Experimental_Workflow Start Start: Cell Culture Treatment Treat Cells with PIK-75 (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western Western Blotting (e.g., p-Akt, Mcl-1) Treatment->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General workflow for studying PIK-75 effects in vitro.

References

Application Notes and Protocols for PIK-75 Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PIK-75 hydrochloride, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), in preclinical in vivo mouse models. PIK-75 also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2][3] This document outlines recommended dosages, administration protocols, and key experimental considerations to facilitate robust and reproducible studies.

Preclinical Data Summary

PIK-75 has demonstrated significant anti-tumor efficacy in various cancer models. It has been shown to induce apoptosis, reduce cell survival, and inhibit tumor growth.[1][3] Notably, PIK-75 can potentiate the anti-cancer activity of other chemotherapeutic agents, such as gemcitabine (B846), and has shown effectiveness in overcoming drug resistance in certain cancer types.[1][3][4] However, researchers should be aware of its limited solubility and stability in vivo, which may necessitate specific formulation strategies.[3][5][6][7]

Quantitative Data on In Vivo Efficacy

The following table summarizes reported dosages and their effects in various mouse models.

Mouse ModelCancer TypeDosageAdministration RouteFrequencyKey FindingsReference
XenograftPancreatic Cancer (MIA PaCa-2)2 mg/kgIntraperitoneal (i.p.)5 times per weekReduced tumor growth to a similar degree as gemcitabine (20 mg/kg). The combination markedly reduced tumor growth without affecting body weight.[1][4]
Xenograft (CDX)Mantle Cell Lymphoma (Rec1-Re)10 mg/kgIntraperitoneal (i.p.)DailyReduced tumor burden and B2M production.[8]
Xenograft (CDX)Mantle Cell Lymphoma (JeKo-luc)10 mg/kg-DailyEffectively inhibited tumor growth.[8]
ErbB3WT Tumor ModelMammary TumorNot specifiedIntraperitoneal (i.p.)Not specifiedReduced tumor cell motility and in vivo invasion.[9]
Toxicology and Side Effects
  • Metabolic Effects: PIK-75 can impair insulin (B600854) and glucose tolerance.[9] Inhibition of PI3Kα has been shown to block insulin-stimulated glucose uptake in vivo.[10]

  • Body Weight: While some studies report no significant effect on body weight at therapeutic doses[1][4], others suggest that PI3Kα inhibitors can reduce body weight in lean mice.[11]

  • Bone Density: Long-term administration of PI3Kα inhibitors, including PIK-75, may reduce bone density and strength.[10]

  • General Toxicity: The broad target profile and overall toxicity of PIK-75 have been noted as potential limitations.[6][7]

Signaling Pathway

PIK-75 primarily targets the PI3K/AKT/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. By inhibiting p110α, PIK-75 prevents the phosphorylation of PIP2 to PIP3, leading to the deactivation of downstream effectors like AKT and mTOR.

PI3K_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth PIK75 PIK-75 PIK75->PI3K Inhibition

Caption: PIK-75 inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Due to its limited solubility, proper formulation is critical for the bioavailability of PIK-75.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile ddH2O or Saline

  • Corn oil (for alternative formulation)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation Protocol (Aqueous-based):

This formulation is suitable for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Prepare a stock solution of PIK-75 in DMSO (e.g., 3 mg/mL).[9] Ensure the powder is completely dissolved. Moisture-absorbing properties of DMSO necessitate the use of fresh solvent.[9]

  • In a sterile tube, add the required volume of the PIK-75 stock solution.

  • Add PEG300 to the tube. A common ratio is to add the DMSO stock to 400 µL of PEG300 for a final volume of 1 mL.[9] Mix thoroughly by vortexing until the solution is clear.

  • Add Tween 80 to the mixture (e.g., 50 µL for a 1 mL final volume).[9] Vortex until clear.

  • Add sterile ddH2O or saline to reach the final desired volume (e.g., 500 µL for a 1 mL final volume).[9]

  • The final solution should be prepared fresh before each use for optimal results.[9]

Formulation Protocol (Oil-based):

This formulation is an alternative for oral administration.

  • Prepare a stock solution of PIK-75 in DMSO (e.g., 3 mg/mL).[9]

  • Add the required volume of the DMSO stock solution to corn oil (e.g., 50 µL of stock to 950 µL of corn oil for a 1 mL final volume).[9]

  • Mix thoroughly by vortexing. This solution should also be used immediately.[9]

In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of PIK-75 in a subcutaneous xenograft mouse model.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Injection 3. Subcutaneous Injection Harvest->Injection TumorMonitoring 4. Tumor Growth Monitoring Injection->TumorMonitoring Randomization 5. Randomization into Treatment Groups TumorMonitoring->Randomization Treatment 6. PIK-75 or Vehicle Administration Randomization->Treatment EfficacyEval 7. Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->EfficacyEval Endpoint 8. Endpoint Analysis (e.g., Western Blot, IHC) EfficacyEval->Endpoint

Caption: A standard workflow for a xenograft efficacy study.

Detailed Protocol:

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).[12]

  • Tumor Growth and Randomization:

    • Monitor mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[4][12]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[12]

  • Drug Administration:

    • Prepare the PIK-75 formulation and the vehicle control as described above.

    • Administer PIK-75 to the treatment group via the chosen route (e.g., i.p. injection).[9][12]

    • Administer an equal volume of the vehicle solution to the control group.[12]

    • Follow the predetermined treatment schedule (e.g., daily or 5 times per week).[4][12]

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight regularly throughout the study.[4][12]

    • Monitor the overall health of the mice, observing for any signs of toxicity such as weight loss, lethargy, or ruffled fur.[12]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for various downstream analyses, such as Western blotting to assess target engagement (e.g., p-AKT levels) or immunohistochemistry.[5][9]

Logical Relationship: Dosage and Effect

The relationship between PIK-75 dosage and its therapeutic and toxic effects is a critical consideration for study design.

Dose_Effect_Relationship Dose PIK-75 Dosage Efficacy Therapeutic Efficacy (Tumor Inhibition) Dose->Efficacy Increases Toxicity Potential Toxicity (Metabolic, etc.) Dose->Toxicity Increases TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

Caption: Balancing therapeutic efficacy and potential toxicity of PIK-75.

Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize dosages, formulations, and schedules based on their specific mouse model, cancer type, and experimental goals. It is essential to adhere to all institutional and national guidelines for animal welfare.

References

Application Notes: Analysis of p-Akt Inhibition by PIK-75 Hydrochloride Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. PIK-75 exerts its inhibitory effect by blocking the catalytic activity of p110α, which in turn prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B). The phosphorylation of Akt at key residues, primarily Serine 473 (Ser473) and Threonine 308 (Thr308), is a widely accepted biomarker for the activation state of this pathway.[2][3] Western blotting is a fundamental and widely used technique to detect and quantify changes in protein phosphorylation, making it an essential tool for assessing the efficacy and mechanism of action of compounds like this compound.

These application notes provide a detailed protocol for performing Western blot analysis to measure the dose-dependent inhibition of Akt phosphorylation at Ser473 and Thr308 in cultured cells treated with this compound.

PI3K/Akt Signaling Pathway and PIK-75 Inhibition

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other extracellular stimuli. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 at Thr308 and by mTORC2 at Ser473.[2] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound selectively inhibits the p110α isoform of PI3K, thereby blocking the production of PIP3 and preventing the subsequent phosphorylation and activation of Akt.[1]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) p_Akt p-Akt (Active) Downstream_Targets Downstream Targets p_Akt->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes PIK75 PIK-75 HCl PIK75->PI3K Inhibits (p110α) Growth_Factor Growth Factor Growth_Factor->RTK Binds

PI3K/Akt signaling pathway and the inhibitory action of PIK-75 HCl.

Quantitative Data Summary

The inhibitory activity of this compound on Akt phosphorylation can be quantified by densitometric analysis of Western blot bands. The ratio of phosphorylated Akt (p-Akt) to total Akt is calculated to normalize for protein loading. The following table summarizes representative data on the inhibitory concentrations of PIK-75.

ParameterValueCell Line/ConditionsReference
IC50 (p110α) 5.8 nMCell-free assay[1]
IC50 (p110β) 1.3 µMCell-free assay[1]
IC50 (p110γ) 76 nMCell-free assay[1]
IC50 (p110δ) 0.51 µMCell-free assay[1]
p-Akt Inhibition Dose-dependent reductionMantle Cell Lymphoma (Rec-1 and Rec1-Re cells)[4]
p-Akt Inhibition Significant reduction at 50 nMMantle Cell Lymphoma (Rec-1 and Rec1-Re cells)[4]
p-Akt Inhibition Reduction at 5 µMEsophageal Squamous Cell Carcinoma (ESCC) cells[5]

Experimental Protocol: Western Blot for p-Akt

This protocol provides a detailed methodology for treating cultured cells with this compound and subsequently analyzing p-Akt (Ser473 and Thr308) and total Akt levels via Western blotting.

Materials and Reagents
  • Cell Culture: Adherent cancer cell line with active PI3K/Akt signaling (e.g., MCF-7, U87-MG, or relevant cell line for your research)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound Treatment:

    • This compound (powder)

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Vehicle control (DMSO)

  • Cell Lysis and Protein Extraction:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer supplemented with:

      • Protease Inhibitor Cocktail

      • Phosphatase Inhibitor Cocktail (e.g., sodium fluoride (B91410) and sodium orthovanadate)

    • Cell scraper

    • Microcentrifuge tubes

  • Protein Quantification:

    • BCA Protein Assay Kit

  • Western Blotting:

    • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

    • SDS-PAGE running buffer

    • Laemmli sample buffer (4x)

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in TBST for phospho-antibodies)

    • Tris-Buffered Saline with Tween 20 (TBST)

    • Primary antibodies:

      • Rabbit anti-p-Akt (Ser473)

      • Rabbit anti-p-Akt (Thr308)

      • Rabbit or Mouse anti-total Akt

      • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system (e.g., digital imager or X-ray film)

Procedure
  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates or 10 cm dishes at a density that will ensure they are 70-80% confluent at the time of harvest.

    • Allow cells to adhere overnight.

    • Optional: For some cell lines, serum starvation (e.g., 0.5% FBS for 12-24 hours) may be necessary to reduce basal p-Akt levels.

    • Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., a dose-response of 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 treatment.

    • Remove the existing medium and replace it with the PIK-75-containing or vehicle control medium.

    • Incubate for the desired time period (e.g., 2, 6, or 24 hours). Optimal treatment time should be determined empirically.

  • Cell Lysis and Protein Extraction:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentrations, normalize the samples to ensure equal protein loading (typically 20-30 µg per lane).

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473 or Thr308) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry).

    • To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin).

    • Normalize the p-Akt band intensity to the total Akt band intensity for each sample. Further normalization to the loading control can also be performed.

Experimental Workflow

Western_Blot_Workflow cluster_prep Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed Cells PIK75_Treatment Treat with PIK-75 HCl (Dose-Response/Time-Course) Cell_Seeding->PIK75_Treatment Cell_Lysis Cell Lysis with Inhibitors PIK75_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Signal Capture (Imaging System) Detection->Imaging Densitometry Densitometry (ImageJ) Imaging->Densitometry Normalization Normalization (p-Akt / Total Akt) Densitometry->Normalization Results Quantitative Results Normalization->Results

Western blot experimental workflow.

References

Application Notes and Protocols for PIK-75 Hydrochloride in the Immunoprecipitation of PI3K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of PIK-75 hydrochloride, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), in conjunction with immunoprecipitation (IP) techniques to study PI3K signaling.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of intracellular lipid kinases that play a central role in a multitude of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1][2] The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[3]

This compound is a highly selective inhibitor of the p110α catalytic subunit of Class IA PI3Ks.[3][4] Its specificity makes it an invaluable chemical probe for dissecting the isoform-specific functions of p110α in complex cellular processes.[3] Immunoprecipitation is a powerful technique that enables the isolation of a specific protein from a heterogeneous mixture, such as a cell lysate, using a specific antibody.[5] The combination of this compound treatment with immunoprecipitation allows for the detailed investigation of p110α-containing protein complexes, their modulation by inhibitory compounds, and the specific roles of this isoform in health and disease.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various PI3K isoforms and other related kinases in cell-free assays.

Kinase TargetIC50 (nM)
PI3K Isoforms
p110α5.8[3][4][6][7]
p110β1300[3][4][6][7][8]
p110γ76[3][4][6][7][8]
p110δ510[4][6][7]
Other Kinases
DNA-PK2[4][6][7]
mTORC1~1000[4][7]
ATM2300[4][7]
ATR21000[4][7]
Table 2: Recommended Starting Antibody Dilutions for PI3K Immunoprecipitation

The following are suggested starting dilutions for commercially available antibodies validated for the immunoprecipitation of PI3K subunits. Optimal dilutions should be determined empirically.

Antibody TargetHost SpeciesClonalityRecommended Starting Dilution
PI3K p110αRabbitPolyclonal1:50
PI3K p85αRabbitPolyclonal1:100 - 1:500[9]
PI3K p85αRabbitMonoclonal1:50

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Assay with this compound

This protocol details the procedure for measuring the inhibitory effect of this compound on the enzymatic activity of a purified PI3K isoform.

Materials and Reagents:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • This compound (10 mM stock in DMSO)

  • Kinase Assay Buffer: 20 mM HEPES pH 7.5, 5 mM MgCl₂[6]

  • Substrate: Phosphatidylinositol (PI)

  • ATP Solution: Containing either radiolabeled [γ-³²P]ATP for a radiometric assay or non-labeled ATP for a luminescent assay

  • 1 M HCl (for stopping the radiometric assay)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Microplate reader (scintillation counter or luminometer)

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a vehicle-only control (DMSO).

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the purified PI3K enzyme to each well and incubate for 20-30 minutes at room temperature.

  • Initiate the kinase reaction by adding the PI substrate and ATP solution.[6]

  • Incubate the reaction for 30-60 minutes at room temperature.[6]

  • For Radiometric Assay: Stop the reaction with 1 M HCl, extract the phospholipids, and measure the incorporated radioactivity.[6]

  • For Luminescent Assay: Stop the reaction and quantify the remaining ATP using the Kinase-Glo® reagent as per the manufacturer's instructions. Measure the luminescence.[6]

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Determine the IC50 value by plotting the percentage of activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Immunoprecipitation of PI3K from Cell Lysates

This protocol provides a detailed method for the immunoprecipitation of a specific PI3K isoform from cultured cells, with an optional step for pre-treatment with this compound.

Materials and Reagents:

  • Cultured cells

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing buffer such as 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)[1][2][10]

  • PI3K isoform-specific primary antibody

  • Protein A/G magnetic or agarose (B213101) beads

  • Wash Buffer (Lysis Buffer with adjusted detergent or salt concentration)

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5)

  • Microcentrifuge and rotator

Procedure:

  • (Optional) Cell Treatment: Treat cultured cells with the desired concentration of this compound (e.g., 10-100 nM for p110α) or a vehicle control for a predetermined time (e.g., 1-4 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS, add ice-cold Lysis Buffer, and incubate on ice for 20-30 minutes. Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cleared lysate).

  • Pre-clearing: Add Protein A/G beads to the cleared lysate and incubate on a rotator for 30-60 minutes at 4°C. Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate on a rotator for 2-4 hours or overnight at 4°C. Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

  • Elution: After the final wash, add Elution Buffer. For western blot analysis, add 2x SDS-PAGE sample buffer and boil for 5-10 minutes.

Protocol 3: Western Blotting for Detection of Immunoprecipitated PI3K

This protocol is for the subsequent analysis of the immunoprecipitated PI3K by western blotting.

Materials and Reagents:

  • Eluted immunoprecipitated sample

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane and transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody for the PI3K subunit

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Separate the eluted proteins on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 Downstream Downstream Effectors Akt->Downstream Activation mTORC2->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation PIK75 PIK-75 PIK75->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of PIK-75.

IP_Workflow Start Start: Cultured Cells Treatment Optional: Treat with PIK-75 Start->Treatment Lysis Cell Lysis Treatment->Lysis Centrifugation1 Centrifugation (Clear Lysate) Lysis->Centrifugation1 Preclear Pre-clear with Protein A/G Beads Centrifugation1->Preclear Antibody Add Primary Antibody Preclear->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elution Elution Wash->Elution Analysis Downstream Analysis (e.g., Western Blot) Elution->Analysis

Caption: Workflow for the immunoprecipitation of PI3K.

References

Application Notes and Protocols: The Use of PIK-75 Hydrochloride in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective small molecule inhibitor with a multifaceted mechanism of action, making it a valuable tool for cancer research. Primarily identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), further studies have revealed its activity against other critical cellular targets, including DNA-dependent protein kinase (DNA-PK) and cyclin-dependent kinase 9 (CDK9).[1][2][3] This dual-inhibitory action disrupts key signaling pathways involved in cell survival, proliferation, and DNA repair, leading to the induction of apoptosis in a variety of human cancer cell lines.[1][3] These application notes provide a comprehensive guide to utilizing this compound in cancer cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of multiple key kinases.[3] Its primary targets include:

  • Phosphoinositide 3-Kinase (PI3K) p110α: PIK-75 is a potent inhibitor of the p110α isoform of PI3K.[3][4] The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation and is frequently hyperactivated in many human cancers.[3] By inhibiting p110α, PIK-75 blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to reduced activation of the downstream effector Akt.[4][5]

  • DNA-Dependent Protein Kinase (DNA-PK): PIK-75 is also a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[2]

  • Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9 by PIK-75 leads to the downregulation of the anti-apoptotic protein Mcl-1.[1][6]

The combined inhibition of the PI3K/Akt survival pathway and the CDK9-mediated suppression of Mcl-1 converges to trigger the intrinsic, mitochondrial-dependent apoptotic cascade.[1][7] This multi-targeted approach is central to its ability to induce robust apoptosis in cancer cells.[3]

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound in various enzymatic assays and human cancer cell lines.

Table 1: Enzymatic IC50 Values

TargetIC50 (nM)Reference
p110α5.8[2][4][8]
DNA-PK2[2]
p110γ76[2][4]
p110δ510[1]
p110β1300[1][4]
mTORC1~1000[2]
ATM2300[2]

Table 2: Cellular IC50 Values in Human Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (nM)Reference
MinoMantle Cell Lymphoma1.5 - 10.9[9]
Rec-1Mantle Cell Lymphoma1.5 - 10.9[9]
Maver-1Mantle Cell Lymphoma1.5 - 17.2[9]
Granta-519Mantle Cell Lymphoma1.5 - 17.2[9]
JeKo-1Mantle Cell Lymphoma1.5 - 17.2[9]
Z138Mantle Cell Lymphoma1.5 - 17.2[9]
MIA PaCa-2Pancreatic CancerSubmicromolar[2]
AsPC-1Pancreatic CancerSubmicromolar[2]

Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Mandatory Visualization

PIK75_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates Pro_Survival Cell Survival & Proliferation mTOR->Pro_Survival Promotes CDK9 CDK9 Mcl1_mRNA Mcl-1 mRNA CDK9->Mcl1_mRNA Promotes Transcription Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits PIK75 PIK-75 PIK75->PI3K Inhibits PIK75->CDK9 Inhibits

Caption: PIK-75 inhibits the PI3K/Akt and CDK9 signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cell Lines PIK75_Prep 2. Prepare PIK-75 Stock Solution Treatment 3. Treat Cells with PIK-75 (Dose-Response & Time-Course) PIK75_Prep->Treatment Viability 4a. Cell Viability Assay (MTT) Treatment->Viability Western 4b. Western Blot (p-Akt, Mcl-1) Treatment->Western Apoptosis 4c. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis 5. Analyze Data & Determine IC50 Viability->Data_Analysis Western->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for studying PIK-75 effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • PIK-75 Preparation: Prepare a 10 mM stock solution of PIK-75 in DMSO.[10] From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[10]

  • Treatment: Remove the medium from the wells and replace it with the medium containing various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 treatment.[10]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Phospho-Akt (Ser473)

This protocol allows for the assessment of PIK-75's inhibitory effect on the PI3K pathway.

Materials:

  • Human cancer cell lines of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of PIK-75 (e.g., 50 nM) for a specified time (e.g., 24 hours).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10][11] Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Transfer: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[11] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][11]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[10][12] Incubate the membrane with primary antibodies overnight at 4°C.[10][13]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][10] Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.[10][11]

  • Analysis: Quantify the band intensities to determine the relative levels of p-Akt and total Akt.[10]

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by PIK-75.

Materials:

  • Human cancer cell lines of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PIK-75 at various concentrations (e.g., 10 nM and 50 nM) for 24 hours.[10]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[1][10] Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1][10] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[1][10]

    • Live cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

References

Application Notes and Protocols: PIK-75 Hydrochloride in Mantle Cell Lymphoma Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PIK-75 hydrochloride in preclinical studies of mantle cell lymphoma (MCL), with a particular focus on its efficacy in overcoming venetoclax (B612062) resistance. The information presented is collated from recent research and is intended to guide the design and execution of related experiments.

Introduction

Mantle cell lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma with a generally poor prognosis. While targeted therapies like the BCL-2 inhibitor venetoclax have shown promise, the development of resistance remains a significant clinical challenge.[1][2][3][4] Recent studies have identified PIK-75, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9), as a potent agent capable of overcoming both primary and acquired venetoclax resistance in MCL.[1][2][3][4]

PIK-75 exerts its anti-lymphoma effects by co-targeting two critical survival pathways. Its inhibition of the PI3K/AKT pathway and simultaneous suppression of the anti-apoptotic protein MCL-1 via CDK9 inhibition leads to potent induction of apoptosis in MCL cells.[1][2][3][4][5] These application notes detail the mechanism of action, provide key quantitative data, and present detailed protocols for in vitro and in vivo studies based on published research.

Mechanism of Action

PIK-75's efficacy in mantle cell lymphoma, particularly in venetoclax-resistant contexts, stems from its dual inhibitory action:

  • PI3K Inhibition : PIK-75 targets the p110α isoform of PI3K with high potency (IC50 of 5.8 nM).[5][6] This disrupts the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in lymphomas and crucial for cell survival, proliferation, and growth.[7] Inhibition of this pathway leads to reduced phosphorylation of AKT, a key downstream effector.[1][2][3][4]

  • CDK9 Inhibition : By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), PIK-75 effectively downregulates the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[5] Elevated MCL-1 expression is a known mechanism of resistance to BCL-2 inhibitors like venetoclax.[1][2][3][4]

The synergistic effect of reducing AKT activation and diminishing MCL-1 expression makes PIK-75 a powerful agent for inducing apoptosis in MCL cells, even those that have developed resistance to other therapies.[1][2][3][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Regulation Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates (pAKT) mTOR mTOR AKT->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation PIK75_PI3K PIK-75 PIK75_PI3K->PI3K CDK9 CDK9 RNA Pol II RNA Polymerase II CDK9->RNA Pol II Phosphorylates & Activates Elongation MCL1 mRNA MCL-1 mRNA RNA Pol II->MCL1 mRNA Transcribes MCL1 Gene MCL-1 Gene MCL1 Protein MCL-1 Protein MCL1 mRNA->MCL1 Protein Translates to PIK75_CDK9 PIK-75 PIK75_CDK9->CDK9 Apoptosis Apoptosis MCL1 Protein->Apoptosis Inhibits

Figure 1: Dual mechanism of action of PIK-75 in MCL cells.

Data Presentation

In Vitro Efficacy of PIK-75 in MCL Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PIK-75 in various venetoclax-sensitive and venetoclax-resistant mantle cell lymphoma cell lines after 72 hours of treatment.

Cell LineVenetoclax SensitivityPIK-75 IC50 (nM)
MinoSensitive10.9
Mino-ReResistant9.8
Rec-1Sensitive1.5
Rec1-ReResistant2.5
Maver-1Sensitive4.6
Granta-519Sensitive1.9
JeKo-1Resistant17.2
Z138Resistant8.9
SP-49Resistant10.4
Data compiled from studies on venetoclax resistance in MCL.[1]
Apoptosis Induction by PIK-75

PIK-75 induces dose-dependent apoptosis in both venetoclax-sensitive and -resistant MCL cell lines. The table below shows the percentage of apoptotic cells after 24 hours of treatment.

Cell LineTreatmentApoptosis (%)
Rec-110 nM PIK-75~30%
Rec-150 nM PIK-75~55%
Rec1-Re10 nM PIK-75~40%
Rec1-Re50 nM PIK-75~65%
Data represents the sum of early and late apoptotic cells, as determined by Annexin V/PI staining.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is used to determine the cytotoxic effects of PIK-75 on MCL cell lines and to calculate IC50 values.

start Start: MCL Cell Culture step1 Seed cells in 96-well plates start->step1 step2 Treat with serial dilutions of PIK-75 (e.g., 8 doses) step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add CellTiter-Glo® reagent step3->step4 step5 Measure luminescence step4->step5 end End: Calculate IC50 step5->end

Figure 2: Workflow for a cell viability assay.

Materials:

  • MCL cell lines (e.g., Rec-1, Mino, and their venetoclax-resistant counterparts)

  • RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • 96-well opaque plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Plate MCL cells in 96-well opaque plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium. A typical 8-point dose-response curve might range from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.

  • Treatment: Add the drug dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by PIK-75.

Materials:

  • MCL cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCL cells in 6-well plates and treat with desired concentrations of PIK-75 (e.g., 10 nM and 50 nM) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect the cells, including any floating cells in the supernatant, by centrifugation.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the apoptosis kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

  • Data Analysis: The total percentage of apoptosis is typically calculated as the sum of early and late apoptotic populations.[1]

Protocol 3: Western Blotting for Protein Expression

This protocol is used to assess the effect of PIK-75 on key proteins in the PI3K/AKT signaling pathway and apoptosis regulation.

start Start: Treat cells with PIK-75 (24h) step1 Lyse cells & quantify protein start->step1 step2 SDS-PAGE (Protein separation) step1->step2 step3 Transfer to PVDF membrane step2->step3 step4 Block membrane step3->step4 step5 Incubate with primary antibodies (p-AKT, MCL-1, etc.) step4->step5 step6 Incubate with HRP-conjugated secondary antibody step5->step6 step7 Add ECL substrate step6->step7 end End: Image chemiluminescence step7->end

Figure 3: General workflow for Western blotting.

Materials:

  • Treated MCL cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-MCL-1, anti-BAK, anti-cleaved caspase-3, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lysate Preparation: After treating cells with PIK-75 for 24 hours, harvest and lyse them in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Studies show PIK-75 treatment reduces p-AKT and MCL-1 levels, and increases cleaved caspase-3.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.

Protocol 4: In Vivo Xenograft Model

This protocol outlines a study to evaluate the in vivo efficacy of PIK-75 in mouse models of MCL.

Materials:

  • Immunocompromised mice (e.g., SCID or NSG)

  • MCL cell lines (e.g., venetoclax-resistant Rec1-Re or JeKo-1-luc)

  • This compound formulated for in vivo use

  • Vehicle control solution

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Implantation: Subcutaneously inject MCL cells into the flank of the mice. For dissemination models, intravenous injection can be used.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., ~100-150 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer PIK-75 (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule.

  • Monitoring: Monitor tumor volume using calipers and mouse body weight regularly to assess efficacy and toxicity. For dissemination models, use bioluminescence imaging to track tumor burden.[1]

  • Endpoint: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., immunohistochemistry, western blotting). In dissemination models, organs like the spleen can be analyzed for tumor infiltration.[1][4]

Conclusion

This compound has demonstrated significant preclinical activity in mantle cell lymphoma, particularly in overcoming resistance to the BCL-2 inhibitor venetoclax. Its dual-action mechanism, targeting both the PI3K/AKT pathway and MCL-1 expression, provides a strong rationale for its further development. The protocols and data presented here offer a foundational guide for researchers investigating the therapeutic potential of PIK-75 in MCL and other B-cell malignancies.

References

Application Notes and Protocols for PIK-75 Hydrochloride in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PIK-75 hydrochloride, a potent phosphoinositide 3-kinase (PI3K) inhibitor, for studying in vitro and in vivo models of inflammation. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is a reversible and selective inhibitor of the p110α isoform of PI3K, with an IC50 of 5.8 nM. It is over 200-fold more potent against p110α than p110β (IC50 = 1.3 μM) and also inhibits p110γ with an IC50 of 76 nM.[1][2] Additionally, PIK-75 potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][2] Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for investigating inflammatory processes. The PI3K pathway is a critical regulator of cellular responses to inflammatory stimuli, and its dysregulation is implicated in numerous inflammatory diseases.[3][4] PIK-75 has been shown to suppress the production of pro-inflammatory mediators and attenuate inflammation in various experimental models.[3][5]

Mechanism of Action: PI3K/Akt/NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, including Akt. Activated Akt, in turn, phosphorylates and activates IκB kinase (IKK), which then phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, releasing the nuclear factor-kappa B (NF-κB) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and cell adhesion molecules (e.g., E-selectin, ICAM-1, VCAM-1). PIK-75, by inhibiting PI3K, blocks this entire cascade, leading to a reduction in the inflammatory response.[5][6]

PI3K_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR TLR Inflammatory Stimulus->TLR PI3K PI3K TLR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt Akt->pAkt IKK IKK pAkt->IKK phosphorylates pIKK p-IKK IKK->pIKK NFkB_IkB NF-κB IκB pIKK->NFkB_IkB phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes initiates PIK75 PIK-75 PIK75->PI3K inhibits

Caption: PI3K/Akt/NF-κB signaling pathway and the inhibitory action of PIK-75.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of PIK-75 in various inflammation models.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by PIK-75

Cell TypeStimulusMediator MeasuredPIK-75 Concentration% Inhibition / IC50Reference
Human MonocytesLPSTNF-α0.1 - 10 µMDose-dependent[5]
Human MonocytesLPSIL-60.1 - 10 µMDose-dependent[5]
Feline Esophageal Epithelial CellsH₂O₂ (300 µM)IL-1β0.1 - 5 µMDose-dependent[3]
Feline Esophageal Epithelial CellsH₂O₂ (300 µM)IL-80.1 - 5 µMDose-dependent[3]
Feline Esophageal Epithelial CellsH₂O₂ (300 µM)IL-60.1 - 5 µMDose-dependent[3]
Human Endothelial CellsInflammatory StimuliE-selectinNot specifiedDiminished expression[5]
Human Endothelial CellsInflammatory StimuliICAM-1Not specifiedDiminished expression[5]
Human Endothelial CellsInflammatory StimuliVCAM-1Not specifiedDiminished expression[5]

Table 2: In Vivo Efficacy of PIK-75 in Inflammation Models

Animal ModelPIK-75 DosageRoute of AdministrationKey FindingsReference
Dextran Sulfate Sodium (DSS)-induced Murine ColitisNot specifiedOralSignificantly suppressed macroscopic and histological abnormalities[5]
Sepsis-induced Lung Injury (Rat Model)Not specifiedNot specifiedAttenuated pulmonary inflammatory cell infiltration and edema[7]

Experimental Protocols

The following are detailed protocols for key experiments to study the anti-inflammatory effects of this compound.

In Vitro Inflammation Model: LPS-Stimulated Monocytes

This protocol describes the induction of pro-inflammatory cytokine production in human monocytes using LPS and their subsequent inhibition by PIK-75.

in_vitro_workflow cluster_workflow In Vitro Experimental Workflow A Isolate Human Monocytes from Peripheral Blood B Seed Monocytes in 96-well plates A->B C Pre-treat with PIK-75 (various concentrations) or Vehicle (DMSO) for 30 min B->C D Stimulate with LPS (e.g., 10 ng/mL) C->D E Incubate for 5-24 hours D->E F Collect Supernatant E->F G Measure Cytokine Levels (TNF-α, IL-6) by ELISA F->G H Analyze Data and Determine Dose-Response G->H in_vivo_workflow cluster_workflow In Vivo Experimental Workflow (DSS Colitis Model) A Acclimatize Mice (e.g., C57BL/6) B Induce Colitis: Administer 2-5% DSS in drinking water for 7 days A->B C Initiate Treatment: Administer PIK-75 (oral gavage) or Vehicle daily B->C D Monitor Daily: Body weight, stool consistency, and presence of blood C->D E Sacrifice Mice on Day 8 D->E F Collect Colon Tissue E->F G Assess Disease Severity: Measure colon length, and perform histological analysis (H&E staining) F->G H Analyze Data and Evaluate Therapeutic Efficacy G->H

References

PIK-75 hydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of PIK-75 hydrochloride, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110α and DNA-dependent protein kinase (DNA-PK).[1][2][] Proper handling and preparation of PIK-75 are crucial for obtaining accurate and reproducible experimental results in cell signaling and cancer research.

Product Information and Properties

This compound is a cell-permeable imidazopyridine compound that primarily functions as an ATP-competitive inhibitor of the p110α subunit of PI3K.[4][5] Its inhibition of the PI3K/Akt/mTOR pathway makes it a valuable tool for studying cell survival, proliferation, and metabolism.[4][6] Notably, it is often observed to induce apoptosis, a characteristic attributed to its dual inhibition of PI3K and potent off-target effects on DNA-PK.[1][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 372196-77-5[5][8]
Molecular Formula C₁₆H₁₄BrN₅O₄S·HCl[]
Molecular Weight 488.74 g/mol [][9]
Appearance Yellow Powder[8]
Purity >98%[8]

Table 2: In Vitro Inhibitory Profile (IC₅₀ Values)

TargetIC₅₀ ValueSource(s)
DNA-PK 2 nM[1][2][][5]
PI3K p110α 5.8 nM[1][2][5]
PI3K p110γ 76 nM[1][2]
PI3K p110δ 510 nM[1][2][5]
PI3K p110β 1.3 µM[1][2]

Preparation of this compound Stock Solution

The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][9] Using fresh, newly opened DMSO is critical, as moisture can significantly reduce the compound's solubility.[1][5]

Table 3: Solubility Data

SolventSolubilityNotesSource(s)
DMSO Up to 11 mg/mL (22.51 mM)Ultrasonic assistance is recommended.[1][9][10]
DMF 0.5 mg/mLAlternative solvent.[6]
Water Insoluble[8][9][10]

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (cell culture grade)

  • Sterile, conical microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (recommended)

Procedure:

  • Pre-dissolution Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Calculate the required mass of this compound for your desired volume and concentration.

    • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 10 mmol/L × 1 × 10⁻³ L × 488.74 g/mol × 1000 mg/g = 4.89 mg

  • Weighing: Carefully weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of anhydrous DMSO to the tube. Vortex the solution vigorously for 1-2 minutes.[9] If particles are still visible, use an ultrasonic water bath for short bursts until the solution is clear.[1][11]

  • Verification: Visually inspect the solution to ensure it is clear and free of precipitates.

G cluster_workflow Stock Solution Preparation Workflow start Start: PIK-75 HCl Powder equilibrate Equilibrate vial to room temp start->equilibrate weigh Weigh 4.89 mg of powder equilibrate->weigh add_dmso Add 1 mL anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate until clear add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

PIK-75 Stock Solution Preparation Workflow.

Storage and Stability

Proper storage is essential to maintain the stability and efficacy of this compound. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[1][2][9]

Table 4: Storage Conditions

FormTemperatureDurationNotesSource(s)
Solid Powder -20°C≥ 3 yearsStore under desiccating conditions.[5][12]
Stock Solution (in DMSO) -20°CUp to 1 monthShort-term storage.[1][5][12]
Stock Solution (in DMSO) -80°C6 months to 1 yearRecommended for long-term storage.[1][5][12]

Application Protocols

The prepared PIK-75 stock solution can be used in various cell-based assays. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (DMSO alone) in experiments.

Protocol 4.1: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the effect of PIK-75 on cell proliferation. Optimization for specific cell lines is recommended.

Materials:

  • Cells of interest in complete culture medium

  • 96-well cell culture plates

  • 10 mM PIK-75 stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Treatment: Thaw an aliquot of the 10 mM PIK-75 stock. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and replace it with the medium containing various concentrations of PIK-75 or a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.[1][5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan (B1609692) crystal formation.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 4.2: Western Blot for Akt Phosphorylation

This protocol is used to confirm the inhibitory effect of PIK-75 on the PI3K pathway.

Materials:

  • Cells of interest in 6-well plates

  • 10 mM PIK-75 stock solution

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt, anti-total-Akt, loading control)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with PIK-75 at the desired concentrations for a specified time (e.g., 5 minutes to 1 hour).[1]

  • Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA for 1 hour.[4]

    • Incubate with primary antibodies overnight at 4°C.[4]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of p-Akt to total Akt.[4]

Signaling Pathway and Troubleshooting

PIK-75 inhibits PI3K p110α, preventing the phosphorylation of PIP2 to PIP3. This blocks the recruitment and activation of downstream kinases like Akt, thereby inhibiting pro-survival signaling and promoting apoptosis.[4][6]

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation mTORC1->Survival Promotes PIK75 PIK-75 PIK75->PI3K Inhibits

PI3K Signaling Pathway Inhibition by PIK-75.

A common issue when working with hydrophobic compounds like PIK-75 is precipitation upon dilution into aqueous cell culture media.[11]

G cluster_troubleshoot Troubleshooting Workflow: Precipitation in Media start Precipitate observed after diluting stock in media check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_dilution Was stock added to media too quickly? check_dmso->check_dilution No reduce_dmso->start slow_dilution Add stock dropwise while vortexing media check_dilution->slow_dilution Yes check_concentration Is final PIK-75 conc. too high? check_dilution->check_concentration No slow_dilution->start reduce_concentration Lower final PIK-75 concentration check_concentration->reduce_concentration Yes success Solution remains clear check_concentration->success No reduce_concentration->start

Troubleshooting workflow for PIK-75 precipitation.

References

PIK-75 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PIK-75 hydrochloride, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). These guidelines are intended to ensure accurate and reproducible experimental results in cell signaling research and drug development.

Quantitative Solubility Data

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO for the preparation of stock solutions, as moisture can reduce the solubility of the compound.[1][2] The reported solubility of this compound in DMSO varies across different sources, as summarized in the table below.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO98200.51Fresh, anhydrous DMSO is recommended.[1]
DMSO1122.51Requires sonication.[3][4]
DMSO36.13A commonly used concentration for stock solutions.[1]
DMSO-10A commonly prepared stock solution concentration.[4][5]
DMSO-5Soluble up to this concentration.
WaterInsolubleInsoluble-[1]
EthanolInsolubleInsoluble-[1]

Molecular Weight of this compound: 488.74 g/mol [6]

Signaling Pathway Inhibition

This compound primarily targets the PI3K/Akt/mTOR signaling pathway.[5][7] It selectively inhibits the p110α isoform of PI3K, which is a critical enzyme in this pathway.[8][9] The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, blocks the downstream activation of Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival, and in some cases, the induction of apoptosis.[7][10][11]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PIK75 PIK-75 PIK75->PI3K Inhibits

PI3K Signaling Pathway Inhibition by PIK-75

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of this compound (Molecular Weight: 488.74 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube vigorously for several minutes until the powder is completely dissolved.[5] Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][5] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

experimental_workflow start Start weigh Weigh 4.89 mg of This compound start->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate until dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

PIK-75 Stock Solution Preparation Workflow

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of PIK-75 on cell viability using an MTT assay. This should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the PIK-75 stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and replace it with the medium containing various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 treatment.[2]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the inhibitory effect of PIK-75 on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PIK-75 for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. A decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the PI3K pathway.[12]

References

Application Notes and Protocols for PIK-75 Hydrochloride in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using PIK-75 hydrochloride, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and other key kinases, in various in vitro kinase activity assays. This document includes detailed protocols, quantitative data for inhibitory activity, and diagrams to illustrate key signaling pathways and experimental workflows.

Introduction

This compound is a versatile tool for studying cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.[1][2] Primarily targeting the p110α isoform of PI3K, PIK-75 also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK) and cyclin-dependent kinase 9 (CDK9).[3][4][5][6][7] Its ability to modulate these critical pathways makes it a valuable compound for cancer research and drug development.[2] The mechanism of action involves the inhibition of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) production, which in turn prevents the activation of downstream effectors like Akt, a central regulator of cell survival and proliferation.[2][8][9] Furthermore, its effect on CDK9 can lead to the downregulation of anti-apoptotic proteins such as Mcl-1.[6][10]

Quantitative Data: Inhibitory Activity of PIK-75

The inhibitory potency of PIK-75 has been determined against a variety of kinases in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Kinase TargetIC50 (nM)References
DNA-PK2[3][4][5][8]
PI3K p110α5.8[3][5][8][9][10][11]
CDK9~1.37-203[7]
PI3K p110γ76[3][8][9][10][11]
PI3K p110δ510[3][8]
mTORC1~1000[3][9]
PI3K p110β1300[3][9][10][11]
ATM2300[3]
hsVPS342600[3]

Signaling Pathway Inhibition by PIK-75

PIK-75 primarily exerts its effects by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival PIK75 PIK-75 PIK75->PI3K Inhibition Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_PIK75 1. Prepare PIK-75 Serial Dilutions Combine 3. Combine Kinase, Substrate & PIK-75 Prep_PIK75->Combine Prep_Reagents 2. Prepare Kinase, Substrate, ATP Mix Prep_Reagents->Combine Initiate 4. Initiate with [γ-32P]ATP Combine->Initiate Incubate 5. Incubate at RT Initiate->Incubate Terminate 6. Terminate Reaction Incubate->Terminate Extract 7. Extract Lipids Terminate->Extract Separate 8. TLC Separation Extract->Separate Quantify 9. Scintillation Counting Separate->Quantify Analyze 10. Calculate IC50 Quantify->Analyze Western_Blot_Workflow Cell_Treatment 1. Cell Seeding & PIK-75 Treatment Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Reprobe 10. Strip & Reprobe (Total Akt) Detection->Reprobe Analysis 11. Data Analysis Reprobe->Analysis

References

Application Notes and Protocols for PIK-75 Hydrochloride in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway crucial for cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.[1][4] PIK-75 also exhibits potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][5][6] These characteristics make PIK-75 a valuable tool for cancer research and drug development.

This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability using common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).

Mechanism of Action

PIK-75 selectively inhibits the p110α isoform of PI3K, which is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][2] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt. By inhibiting p110α, PIK-75 blocks this signaling cascade, leading to the inhibition of cell growth, proliferation, and survival, and in many cases, the induction of apoptosis (programmed cell death).[6][7][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Promotes PIK75 PIK-75 PIK75->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of PIK-75.

Quantitative Data Summary

The following tables summarize the inhibitory activity of PIK-75 against various kinases and its effective concentrations in different cell lines.

Table 1: Inhibitory Activity of this compound against Kinases

Target KinaseIC50 (nM)
DNA-PK2[3][6]
p110α5.8[4][5]
p110γ76[5][6]
p110δ510[6]
p110β1300[5][6]

Table 2: Effective Concentrations of this compound in Cell Viability Assays

Cell LineAssay TypeEffective ConcentrationIncubation TimeObserved Effect
Pancreatic Cancer (MIA PaCa-2, AsPC-1)MTT0.1 - 1000 nM48 hoursInhibition of proliferation and survival[6][7]
Glioma (LN229)Flow Cytometry (Propidium Iodide)0.5 µM24 hoursInduction of apoptosis and G2/M arrest[8]
Mantle Cell Lymphoma (Rec-1, Rec1-Re)Not Specified10 - 50 nMNot SpecifiedInduction of dose-dependent apoptosis[9]
Human MV4-11 cellsCellTiter-GloIC50 = 0.003 µM72 hoursCytotoxicity[5]
Human NZOV9 cellsProliferation AssayIC50 = 0.066 µMNot SpecifiedAntiproliferative activity[5]
Human NZB5 cellsProliferation AssayIC50 = 0.069 µMNot SpecifiedAntiproliferative activity[5]
Airway Smooth Muscle (ASM) cellsNot Specified1 µMNot SpecifiedReduced cell survival[5]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the PIK-75 stock solution are critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (Molecular Weight: 488.74 g/mol ) in 1 mL of DMSO.[10]

  • Vortex thoroughly to ensure the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[11]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[10][11]

Note: It is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity, though this can be cell-line dependent.[11] Always include a vehicle control (DMSO alone) in your experiments.

Cell Viability Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Seeding 1. Seed cells in a 96-well plate Incubate_Adhere 2. Incubate overnight to allow attachment Cell_Seeding->Incubate_Adhere Add_PIK75 3. Add serial dilutions of PIK-75 Incubate_Adhere->Add_PIK75 Incubate_Treatment 4. Incubate for desired duration (e.g., 24-72h) Add_PIK75->Incubate_Treatment Add_Reagent 5. Add MTT or CCK-8 reagent Incubate_Treatment->Add_Reagent Incubate_Reagent 6. Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Solubilize 7. Solubilize formazan (B1609692) (MTT assay only) Incubate_Reagent->Solubilize Read_Absorbance 8. Measure absorbance (570 nm for MTT, 450 nm for CCK-8) Incubate_Reagent->Read_Absorbance CCK-8 Assay Solubilize->Read_Absorbance

Caption: General workflow for MTT and CCK-8 cell viability assays.

MTT Assay Protocol

This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

  • Prepare serial dilutions of PIK-75 in a complete culture medium from the 10 mM stock solution.

  • Remove the medium from the wells and replace it with the medium containing various concentrations of PIK-75. Include a vehicle control (medium with the same final concentration of DMSO as the highest PIK-75 treatment) and a no-treatment control.[10]

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10][12][13]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10][12]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to reduce background.[5]

CCK-8 Assay Protocol

The CCK-8 assay is a more convenient alternative to the MTT assay as it does not require a solubilization step.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

Protocol:

  • Seed cells in a 96-well plate (100 µL/well) at an optimized density and incubate for 24 hours at 37°C with 5% CO2.[15][16]

  • Add various concentrations of PIK-75 (prepared by diluting the stock solution in culture medium) to the wells.[17]

  • Incubate the plate for the desired treatment duration.

  • Following the treatment period, add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[15][17]

  • Incubate the plate for 1-4 hours in the incubator. The incubation time may need to be optimized depending on the cell type and density.[15][17]

  • Measure the absorbance at 450 nm using a microplate reader.[15][18]

Data Analysis and Interpretation

The absorbance values obtained from the MTT or CCK-8 assay are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to the untreated control.

Calculation: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of PIK-75 that inhibits cell viability by 50%, can be determined by plotting a dose-response curve of % cell viability versus the logarithm of the PIK-75 concentration.

Logical_Relationship PIK75 PIK-75 Treatment PI3K_Inhibition PI3K Inhibition PIK75->PI3K_Inhibition Decreased_Metabolism Decreased Mitochondrial Metabolic Activity PI3K_Inhibition->Decreased_Metabolism Reduced_Formazan Reduced Formazan Production Decreased_Metabolism->Reduced_Formazan Lower_Absorbance Lower Absorbance Reading Reduced_Formazan->Lower_Absorbance Decreased_Viability Decreased Cell Viability Lower_Absorbance->Decreased_Viability

Caption: Logical relationship of the experimental principle.

Troubleshooting

  • Precipitation of PIK-75: If PIK-75 precipitates upon addition to the aqueous culture medium, add the DMSO stock solution dropwise while gently stirring.[11] Ensure the final concentration does not exceed its solubility limit.

  • High Background in MTT Assay: Serum and phenol (B47542) red in the culture medium can contribute to background absorbance. It is advisable to perform the MTT incubation step in serum-free and phenol red-free medium.[14]

  • Inconsistent Results: Ensure a single-cell suspension before seeding to avoid cell clumping. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its effects on cell viability and further elucidate the role of the PI3K signaling pathway in various cellular processes.

References

Application Notes and Protocols for PIK-75 Hydrochloride in Flow Cytometry Analysis of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and a strong inhibitor of DNA-dependent protein kinase (DNA-PK), with IC50 values of 5.8 nM and 2 nM, respectively.[1][2] Beyond its primary targets, PIK-75 also effectively inhibits the transcriptional kinases Cdk7 and Cdk9.[3] This multi-targeted inhibitory profile disrupts key cellular signaling pathways integral to cell survival, proliferation, and DNA repair, making PIK-75 a powerful tool for inducing apoptosis in a wide range of cancer cells.

Mechanistically, PIK-75 triggers the intrinsic, mitochondrial-dependent apoptotic cascade through a dual-pronged assault. Inhibition of the PI3K/Akt pathway abrogates survival signals, while the suppression of Cdk9-mediated transcription leads to the rapid downregulation of the anti-apoptotic protein Mcl-1.[3][4] The convergence of these events promotes the activation of pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4]

This application note provides detailed protocols for the use of this compound to induce and quantify apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining. It also presents quantitative data from various studies to guide experimental design and data interpretation.

Data Presentation

The pro-apoptotic effects of this compound have been demonstrated across various cancer cell lines. The following tables summarize the inhibitory concentrations and the extent of apoptosis induction as measured by flow cytometry.

Table 1: this compound IC50 Values for Key Kinase Targets

TargetIC50 (nM)
p110α5.8
p110β1300
p110γ76
p110δ510
DNA-PK2

Note: IC50 values are derived from enzyme assays and may vary based on experimental conditions.[1]

Table 2: Dose-Dependent Induction of Apoptosis by this compound in Cancer Cell Lines

Cell LineCancer TypePIK-75 Concentration (nM)Incubation Time (h)% Apoptotic Cells (Annexin V+)
Rec-1Mantle Cell Lymphoma1024Dose-dependent increase
5024Dose-dependent increase
Rec1-Re (Venetoclax-resistant)Mantle Cell Lymphoma1024Dose-dependent increase
5024Dose-dependent increase
LN229 (PTEN wild-type)Glioblastoma50024Increased
U87 (PTEN mutant)Glioblastoma50024Less than LN229
MV4;11Acute Myeloid Leukemia10024Potent induction of apoptosis

Note: The term "Increased" indicates a notable rise in the apoptotic population compared to untreated controls. Specific percentages of early and late apoptosis can vary between experiments and should be determined empirically.[1][3][4]

Mandatory Visualization

PIK-75 Signaling Pathway in Apoptosis

Caption: PIK-75 induces apoptosis by inhibiting PI3K/Akt and Cdk9 signaling pathways.

Experimental Workflow for PIK-75 Apoptosis Assay

Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed Seed cells in a 6-well plate culture Culture to 70-80% confluency seed->culture treat Treat with PIK-75 (e.g., 0.1-5 µM) and vehicle control (DMSO) culture->treat incubate Incubate for a defined period (e.g., 24, 48 h) treat->incubate harvest Harvest cells (including supernatant) incubate->harvest wash_pbs Wash twice with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate_stains Incubate for 15 min at RT in the dark add_stains->incubate_stains analyze Analyze by flow cytometry within 1 hour incubate_stains->analyze gate Set compensation and gates using controls analyze->gate acquire Acquire ≥10,000 events per sample gate->acquire interpret Interpret data: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) acquire->interpret

Caption: Workflow for assessing PIK-75 induced apoptosis using flow cytometry.

Experimental Protocols

Protocol for Apoptosis Determination by Flow Cytometry using Annexin V and Propidium Iodide

This protocol outlines the steps to quantify apoptosis in cells treated with PIK-75 using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometric analysis. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[1]

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile and cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • PIK-75 Treatment:

    • Prepare fresh dilutions of PIK-75 in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5 µM) and a time-course experiment (e.g., 24, 48 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 concentration.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of PIK-75 or vehicle control.

    • Incubate the cells for the predetermined time at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which contains floating apoptotic cells.

    • Gently wash the adherent cells with PBS and detach them using a minimal amount of trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Combine the detached cells with the previously collected supernatant to ensure all apoptotic cells are included in the analysis.

    • For suspension cells, collect the cells directly from the culture flask.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

The cell populations can be distinguished based on their fluorescence:

  • Live cells: Annexin V-negative and PI-negative (Lower Left Quadrant)

  • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant)

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant)

  • Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant)

The percentage of cells in each quadrant should be quantified to determine the extent of apoptosis induced by PIK-75.

References

Application Notes and Protocols for PIK-75 Hydrochloride in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. PIK-75 has also demonstrated off-target activity against DNA-dependent protein kinase (DNA-PK) and cyclin-dependent kinase 9 (CDK9), contributing to its pro-apoptotic effects.[1][2] Preclinical studies have shown that combining PIK-75 with other therapeutic agents can lead to synergistic anti-tumor activity and overcome drug resistance. This document provides detailed application notes and experimental protocols for investigating PIK-75 in combination with other drugs.

Data Presentation

Table 1: In Vitro Efficacy of this compound as a Single Agent
Target/Cell LineCancer TypeIC50 (nM)Reference
p110α (enzymatic)-5.8[3]
DNA-PK (enzymatic)-2[4]
p110β (enzymatic)-1300[4]
p110γ (enzymatic)-76[4]
p110δ (enzymatic)-510[4]
mTORC1 (enzymatic)-~1000[4]
MinoMantle Cell Lymphoma3.82[5]
Rec-1Mantle Cell Lymphoma6.09[5]
Maver-1Mantle Cell Lymphoma7.15[5]
Granta519Mantle Cell Lymphoma17.19[5]
JeKo-1Mantle Cell Lymphoma9.56[5]
Z-138Mantle Cell Lymphoma8.09[5]
Table 2: Synergistic Combinations of this compound with Other Drugs
Combination AgentCancer Type/Cell LineEffectQuantitative DataReference
GemcitabinePancreatic Cancer (MIA PaCa-2)Potentiates anti-tumor activity in vivoCombination markedly reduces tumor growth compared to single agents.[4]
Venetoclax (B612062)Mantle Cell Lymphoma (Mino-Re, Rec1-Re)Overcomes acquired resistancePIK-75 IC50 remains in the low nM range (1.50-10.90 nM) in venetoclax-resistant cells.[5]
PalbociclibEsophageal Squamous Cell CarcinomaSynergistically inhibits cell cycle progression and promotes apoptosisCombination significantly reduces cell proliferation and colony formation compared to single agents.
DinaciclibMetastatic Cutaneous Squamous Cell Carcinoma (UW-CSCC2)Synergistic enhancement of cytotoxic effectsBLISS synergy score >10 in 2D cultures.[4]
STA-9090 (Ganetespib)Adrenocortical CarcinomaSynergistic inhibition of cell proliferation, migration, and invasionCombination leads to G2/M cell cycle arrest and caspase-dependent apoptosis.[1]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition by PIK-75

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIK75 PIK-75 PIK75->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation

Caption: PI3K/AKT/mTOR pathway inhibition by PIK-75.

Experimental Workflow for In Vitro Drug Combination Studies

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., 96-well plates) treatment Treat cells with single agents and combinations cell_seeding->treatment drug_prep Drug Preparation (PIK-75 & Combination Agent) drug_prep->treatment incubation Incubate for a defined period (e.g., 48-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western_blot Western Blot (Protein expression/phosphorylation) incubation->western_blot data_analysis Calculate IC50 values and Combination Index (CI) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis interpretation Determine Synergy, Additivity, or Antagonism data_analysis->interpretation

Caption: A typical workflow for in vitro drug combination studies.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of PIK-75 in combination with another drug on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound

  • Combination drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[1]

  • Drug Treatment: Prepare serial dilutions of PIK-75 and the combination drug, both alone and in combination, in complete growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Synergy can be assessed using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies apoptosis in cells treated with PIK-75 and a combination drug using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete growth medium

  • This compound

  • Combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (phosphate-buffered saline), cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with PIK-75, the combination drug, or the combination at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Phospho-Akt

This protocol is used to analyze the phosphorylation status of Akt, a key downstream effector of PI3K, following treatment with PIK-75.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete growth medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt

  • HRP-conjugated goat anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with PIK-75 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of PIK-75 in combination with another drug. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Sterile PBS

  • Matrigel (optional)

  • This compound

  • Combination drug

  • Vehicle solution (e.g., DMSO, saline)

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, PIK-75 alone, combination drug alone, PIK-75 + combination drug).

  • Drug Preparation and Administration: On each treatment day, prepare fresh formulations of the drugs. Administer the drugs via an appropriate route (e.g., intraperitoneal or oral gavage) at the predetermined doses and schedule. For example, PIK-75 at 10 mg/kg daily and the combination agent as per its established protocol.[3]

  • Tumor Measurement and Body Weight: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot tumor growth curves for each treatment group. Statistically compare the tumor volumes between the groups to determine the efficacy of the combination therapy. Monitor body weight as an indicator of toxicity.

Conclusion

This compound, as a potent inhibitor of the PI3K pathway, holds significant promise for combination therapies in cancer treatment. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to explore the synergistic potential of PIK-75 with other anti-cancer agents. Careful optimization of experimental conditions and adherence to these detailed protocols will facilitate the generation of robust and reproducible data, ultimately contributing to the development of more effective cancer therapies.

References

Troubleshooting & Optimization

PIK-75 hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and practical applications of PIK-75 hydrochloride.

Troubleshooting Guide: Common Solubility Issues

Q1: My this compound is not dissolving properly in DMSO. What could be the issue?

A1: Several factors can contribute to poor dissolution of this compound in DMSO:

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound. Always use anhydrous, high-purity DMSO, preferably from a freshly opened bottle.[1][2][3]

  • Insufficient Sonication or Heating: To achieve higher concentrations, physical assistance is often necessary. Use an ultrasonic bath to aid dissolution.[1][4] Gentle warming (up to 60°C) can also be effective, but be cautious to avoid degradation.[2][4]

  • Concentration Too High: While soluble in DMSO, there is a limit. Exceeding the maximum solubility will result in a suspension rather than a true solution. Refer to the solubility table below for maximum concentrations.

Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a common issue known as "salting out." this compound is poorly soluble in aqueous solutions.[1][4] When a concentrated DMSO stock is diluted into an aqueous environment, the compound can precipitate. To mitigate this:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your final working solution to minimize solvent-induced toxicity and precipitation.[5]

  • Use a Multi-Step Dilution: Instead of a single large dilution, perform serial dilutions to gradually lower the concentration of both the compound and the DMSO.

  • Vortex During Dilution: Add the DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid and even dispersion.

  • Consider Alternative Solvents for In Vivo Use: For animal studies, co-solvents like PEG300, Tween-80, or corn oil are often used to improve solubility and bioavailability.[3][6]

Q3: My this compound solution appears cloudy or has visible particles. What should I do?

A3: A cloudy solution indicates incomplete dissolution or precipitation.

  • Re-sonicate and/or Gently Warm: Attempt to redissolve the compound using an ultrasonic bath or gentle warming as described above.

  • Filter Sterilization: If you suspect particulate matter that is not the compound itself, you can filter the solution through a 0.22 µm syringe filter. However, be aware that this may not resolve issues of the compound precipitating out of solution.

  • Prepare a Fresh Solution: If the issue persists, it is best to discard the solution and prepare a fresh one using the recommended procedures.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The primary recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] N,N-Dimethylformamide (DMF) can be used as an alternative.[7]

Q5: What is the solubility of this compound in different solvents?

A5: The solubility of this compound can vary slightly between suppliers. The following table summarizes the available data:

SolventSolubility (Concentration)Notes
DMSO~3 mg/mL (6.13 mM) to 98 mg/mL (200.51 mM)Requires sonication and/or warming.[1][2][3][4] Solubility is significantly impacted by the presence of moisture in DMSO.[1][3]
Water< 0.1 mg/mL (Insoluble)[1][4]
DMF0.5 mg/mL[7]

Q6: How should I store this compound powder and stock solutions?

A6:

  • Powder: Store the solid compound at -20°C under desiccating conditions. It can be stored for up to 12 months.

  • Stock Solutions: Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Q7: What is the mechanism of action of PIK-75?

A7: PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). It also inhibits DNA-dependent protein kinase (DNA-PK).[1][2] By inhibiting the PI3K/Akt signaling pathway, PIK-75 can induce apoptosis and inhibit cell proliferation.[1][2][8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 488.74 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Bring the this compound vial to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.89 mg of this compound.

    • Add the corresponding volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particles are visible.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Treatment:

    • Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control containing the same final concentration of DMSO as the highest this compound treatment.[8]

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound.[8]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][8]

  • Measurement: Measure the absorbance at a test wavelength of 570 nm and a reference wavelength of 690 nm using a microplate reader.[3]

Western Blotting for p-Akt Inhibition

  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Add an ECL substrate and visualize the protein bands using an imaging system.[8] Quantify the band intensities to determine the relative levels of p-Akt and total Akt.[8]

Visualizations

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Cell_Effects Cell Growth, Proliferation, Survival mTORC1->Cell_Effects Promotes PIK75 PIK-75 PIK75->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition by PIK-75.

PIK75_Workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment Powder PIK-75 HCl Powder Dissolve Vortex & Sonicate Powder->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Dilute Serial Dilution in Medium Stock->Dilute Working Working Solution (e.g., 1 µM) Dilute->Working Treat Treat Cells Working->Treat Assay Perform Assay (e.g., MTT, Western Blot) Treat->Assay

Caption: Experimental Workflow for this compound.

References

PIK-75 hydrochloride off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIK-75 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the off-target effects of PIK-75 in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of PIK-75 is the p110α (alpha) isoform of phosphoinositide 3-kinase (PI3K).[1][2] It is a potent and selective inhibitor with a reported half-maximal inhibitory concentration (IC50) of approximately 5.8 nM in cell-free assays.[1][2][3][4] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[1][5]

Q2: What are the most significant and potent off-target effects of PIK-75?

A2: PIK-75 is a very potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of approximately 2 nM.[1][3][6] This makes it even more potent against DNA-PK than its primary target, p110α. It also inhibits other PI3K isoforms, such as p110γ (IC50 ~76 nM) and p110δ (IC50 ~0.51 µM), but is significantly less effective against p110β (IC50 ~1.3 µM).[1][3][4][6] Additionally, PIK-75 has been reported to inhibit other kinases including mTOR, ATM, ATR, and cyclin-dependent kinases (CDKs).[6][7]

Q3: Why does PIK-75 often induce apoptosis, while other PI3K inhibitors typically cause only cell cycle arrest?

A3: The induction of apoptosis by PIK-75 is a unique characteristic among many PI3K inhibitors and is attributed to its broad target profile.[1][8][9] It is hypothesized that the simultaneous inhibition of both PI3K and key off-targets, such as DNA-PK or CDKs, results in a "synthetic lethal" interaction.[1][9] This dual blockade prevents cancer cells from utilizing alternative survival pathways, thereby promoting apoptosis rather than simply halting proliferation.[1]

Q4: My experimental results show G2/M cell cycle arrest instead of the expected G1 arrest. Is this consistent with PIK-75's mechanism of action?

A4: Yes, G2/M arrest is a characteristic effect of PIK-75 treatment observed in some cell lines, such as glioma cells.[7][9] This is distinct from other PI3K inhibitors that typically cause G1 arrest and is attributed to PIK-75's off-target inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[7][9]

Q5: What is the recommended solvent and storage procedure for this compound?

A5: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][3] For long-term storage, it is recommended to keep the compound at -20°C to maintain its stability.[1] Some reports have noted that PIK-75 can lack stability in solution, so it is advisable to prepare fresh solutions for experiments.[8][9]

Data Presentation

In Vitro Inhibitory Activity of PIK-75
TargetIC50 (nM)Primary/Off-TargetReference(s)
DNA-PK2Off-Target[1][3][6]
PI3K p110α5.8Primary Target[1][3][4][6]
PI3K p110γ76Off-Target[3][4][6]
PI3K p110δ510Off-Target[3][6]
PI3K p110β1300Off-Target[3][4][6]
mTORC1~1000Off-Target[6]
mTORC2~10000Off-Target[6]
ATM2300Off-Target[6]
ATR21000Off-Target[6]
hsVPS342600Off-Target[6]
PI3KC2α~10000Off-Target[6]
PI4KIIIβ~50000Off-Target[6]

Troubleshooting Guide

Experimental Issue ObservedPossible Cause(s)Recommended Troubleshooting Steps
Unexpectedly high levels of apoptosis, even at low concentrations. Off-target inhibition of DNA-PK: PIK-75 is a more potent inhibitor of DNA-PK than p110α. Inhibition of DNA-PK disrupts DNA double-strand break repair, leading to apoptosis.[1][5]1. Perform a dose-response curve: Determine the concentration at which you observe p-Akt inhibition (on-target) versus markers of DNA damage (e.g., γH2AX) or apoptosis (e.g., cleaved caspase-3). 2. Use a more selective p110α inhibitor: Compare results with a compound that has less potent effects on DNA-PK to confirm if the phenotype is p110α-dependent. 3. Assess DNA damage response: Perform western blotting for markers like phosphorylated ATM, Chk2, or H2AX to see if the DNA damage response pathway is activated.
Cell cycle arrest at G2/M phase instead of G1. Off-target inhibition of CDKs: PIK-75 can inhibit CDK1 and CDK2, which are key regulators of the G2/M transition.[7][9]1. Analyze cell cycle distribution carefully: Use flow cytometry with propidium (B1200493) iodide staining to quantify the percentage of cells in each phase of the cell cycle. 2. Examine CDK activity: If possible, perform in vitro kinase assays for CDK1/2 activity in the presence of PIK-75. 3. Compare with known CDK inhibitors: Treat cells with a specific CDK1/2 inhibitor to see if it phenocopies the effects of PIK-75 on the cell cycle.
Lack of significant reduction in p-Akt levels despite using a validated concentration of PIK-75. Redundant signaling pathways: In some cell lines, other PI3K isoforms (e.g., p110β) may compensate for the inhibition of p110α.[10] Suboptimal experimental conditions: Issues with antibody quality, phosphatase activity during cell lysis, or PIK-75 degradation.[1]1. Investigate the role of other PI3K isoforms: Use isoform-specific inhibitors to determine if other PI3Ks are active in your cell line. 2. Optimize Western Blotting: Ensure lysis buffer contains fresh phosphatase inhibitors. Validate your p-Akt antibody with appropriate positive and negative controls. 3. Prepare fresh PIK-75 solutions: Due to potential instability in solution, use freshly prepared stocks for each experiment.[8][9]
Modulation of inflammatory signaling pathways (e.g., NF-κB). Downstream effects of PI3K inhibition or direct off-target effects: The PI3K/Akt pathway can regulate NF-κB signaling.[4] PIK-75 has been shown to suppress NF-κB dependent production of pro-inflammatory mediators.[4]1. Measure NF-κB activity: Use a reporter assay or western blotting for phosphorylated IκBα or nuclear translocation of NF-κB subunits (e.g., p65). 2. Dissect the pathway: Use inhibitors of upstream (e.g., IKK) or downstream components of the NF-κB pathway to understand where PIK-75 is exerting its effect.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PIK75 PIK-75 PIK75->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates DNA_Damage_Response DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 Recruits Apoptosis Apoptosis DSB->Apoptosis Induces if unrepaired DNAPK DNA-PK Ku7080->DNAPK Recruits & Activates NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Promotes DNAPK->Apoptosis Prevents Repair DNA Repair NHEJ->Repair PIK75 PIK-75 PIK75->DNAPK Potently Inhibits Troubleshooting_Workflow Start Unexpected Experimental Result with PIK-75 Issue1 High Apoptosis? Start->Issue1 Issue2 G2/M Arrest? Issue1->Issue2 No Cause1 Potential DNA-PK Inhibition Issue1->Cause1 Yes Issue3 No p-Akt Inhibition? Issue2->Issue3 No Cause2 Potential CDK Inhibition Issue2->Cause2 Yes Cause3 Redundant Pathways or Experimental Error Issue3->Cause3 Yes Action1 Check DNA Damage Markers (γH2AX) Cause1->Action1 Action2 Compare with CDK Inhibitor Cause2->Action2 Action3 Optimize Western Blot & Check Other PI3K Isoforms Cause3->Action3 End Identify Cause Action1->End Action2->End Action3->End

References

PIK-75 hydrochloride cytotoxicity in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIK-75 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PIK-75 in experimental settings, with a focus on its cytotoxic effects on normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, proliferation, survival, and metabolism.[1] By inhibiting p110α, PIK-75 blocks the phosphorylation of phosphatidylinositol, which in turn prevents the activation of downstream signaling molecules like AKT and mTOR, ultimately leading to decreased cell proliferation and the induction of apoptosis.[1][2]

Q2: Does PIK-75 exhibit cytotoxic selectivity for cancer cells over normal cells?

Yes, studies suggest that PIK-75 demonstrates a degree of selectivity for cancer cells. For instance, it has been shown to be potent in targeting acute myeloid leukemia (AML) cells while showing significantly less sensitivity to CD34+ normal bone marrow progenitor cells.[3] Additionally, the non-malignant HaCaT cell line was reported to be unaffected by PIK-75 in one study.[4] However, the selectivity can be cell-type dependent and influenced by the specific mutations present in the cancer cells.

Q3: What are the known off-target effects of PIK-75?

While PIK-75 is a selective inhibitor of PI3K p110α, it does have notable off-target activities. It is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 value that can be even lower than that for p110α.[5][6] Some studies have also identified cyclin-dependent kinase 9 (CDK9) as a target.[1][3] These off-target effects can contribute to its cytotoxic profile and may lead to unexpected experimental outcomes.[1]

Q4: Why does PIK-75 often induce apoptosis while other PI3K inhibitors may only cause cell cycle arrest?

The induction of apoptosis by PIK-75 is thought to be a result of its unique target profile, including its off-target effects. The simultaneous inhibition of PI3K and other crucial proteins like DNA-PK or CDKs may create a "synthetic lethal" interaction.[6] This dual blockade can prevent cancer cells from utilizing alternative survival pathways, thereby pushing them towards apoptosis rather than just halting proliferation.[6]

Q5: What is the recommended solvent and storage condition for this compound?

This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to keep the compound at -20°C. To maintain stability and avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Low or no cytotoxic response in cancer cells.

  • Possible Cause: The cancer cell line may not be highly dependent on the PI3K/AKT/mTOR pathway for survival.

    • Troubleshooting Tip: Characterize the baseline activity of the PI3K pathway in your cell line by examining the phosphorylation status of key proteins like AKT. Select cell lines with known PIK3CA mutations or high pathway activation.

  • Possible Cause: The presence of functional PTEN, a tumor suppressor that negatively regulates the PI3K pathway, may reduce sensitivity to PIK-75.[1]

    • Troubleshooting Tip: Determine the PTEN status of your cell line. Cells with mutated or deleted PTEN may exhibit greater sensitivity.

  • Possible Cause: Activation of compensatory signaling pathways.

    • Troubleshooting Tip: Investigate other survival pathways that may be upregulated upon PI3K inhibition. Co-treatment with inhibitors of these pathways may be necessary.

  • Possible Cause: Issues with the compound's solubility or stability.

    • Troubleshooting Tip: Ensure the compound is fully dissolved in high-quality, anhydrous DMSO. Prepare fresh dilutions from a frozen stock for each experiment.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Troubleshooting Tip: Maintain consistent cell passage numbers, seeding densities, and media formulations.

  • Possible Cause: Degradation of PIK-75 in solution.

    • Troubleshooting Tip: Avoid prolonged storage of working dilutions. Prepare fresh solutions immediately before use.

  • Possible Cause: Pipetting errors, especially with serial dilutions.

    • Troubleshooting Tip: Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 3: Unexpected levels of apoptosis observed.

  • Possible Cause: Off-target effects of PIK-75.

    • Troubleshooting Tip: Be aware of the potent inhibition of DNA-PK and potential effects on CDKs.[1][5] If studying cytostatic effects is the primary goal, consider using a more highly specific PI3K p110α inhibitor.

  • Possible Cause: The concentration of PIK-75 used is too high.

    • Troubleshooting Tip: Perform a dose-response curve to identify a concentration that inhibits the PI3K pathway without causing excessive, immediate apoptosis.

Data Presentation

Table 1: Summary of PIK-75 IC50 Values in Various Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (nM)Incubation Time (hours)Assay Type
Cancer Cell Lines
MV4-11Human Acute Myeloid Leukemia372CellTiter-Glo
NZOV9Human Ovarian Cancer66Not SpecifiedProliferation Assay
Mino-ReMantle Cell Lymphoma (Venetoclax-resistant)1.5 - 10.972Cell Viability Assay
Rec1-ReMantle Cell Lymphoma (Venetoclax-resistant)1.5 - 10.972Cell Viability Assay
MIA PaCa-2Human Pancreatic CancerSubmicromolar48MTT Assay
AsPC-1Human Pancreatic CancerSubmicromolar48MTT Assay
Normal Cells
CD34+Normal Bone Marrow Progenitor CellsSignificantly less sensitive than AML cellsNot SpecifiedNot Specified
HaCaTNon-malignant Human KeratinocytesUnaffectedNot SpecifiedNot Specified
Feline Esophageal Epithelial CellsNormal Feline Esophageal EpitheliumNo strong changes in viability up to 5 µM1MTT Assay

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.[7]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess the effect of PIK-75 on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of PIK-75 concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 48 or 72 hours).[1] Include a vehicle-only control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis of PI3K Pathway Inhibition

This protocol is used to analyze the phosphorylation status of key proteins in the PI3K/AKT pathway.

  • Cell Lysis: Treat cells with the desired concentration of PIK-75 for the intended time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt) overnight at 4°C.

  • Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

PIK75_Pathway cluster_membrane Cell Membrane PI3K (p110α) PI3K (p110α) PIP3 PIP3 PI3K (p110α)->PIP3 Phosphorylates PIP2 to PIK-75 PIK-75 DNA-PK DNA-PK PIK-75->DNA-PK Inhibits (Off-target) CDK9 CDK9 PIK-75->CDK9 Inhibits (Off-target) AKT AKT mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes Transcription Transcription CDK9->Transcription Growth_Factor_Receptor Growth_Factor_Receptor Growth_Factor_Receptor->PI3K (p110α) PIP2 PIP2 PIP2->PIP3 PI3K (p110α) PIP3->AKT Recruits & Activates Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Caption: PIK-75 mechanism of action on the PI3K/AKT/mTOR pathway and key off-targets.

troubleshooting_workflow Start Start Problem Inconsistent or Unexpected PIK-75 Cytotoxicity Results Start->Problem Experiment Start Decision_1 Is the PI3K pathway active in your cell line? Problem->Decision_1 Check... Decision Decision Solution Solution Solution_1 - Screen cell lines for p-AKT levels. - Choose a more sensitive cell line. Decision_1->Solution_1 No Decision_2 Are PIK-75 solutions prepared fresh? Decision_1->Decision_2 Yes End Problem Resolved Solution_1->End Solution_2 - Aliquot stock solutions. - Prepare working dilutions fresh for each experiment. Decision_2->Solution_2 No Decision_3 Is unexpected apoptosis observed? Decision_2->Decision_3 Yes Solution_2->End Solution_3 - Consider off-target effects (DNA-PK, CDK9). - Perform dose-response to find optimal concentration. Decision_3->Solution_3 Yes Decision_3->End No Solution_3->End

Caption: Troubleshooting workflow for common issues in PIK-75 cytotoxicity experiments.

References

Inconsistent results with PIK-75 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with PIK-75 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of PIK-75 is the p110α (alpha) isoform of phosphoinositide 3-kinase (PI3K), with a reported IC50 value of approximately 5.8 nM in cell-free assays.[1][2] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]

Q2: What are the most significant off-target effects of PIK-75?

A2: PIK-75 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of approximately 2 nM, making it even more potent against DNA-PK than its primary target, p110α.[1][3][4] It also inhibits other PI3K isoforms, notably p110γ (IC50 ~76 nM), but is significantly less effective against p110β (IC50 ~1.3 µM) and p110δ (IC50 ~0.51 µM).[5][6] Some studies have also identified cyclin-dependent kinase 9 (CDK9) as a target, contributing to its unique cellular effects.[7][8][9]

Q3: Why does PIK-75 often induce apoptosis while other PI3K inhibitors typically cause only cell cycle arrest?

A3: The induction of apoptosis by PIK-75 is a unique characteristic among many PI3K inhibitors and is attributed to its broad target profile.[1][7][10] It is hypothesized that the simultaneous inhibition of both PI3K and key off-targets, such as DNA-PK or CDK9, results in a "synthetic lethal" interaction.[1][10] This dual blockade prevents cancer cells from escaping through alternative survival pathways, pushing them towards apoptosis rather than just halting their proliferation.[1]

Q4: What is the recommended solvent and storage procedure for this compound?

A4: this compound should be dissolved in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][11] For long-term storage, it is recommended to keep the compound as a powder at -20°C under desiccating conditions to maintain its stability.[1] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[11] Some reports have noted that PIK-75 can lack stability in solution, so it is advisable to use freshly prepared solutions for experiments.[1][12]

Q5: What is the maximum recommended final concentration of DMSO in cell culture media?

A5: The tolerance to DMSO varies among different cell lines.[11] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[11] For sensitive or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[11] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[11]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of PI3K/Akt Pathway
Possible Cause Troubleshooting Recommendation
Degraded PIK-75 Prepare fresh dilutions of PIK-75 from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11]
Suboptimal PIK-75 Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between cell lines.[13]
PIK-75 Precipitation PIK-75 has poor aqueous solubility.[12][14] When diluting the DMSO stock solution into aqueous buffers or cell culture media, add it dropwise while gently vortexing or stirring to prevent precipitation.[11] Ensure the final concentration does not exceed its solubility limit in the aqueous medium.[11]
Inaccurate Assessment of Akt Phosphorylation Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.[10] Ensure that the primary antibodies for phosphorylated and total Akt are validated and used at the recommended dilutions.[10]
Redundant Signaling Pathways If the PI3K/Akt pathway is not the primary driver of survival in your cell line, the effects of PIK-75 may be minimal.[9] Investigate the activity of parallel signaling pathways such as the Ras/RAF/MEK/ERK pathway.[9]
Issue 2: Unexpected Levels of Apoptosis or Cell Death
Possible Cause Troubleshooting Recommendation
Off-Target Effects The potent inhibition of DNA-PK and/or CDK9 by PIK-75 can lead to significant apoptosis, which may not be observed with more selective PI3K inhibitors.[1][10]
High Concentration of PIK-75 High concentrations of PIK-75 can lead to increased off-target effects and subsequent cytotoxicity.[10] Perform a dose-response curve to identify a concentration that inhibits the target pathway with minimal off-target-induced cell death.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to PIK-75. What is a sub-lethal dose in one cell line may be highly apoptotic in another.
Issue 3: Variability in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Troubleshooting Recommendation
PIK-75 Precipitation As mentioned previously, PIK-75 can precipitate in aqueous media, leading to inconsistent concentrations in your assay wells.[11] Ensure proper dilution techniques are followed.[11]
Inconsistent Seeding Density Ensure a uniform number of cells are seeded in each well of the microplate, as variations in cell number will directly impact the final absorbance reading.
Incubation Time Optimize the incubation time with PIK-75 for your specific cell line. A 48 or 72-hour incubation is common, but this may need to be adjusted.[9]
Vehicle Control Issues Always include a vehicle control (DMSO) at the same final concentration as in the treated wells to account for any solvent-induced effects on cell viability.[11]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
DNA-PK2[3][4]
p110α5.8[2][3]
p110γ76[2][3][5]
p110δ510[5][6]
p110β1300[2][5]
ATM2300[3][4]
ATR21000[3][4]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 488.74 g/mol )[5][6]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[11]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of PIK-75: To prepare 1 mL of a 10 mM stock solution, you will need 4.89 mg of this compound.

  • Weigh the PIK-75: Carefully weigh the calculated amount of PIK-75 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.[11] Gentle warming to 37°C can also be applied.[11]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[11]

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • PIK-75 stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PIK-75 in complete cell culture medium. Remove the medium from the wells and replace it with the medium containing the various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 treatment.[15]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PIK-75 stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[10]

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with PIK-75 at various concentrations for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the appropriate secondary antibody.[9]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth PIK75 PIK-75 PIK75->PI3K DNAPK DNA-PK PIK75->DNAPK CDK9 CDK9 PIK75->CDK9 DNA_Repair DNA Repair DNAPK->DNA_Repair Transcription Transcription CDK9->Transcription

Caption: PIK-75 inhibits PI3K and key off-targets.

Experimental_Workflow Start Start Prepare_Stock Prepare PIK-75 Stock Solution (DMSO) Start->Prepare_Stock Treat_Cells Treat with PIK-75 (and Vehicle Control) Prepare_Stock->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48-72h) Treat_Cells->Incubate Assay Perform Assay Incubate->Assay MTT Cell Viability (MTT) Assay->MTT Western Protein Analysis (Western Blot) Assay->Western Flow Apoptosis Assay (Flow Cytometry) Assay->Flow Analyze Analyze Data MTT->Analyze Western->Analyze Flow->Analyze End End Analyze->End

Caption: General experimental workflow for PIK-75 treatment.

References

Optimizing PIK-75 Hydrochloride Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of PIK-75 hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with an IC50 value of approximately 5.8 nM in cell-free assays.[1][2] It also strongly inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of about 2 nM.[1][2][3] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]

Q2: What are the significant off-target effects of this compound?

A2: this compound has several notable off-target effects. It is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of approximately 2 nM, making it even more potent against DNA-PK than its primary target, p110α.[2][3] It also inhibits other PI3K isoforms, such as p110γ (IC50 ~76 nM), but is significantly less effective against p110β (IC50 ~1.3 µM) and p110δ (IC50 ~0.51 µM).[1][2] Additionally, some studies have identified cyclin-dependent kinases (CDKs) as targets, which contributes to its unique cellular effects.[2][4]

Q3: Why does this compound often induce apoptosis, while other PI3K inhibitors typically cause only cell cycle arrest?

A3: The induction of apoptosis by this compound is a unique characteristic among many PI3K inhibitors and is attributed to its broad target profile.[2][4] It is hypothesized that the simultaneous inhibition of both PI3K and key off-targets, such as DNA-PK or CDKs, results in a "synthetic lethal" interaction.[2][4][5] This dual blockade prevents cancer cells from escaping through alternative survival pathways, pushing them towards apoptosis rather than just halting their proliferation.[2]

Q4: What is the recommended solvent and storage procedure for this compound?

A4: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to keep the compound at -20°C or -80°C under desiccating conditions to maintain its stability.[2][6][7] It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles by storing the stock solution in small aliquots.[7][8]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

  • Symptoms:

    • Precipitation is observed when preparing stock solutions or diluting in aqueous media.

    • Inconsistent results in cell-based assays.

    • Low bioavailability in in vivo studies.

  • Troubleshooting Steps:

    • Solvent Selection: PIK-75 is practically insoluble in water.[8] For stock solutions, use fresh, anhydrous DMSO.[7][8]

    • Proper Dissolution Technique: When adding the DMSO stock solution to your aqueous buffer or medium, add it dropwise while gently vortexing or stirring. This gradual dilution helps to prevent the compound from precipitating.[7]

    • Final DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically <0.5%).[8] However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[7]

    • Sonication and Warming: Gentle sonication in a water bath or warming the solution to 37°C can aid in the dissolution of the powder.[7] However, use caution with temperature to avoid potential degradation.[7]

Issue 2: Unexpected Levels of Apoptosis or Cell Cycle Arrest at G2/M

  • Symptoms:

    • Higher than expected levels of apoptosis, even at low inhibitor concentrations.

    • Cells arrest in the G2/M phase of the cell cycle, rather than the expected G1 arrest for PI3K inhibitors.

  • Troubleshooting Steps:

    • Acknowledge Off-Target Effects: The observed apoptosis and G2/M arrest are known effects of PIK-75 due to its inhibition of DNA-PK and CDKs, respectively.[4]

    • Dose-Response Curve: Perform a careful dose-response experiment to find a concentration that inhibits p110α without causing excessive apoptosis if that is not the desired outcome.

    • Alternative Inhibitors: If apoptosis is a confounding factor, consider using a more specific p110α inhibitor that does not have the same off-target profile.

Issue 3: Inconsistent or No Observable Effect of the Inhibitor

  • Symptoms:

    • Lack of inhibition of the PI3K/Akt pathway (e.g., no decrease in Akt phosphorylation).

    • High variability in results between experiments.

  • Troubleshooting Steps:

    • Inhibitor Concentration: The inhibitor concentration may be too low. Perform a dose-response experiment with a wider and higher range of concentrations.[9]

    • Inhibitor Activity: Ensure proper storage and handling of the inhibitor to prevent degradation.[9] Use fresh aliquots for each experiment.[10]

    • Cellular Health and Density: Ensure that cells are in the logarithmic growth phase and at a consistent density for all experiments.[10]

    • Incubation Time: The incubation time with the inhibitor may be insufficient. A time-course experiment can help determine the optimal duration for observing the desired effect.[10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases

TargetIC50
DNA-PK2 nM[1][2][3]
p110α (PI3K)5.8 nM[1][2][3]
p110γ (PI3K)76 nM[1][3]
p110δ (PI3K)510 nM[1][3]
p110β (PI3K)1.3 µM[1][3]
mTORC1~1 µM[3]
ATM2.3 µM[3]
hsVPS342.6 µM[3]
mTORC2~10 µM[3]
PI3KC2α~10 µM[3]
ATR21 µM[3]
PI4KIIIβ~50 µM[3]

Table 2: Example Concentration Ranges for this compound in Cell Culture

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Pancreatic cancer cells (MIA PaCa-2, AsPC-1)0.1 - 1000 nM48 hoursInhibition of proliferation and survival[3]
CHO-IR cells1 - 1000 nM5 minutesBlockade of insulin-induced PKB phosphorylation (IC50 = 78 nM)[3]
Human MV4-11 cellsNot specified72 hoursCytotoxicity (IC50 = 0.003 µM)[1]
Human NZOV9 cellsNot specifiedNot specifiedAntiproliferative activity (IC50 = 0.066 µM)[1]
Glioma cells0.5 µM24 hoursApoptosis and G2/M arrest[5]
Feline Esophageal Epithelial Cells0.1 - 5 µM1 hour (pretreatment)Inhibition of H2O2-induced IL-1β expression[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 488.74 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle sonication or warming to 37°C can be used to aid dissolution.[7]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[7]

Protocol 2: Determining Cell Viability using MTT Assay

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A common concentration range to test is 0-10 µM.[12]

    • Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[12]

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8][12]

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[8][12]

    • Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 3: Western Blot Analysis of Akt Phosphorylation

  • Materials:

    • Cells of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • Primary antibodies (phospho-Akt, total Akt)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration. Include appropriate vehicle and positive/negative controls.[4]

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[4]

    • Determine the protein concentration of the lysates using a standard method like the BCA assay.[4]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]

    • Incubate with primary antibodies against phospho-Akt (e.g., Ser473 and Thr308) and total Akt overnight at 4°C.[4]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PIK75 PIK-75 HCl PIK75->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis PrepStock Prepare 10 mM PIK-75 Stock in DMSO SerialDilute Perform Serial Dilutions in Culture Medium PrepStock->SerialDilute TreatCells Treat Cells with PIK-75 Dilutions SeedCells Seed Cells in 96-well Plate SeedCells->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate MTT Perform MTT Assay Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Data (Dose-Response) Measure->Analyze

Caption: Workflow for determining the optimal concentration of PIK-75.

Troubleshooting_Logic Start Inconsistent/No Effect Observed CheckConc Is Concentration Optimal? Start->CheckConc CheckStorage Is Inhibitor Stored Properly? CheckConc->CheckStorage Yes DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No CheckCells Are Cells Healthy & Consistent? CheckStorage->CheckCells Yes UseFresh Use Fresh Aliquot, Prepare Fresh Dilutions CheckStorage->UseFresh No Standardize Standardize Cell Seeding and Culture CheckCells->Standardize No Success Problem Resolved CheckCells->Success Yes DoseResponse->CheckConc UseFresh->CheckStorage Standardize->CheckCells

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

PIK-75 hydrochloride IC50 variability across cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of PIK-75 hydrochloride. It includes troubleshooting guides and frequently asked questions to address the variability in its half-maximal inhibitory concentration (IC50) across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, proliferation, survival, and metabolism. By targeting p110α, PIK-75 blocks the phosphorylation of phosphatidylinositol, which in turn prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and the induction of apoptosis.

Q2: What are the known off-target effects of PIK-75?

A2: While highly selective for PI3Kα, PIK-75 is also a potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][2] This dual activity is an important consideration when interpreting experimental results, as some observed cellular effects may be attributable to the inhibition of DNA-PK in addition to PI3Kα. Some studies have also suggested that PIK-75 can inhibit Cyclin-Dependent Kinase 9 (CDK9), which can lead to the suppression of anti-apoptotic proteins like Mcl-1.

Q3: Why do the reported IC50 values for this compound vary significantly between different cancer cell lines?

A3: The variability in PIK-75 IC50 values across different cancer cell lines is a well-documented phenomenon and can be attributed to several factors:

  • Genetic Makeup of the Cell Line:

    • PIK3CA Mutations: Cell lines with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, may exhibit increased sensitivity to PIK-75.

    • PTEN Status: The loss or mutation of the tumor suppressor gene PTEN, a negative regulator of the PI3K pathway, can lead to pathway hyperactivation. However, the sensitivity to PIK-75 in PTEN-null cells can be variable and may depend on the cellular context and the activity of other signaling pathways.

    • Other Oncogenic Drivers: The presence of other dominant oncogenic mutations (e.g., in KRAS or BRAF) can reduce a cell line's dependence on the PI3K pathway for survival, thereby increasing the IC50 of PIK-75.

  • Compensatory Signaling Pathways: Cancer cells can adapt to PI3K inhibition by activating alternative survival pathways, such as the MAPK/ERK pathway. This feedback mechanism can reduce the efficacy of PIK-75.

  • Expression Levels of PI3K Isoforms: Although PIK-75 is selective for p110α, the relative expression levels of other PI3K isoforms (p110β, p110δ, p110γ) in a given cell line can influence the overall response to the inhibitor.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump PIK-75 out of the cell, reducing its intracellular concentration and leading to a higher apparent IC50.

Q4: How much variation in IC50 values is considered acceptable for cell-based assays?

A4: For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable. Larger variations may indicate underlying issues with experimental consistency that should be addressed.

Data Presentation: this compound IC50 Values

The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound against various PI3K isoforms and a panel of cancer cell lines.

Table 1: this compound IC50 Values against PI3K Isoforms

TargetIC50 (nM)
p110α5.8[2]
p110β1300[2]
p110γ76[2]
p110δ510[2]
DNA-PK2[2]

Table 2: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Leukemia
KG-1Acute Myeloid Leukemia62[3][4]
HL-60Acute Myeloid Leukemia144[3][4]
KG-1aAcute Myeloid Leukemia173[3][4]
MV4;11Acute Myeloid Leukemia4[5]
OCI-AML3Acute Myeloid Leukemia220[5]
Breast Cancer
BT549Breast CancerVaries (transient inhibition)[6]
T47DBreast CancerVaries (sustained inhibition)[6]
MCF10ABreast CancerVaries (sustained inhibition)[6]
BT20Breast CancerVaries (sustained inhibition)[6]
Pancreatic Cancer
MIA PaCa-2Pancreatic CancerVaries (0.1-1000 nM range)[1]
AsPC-1Pancreatic CancerVaries (0.1-1000 nM range)[1]
Mantle Cell Lymphoma
MinoMantle Cell Lymphoma1.5 - 10.9 (sensitive)[7]
Rec-1Mantle Cell Lymphoma1.5 - 10.9 (sensitive)[7]
Maver-1Mantle Cell Lymphoma2.9 (sensitive)[7]
Granta-519Mantle Cell Lymphoma5.8 (sensitive)[7]
JeKo-1Mantle Cell Lymphoma>100 (resistant)[7]
Z138Mantle Cell Lymphoma>100 (resistant)[7]

Note: IC50 values can vary based on the specific experimental conditions used.

Mandatory Visualizations

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) PIK75 PIK-75 hydrochloride PIK75->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by PIK-75.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Seed cells in 96-well plates Add Compound Add PIK-75 dilutions to cells Cell Seeding->Add Compound Compound Dilution Prepare serial dilutions of PIK-75 Compound Dilution->Add Compound Incubation Incubate for a defined period (e.g., 72h) Add Compound->Incubation Add Reagent Add cell viability reagent (e.g., MTT) Incubation->Add Reagent Readout Measure absorbance/ fluorescence Add Reagent->Readout Data Plotting Plot % viability vs. log[PIK-75] Readout->Data Plotting Curve Fitting Fit data to a sigmoidal curve Data Plotting->Curve Fitting IC50 Determination Determine IC50 value Curve Fitting->IC50 Determination

Caption: Experimental workflow for determining the IC50 of PIK-75.

Troubleshooting Guide: Inconsistent IC50 Values

Issue: Higher than expected IC50 value in a specific cell line.

Potential Cause Recommended Action
Low dependence on the PI3K pathway Analyze the mutational status of key oncogenes (e.g., KRAS, BRAF) and tumor suppressors (PTEN) in your cell line. Consider using cell lines with known PIK3CA mutations for positive controls.
Activation of compensatory signaling pathways Perform Western blot analysis to assess the activation of parallel pathways (e.g., MAPK/ERK) upon PIK-75 treatment. Consider co-treatment with inhibitors of these compensatory pathways.
High expression of drug efflux pumps Use a fluorescent substrate of P-gp to assess efflux activity in your cell line. Consider using a P-gp inhibitor as a tool to confirm this mechanism.
Compound instability or precipitation Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation. Prepare fresh stock solutions regularly.

Issue: High variability in IC50 values between experiments.

Potential Cause Recommended Action
Inconsistent cell health or passage number Maintain a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.
Variations in cell seeding density Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding in each well.
Inconsistent incubation times Strictly adhere to the planned incubation times for both drug treatment and the viability assay.
"Edge effect" in 96-well plates To minimize evaporation, fill the outer wells of the 96-well plate with sterile PBS or media without cells.
Pipetting inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Remove the old medium and add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PIK-75 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Phospho-Akt (Ser473)

This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL detection reagent and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Akt signal to the total Akt signal and then to the loading control.

References

How to improve the specificity of PIK-75 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of experiments involving PIK-75 hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the nuances of working with this inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of PIK-75 is the p110α (alpha) isoform of phosphoinositide 3-kinase (PI3K). It is a selective inhibitor with a reported IC50 value of approximately 5.8 nM in cell-free assays.[1][2][3][4][5][6][7] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][4][5][8]

Q2: What are the most significant and potent off-target effects of PIK-75?

A2: PIK-75 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of approximately 2 nM, making it even more potent against DNA-PK than its primary target, p110α.[2][3][6] It also inhibits other PI3K isoforms, notably p110γ (IC50 ~76 nM), but is significantly less effective against p110β (IC50 ~1.3 µM) and p110δ (IC50 ~0.51 µM).[2][3] Some studies have also identified cyclin-dependent kinases (CDKs) as targets, contributing to its unique cellular effects.[2][3][9][10]

Q3: Why does PIK-75 often induce apoptosis, while other PI3K inhibitors typically cause only cell cycle arrest?

A3: The induction of apoptosis by PIK-75 is a unique characteristic among many PI3K inhibitors and is attributed to its broad target profile.[2][3] It is hypothesized that the simultaneous inhibition of both PI3K and key off-targets, such as DNA-PK or CDKs, results in a "synthetic lethal" interaction.[2][3] This dual blockade prevents cancer cells from escaping through alternative survival pathways, pushing them towards apoptosis rather than just halting their proliferation.[2][3]

Q4: What is the recommended solvent and storage procedure for this compound?

A4: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][11] For long-term storage, it is recommended to keep the compound at -20°C or -80°C to maintain its stability.[1][12][13] It is advisable to prepare fresh solutions when possible, as PIK-75 can lack stability in solution.[1][2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1][13]

Q5: What are common issues encountered when working with PIK-75 in cell culture?

A5: A common issue is the precipitation of PIK-75 when added to aqueous cell culture media due to its poor water solubility.[12] To mitigate this, it is recommended to add the DMSO stock solution to the media dropwise while gently vortexing.[13] It is also crucial to ensure the final DMSO concentration is not toxic to the cells, typically below 0.5%, though this can be cell-line dependent.[13]

II. Data Presentation: Inhibitory Activity of PIK-75

The following table summarizes the in vitro inhibitory activity of PIK-75 against its primary target and key off-targets.

TargetIC50 (nM)
Primary Target
p110α5.8[1][2][3][4][5][6][7]
Off-Targets
DNA-PK2[2][3][6]
p110γ76[1][2][3][4][6][7][11]
p110δ510[1][2][11]
p110β1300[1][2][3][4][6][7][11]
mTOR~1000[6]
ATM2300[6]
hsVPS342600[6]
PI4KIIIβ~50000[6]

III. Mandatory Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates PIK75 PIK-75 PIK75->PI3K Inhibits DNA_PK DNA-PK PIK75->DNA_PK Inhibits CDKs CDKs PIK75->CDKs Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes CDKs->CellSurvival Promotes

Caption: PIK-75 inhibits the PI3K/Akt signaling pathway and key off-targets.

Troubleshooting_Workflow Start Experimental Issue Observed Issue1 Unexpected Apoptosis or High Cytotoxicity Start->Issue1 Issue2 Inconsistent/Weak Inhibition of p-Akt Start->Issue2 Issue3 Compound Precipitation in Media Start->Issue3 Solution1 Consider Off-Target Effects (DNA-PK, CDKs) Lower PIK-75 Concentration Use More Specific Inhibitor Issue1->Solution1 Solution2 Confirm PIK-75 Potency (Fresh Stock) Optimize Western Blot Protocol Check for Redundant Signaling (e.g., p110β) Issue2->Solution2 Solution3 Use Anhydrous DMSO Prepare Fresh Solutions Add Dropwise to Media While Stirring Check Final DMSO Concentration Issue3->Solution3

Caption: Troubleshooting workflow for common PIK-75 experimental issues.

Experimental_Workflow Prep Prepare Fresh 10 mM PIK-75 Stock in DMSO Treat Treat Cells with PIK-75 (and Controls) Prep->Treat Seed Seed Cells and Allow Adherence Seed->Treat Assay Perform Downstream Assay Treat->Assay WB Western Blot (p-Akt / Total Akt) Assay->WB MTT Cell Viability Assay (MTT) Assay->MTT KA Kinase Assay (In Vitro) Assay->KA Data Data Analysis WB->Data MTT->Data KA->Data

Caption: General experimental workflow for PIK-75 studies.

IV. Troubleshooting Guide

Experimental Issue ObservedPossible Cause(s)Recommended Solution(s)
Unexpectedly high levels of apoptosis or cytotoxicity 1. Off-target effects: Inhibition of DNA-PK and/or CDKs can induce apoptosis.[2][3] 2. High concentration of PIK-75: The compound may be used at a concentration that is toxic to the specific cell line.1. Acknowledge and control for off-target effects: Run control experiments with inhibitors specific to DNA-PK or CDKs to delineate their contribution. 2. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your cell line. 3. Use a more specific p110α inhibitor: If the goal is to solely investigate the effects of p110α inhibition, consider using a more selective compound.
Inconsistent or weak inhibition of Akt phosphorylation (Western Blot) 1. Degraded PIK-75: The compound is known to have limited stability in solution.[2][14] 2. Suboptimal Western Blot protocol: Issues with antibody quality, buffer composition (lack of phosphatase inhibitors), or protein loading. 3. Redundant signaling pathways: Other PI3K isoforms (e.g., p110β) may compensate for p110α inhibition in certain cell types.[2]1. Prepare fresh PIK-75 solutions for each experiment from a frozen DMSO stock.[1][12] 2. Optimize your Western Blot protocol: Validate antibodies, include phosphatase inhibitors in your lysis buffer, and ensure equal protein loading using a loading control.[1] 3. Investigate the role of other PI3K isoforms: Use isoform-specific inhibitors to assess their contribution to Akt phosphorylation in your model.
Precipitation of PIK-75 in cell culture medium 1. Poor aqueous solubility: PIK-75 is hydrophobic and can precipitate out of aqueous solutions.[12] 2. High final concentration: The concentration of PIK-75 may exceed its solubility limit in the medium.1. Proper dilution technique: Add the DMSO stock solution of PIK-75 to the pre-warmed medium dropwise while gently stirring or vortexing to aid dispersion.[13] 2. Limit final DMSO concentration: Keep the final DMSO concentration in the medium as low as possible (ideally ≤ 0.1% for sensitive cells, up to 0.5% for robust lines).[13] 3. Use fresh, anhydrous DMSO for preparing stock solutions.[12][13]

V. Experimental Protocols

A. Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol assesses the inhibitory effect of PIK-75 on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[1] Treat cells with various concentrations of PIK-75 (and a vehicle control, DMSO) for the desired time.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] After further washes, apply the ECL substrate and capture the signal using an imaging system.[15]

B. Cell Viability (MTT) Assay

This assay measures the effect of PIK-75 on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • PIK-75 stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1][11]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.[1]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of PIK-75. Include a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan (B1609692) crystal formation.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

C. In Vitro Kinase Assay

This biochemical assay determines the direct inhibitory effect of PIK-75 on kinase activity.

Materials:

  • Purified kinase (e.g., p110α)

  • Lipid substrate (e.g., PIP2)

  • This compound

  • Kinase assay buffer

  • ATP (radiolabeled or for use with an ADP-Glo™ or similar system)

  • 96-well assay plates

  • Detection reagents

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, the lipid substrate, and various concentrations of PIK-75 in the kinase assay buffer.[12]

  • Pre-incubation: Incubate the plate for approximately 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding ATP.[12]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).[12]

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP or luminescence for ADP-Glo™).[11] The signal will be inversely proportional to the inhibitory activity of PIK-75.

References

PIK-75 hydrochloride degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the use of PIK-75 hydrochloride in experimental settings. The focus is on addressing common challenges related to the degradation and stability of PIK-75 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PIK-75?

A1: PIK-75 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with high selectivity for the p110α isoform.[1][2] By inhibiting PI3K p110α, PIK-75 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling proteins like Akt. This inhibition disrupts cellular processes such as cell growth, proliferation, and survival.[2] It is important to note that PIK-75 is also a very potent inhibitor of DNA-dependent protein kinase (DNA-PK).[2]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q3: My this compound is precipitating when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. What should I do?

A3: Precipitation in aqueous solutions is a common issue due to the hydrophobic nature of PIK-75.[1] To minimize precipitation, add the DMSO stock solution to your aqueous buffer or medium dropwise while gently vortexing or stirring.[1] This gradual dilution helps to keep the compound in solution. Also, ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: How should I store this compound in its solid form and as a stock solution?

A4: Proper storage is crucial to maintain the integrity of PIK-75. The solid powder should be stored at -20°C under desiccating conditions and is stable for at least four years under these conditions.[4] DMSO stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]

Q5: Is PIK-75 stable in aqueous solutions and cell culture media?

A5: PIK-75 is known to have limited stability in aqueous solutions.[6] It is highly recommended to prepare working dilutions in aqueous buffers or cell culture media immediately before use. Avoid storing PIK-75 in aqueous solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

This issue is often linked to the degradation of PIK-75 in solution.

  • Root Cause Analysis:

    • Solution Age: PIK-75 solutions, especially in aqueous media, are not stable over long periods.

    • Storage of Stock Solutions: Repeated freeze-thaw cycles of DMSO stock solutions can lead to degradation.

    • Solvent Quality: The presence of water in DMSO can accelerate the degradation of the compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of PIK-75 in your final aqueous buffer or cell culture medium immediately before each experiment.

    • Aliquot Stock Solutions: When you first prepare your DMSO stock solution, divide it into small, single-use aliquots to minimize freeze-thaw cycles.

    • Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solutions.

    • Perform a Positive Control: Include a positive control in your experiment to ensure that the other components of your assay are working correctly.

Issue 2: Difficulty in completely dissolving the this compound powder.
  • Root Cause Analysis:

    • Inadequate Solvent Volume: Not using a sufficient amount of solvent.

    • Presence of Moisture: The compound may have absorbed moisture, making it harder to dissolve.

    • Insufficient Mixing: Not enough agitation to facilitate dissolution.

  • Troubleshooting Steps:

    • Ensure Proper Solvent-to-Solute Ratio: Double-check your calculations for the desired concentration.

    • Gentle Warming and Sonication: If the powder is not dissolving readily, gentle warming of the solution to 37°C or brief sonication in a water bath can aid dissolution.[1]

    • Vortex Thoroughly: Vortex the solution vigorously for several minutes to ensure it is fully dissolved.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

FormRecommended SolventStorage TemperatureStability Notes
Solid (Powder) N/A-20°C (desiccated)Stable for at least 4 years.[4]
DMSO Stock Solution Anhydrous DMSO-20°C or -80°CAliquot to avoid freeze-thaw cycles. Stable for up to 1 month at -20°C and up to 1 year at -80°C.[5]
Aqueous Dilution Cell Culture Media, BuffersUse ImmediatelyUnstable; prepare fresh for each experiment.[6]

Table 2: Qualitative Stability of this compound in Solution

Solution TypeStability RatingKey Recommendations
Anhydrous DMSO GoodUse high-purity, anhydrous solvent for stock solutions.
Aqueous Media PoorPrepare fresh dilutions immediately before use. Do not store.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 488.74 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-dissolution Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out 4.89 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: General Guideline for Assessing PIK-75 Stability in an Aqueous Medium

This protocol provides a framework for researchers to assess the stability of PIK-75 in their specific experimental medium using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of PIK-75 in a specific aqueous medium over time.

Materials:

  • 10 mM this compound in DMSO stock solution

  • The aqueous medium of interest (e.g., cell culture medium, phosphate-buffered saline)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

Procedure:

  • Preparation of Working Solution: Prepare a fresh dilution of PIK-75 from the DMSO stock into the aqueous medium of interest to a final concentration relevant to your experiments (e.g., 10 µM).

  • Timepoint Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. This will serve as your T=0 sample.

  • Incubation: Place the remaining working solution in an incubator at the desired temperature (e.g., 37°C).

  • Timepoint Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and treat them in the same way as the T=0 sample.

  • HPLC Analysis:

    • Analyze all the collected samples by HPLC. The peak area of PIK-75 will be proportional to its concentration.

    • Develop an HPLC method capable of separating the parent PIK-75 peak from any potential degradation products.

  • Data Analysis:

    • Normalize the peak area of PIK-75 at each timepoint to the peak area at T=0.

    • Plot the percentage of remaining PIK-75 against time to visualize the degradation profile.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIK75 PIK-75 PIK75->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PIK-75 inhibits the PI3K/Akt signaling pathway.

PIK75_Workflow start Start: PIK-75 HCl Powder weigh Weigh Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute fresh in aqueous medium thaw->dilute use Use immediately in experiment dilute->use

Caption: Recommended workflow for preparing PIK-75 solutions.

Troubleshooting_PIK75 problem Problem: Inconsistent/Low Activity q1 Is the working solution prepared fresh? problem->q1 a1_yes Are stock solutions properly aliquoted and stored? q1->a1_yes Yes a1_no Action: Prepare fresh dilutions immediately before use. q1->a1_no No a2_yes Is the DMSO anhydrous and high-purity? a1_yes->a2_yes Yes a2_no Action: Aliquot stock solutions to avoid freeze-thaw cycles. a1_yes->a2_no No a3_no Action: Use fresh, anhydrous DMSO for stock solutions. a2_yes->a3_no No a3_yes Consider other experimental variables (e.g., cell passage, reagent quality). a2_yes->a3_yes Yes

Caption: Troubleshooting decision tree for PIK-75 activity issues.

References

Preventing PIK-75 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PIK-75 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1][3]

Q2: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What can I do?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. To mitigate this, add the DMSO stock solution to your aqueous buffer or medium dropwise while gently vortexing or stirring.[1] This gradual dilution helps to prevent the compound from "crashing out" of the solution. Also, ensure that the final concentration of this compound in the aqueous solution does not exceed its solubility limit.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A3: The tolerance to DMSO varies among different cell lines.[1] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] For sensitive or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[1][2] It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to determine the specific tolerance of your cell line.[1][2]

Q4: How should I store my this compound stock solution?

A4: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][4][5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][6]

Q5: What is the primary signaling pathway targeted by this compound?

A5: this compound is a potent and selective inhibitor of the p110α catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks).[1][4][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] PIK-75 has been shown to inhibit the phosphorylation of Akt (a downstream effector of PI3K) and the activation of mTORC1.[7]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder
  • Symptom: The this compound powder does not fully dissolve in DMSO.

  • Possible Causes & Solutions:

    • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.[1] Old or improperly stored DMSO may have absorbed water, reducing its solvating capacity.

    • Insufficient Mixing: Vortex the solution vigorously for several minutes.[1]

    • Low Temperature: Gentle warming of the solution to 37°C can aid in dissolution.[1] However, avoid excessive heat to prevent potential degradation.

    • Sonication: Gentle sonication in a water bath for short periods can help break up any clumps and facilitate dissolution.[1][2]

Issue 2: Precipitation in Cell Culture Media During Experiments
  • Symptom: A precipitate forms in the wells of your cell culture plate after adding the this compound working solution.

  • Possible Causes & Solutions:

    • High Final Concentration: The final concentration of this compound in the media may be above its aqueous solubility limit. Try using a lower final concentration if experimentally feasible.

    • Improper Dilution Technique: Avoid adding a small volume of high-concentration stock solution directly to a large volume of media. Instead, perform serial dilutions. Prepare an intermediate dilution of your stock in pre-warmed media before making the final dilution in your experimental plate.[1][2]

    • Insufficient Mixing: When adding the final this compound solution to the wells, do so dropwise while gently swirling the plate to ensure rapid and even mixing.[1]

    • Media Components: Certain components in complex cell culture media could potentially interact with the compound and reduce its solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)
DMSOup to 98 mg/mL~200.51
Ethanol9 mg/mL~18.41
DMF0.5 mg/mLNot specified

Data compiled from multiple sources.[3][4][8] Note that moisture-absorbing DMSO reduces solubility.

Table 2: Inhibitory Activity (IC50) of this compound against PI3K Isoforms and Other Kinases

TargetIC50
p110α5.8 nM
p110γ76 nM
p110β1.3 µM
p110δ510 nM
DNA-PK2 nM
mTORC1~1 µM
ATM2.3 µM

This table summarizes the impressive potency and isoform selectivity of PIK-75.[3][5][9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 488.74 g/mol )[7]

  • Anhydrous, cell culture grade DMSO[6]

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.89 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (in this case, 1 mL). Vortex the tube vigorously until the powder is completely dissolved.[1] If needed, use a sonicator for short bursts or gentle warming to 37°C to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6] Store at -20°C for short-term or -80°C for long-term storage.[6]

Protocol 2: Western Blot for Assessing PI3K Pathway Inhibition

Materials:

  • Cell lysate from cells treated with this compound

  • Primary antibodies (e.g., phospho-Akt Ser473, total Akt)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • ECL substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt and anti-total Akt) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After further washing, add ECL substrate and visualize the protein bands using an imaging system.[6] A decrease in the ratio of phospho-Akt to total Akt would indicate inhibition of the PI3K pathway.

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIK75 PIK-75 PIK75->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes

Caption: PI3K/Akt signaling pathway inhibition by PIK-75.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution & Treatment cluster_analysis Downstream Analysis weigh Weigh PIK-75 Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Media thaw->intermediate final_dilution Add Dropwise to Cells in Media intermediate->final_dilution incubate Incubate Cells final_dilution->incubate lyse Lyse Cells incubate->lyse viability Cell Viability Assay (MTT) incubate->viability western Western Blot (p-Akt/Akt) lyse->western

Caption: Experimental workflow for this compound.

References

PIK-75 hydrochloride unexpected effects on cell morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected effects on cell morphology when using PIK-75 hydrochloride. This guide is designed to help you identify the potential causes of these changes and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of 5.8 nM.[1][2] It functions as a non-competitive inhibitor with respect to ATP.[1][2] By inhibiting PI3Kα, PIK-75 blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3]

Q2: What are the known off-target effects of PIK-75?

PIK-75 has several significant off-target effects. It is a potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM, making it even more potent against DNA-PK than its primary target, p110α.[1][3] It also inhibits other PI3K isoforms, though to a lesser extent, including p110γ (IC50 = 76 nM) and p110δ (IC50 = 510 nM).[1][2] Additionally, some studies have identified cyclin-dependent kinases (CDKs), such as CDK9, as targets, which can contribute to its unique cellular effects, including the induction of apoptosis.[4][5]

Q3: Is it normal to observe high levels of apoptosis with PIK-75 treatment?

Yes, unlike many other PI3K inhibitors that primarily induce cell cycle arrest, PIK-75 is known to induce apoptosis in various cell lines.[4][6] This is often attributed to a "synthetic lethal" interaction resulting from the dual inhibition of PI3K and its off-targets like DNA-PK or CDKs.[3][6] This combined blockade of survival and DNA repair pathways can push cells towards apoptosis rather than just halting proliferation.[3]

Q4: Can PIK-75 directly affect the actin cytoskeleton?

The direct effects of PIK-75 on the actin cytoskeleton appear to be cell-type dependent. For instance, in rat osteoclasts, PIK-75 had no significant effect on the organization of F-actin belts. In feline esophageal epithelial cells, PIK-75 caused little change in cell morphology.[1] However, the PI3K pathway, in general, plays a role in regulating the actin cytoskeleton through Rho family GTPases like Rac1, RhoA, and Cdc42.[7] Therefore, inhibition of this pathway could potentially lead to cytoskeletal rearrangements in sensitive cell lines.

Troubleshooting Guide: Unexpected Cell Morphology Changes

Researchers may observe various morphological changes in their cell cultures following treatment with this compound, such as cell rounding, detachment, membrane blebbing, or changes in cell size and shape. This guide provides a systematic approach to troubleshooting these unexpected effects.

Issue: Cells are rounding up and detaching from the culture plate.

  • Possible Cause 1: Apoptosis. Apoptosis is a well-documented effect of PIK-75 and is characterized by cell shrinkage, rounding, and eventual detachment (anoikis).[8][9]

    • Troubleshooting Steps:

      • Assess Apoptosis: Perform an apoptosis assay to confirm if the observed morphological changes are due to programmed cell death. Common methods include:

        • Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

        • Caspase Activity Assays: Measure the activity of executioner caspases (e.g., Caspase-3/7).

        • PARP Cleavage Analysis: Detect the cleavage of PARP by western blot, a hallmark of apoptosis.[8]

      • Dose-Response and Time-Course: Perform a dose-response experiment with a range of PIK-75 concentrations and a time-course experiment to identify a concentration and duration that inhibits the PI3K pathway with minimal induction of apoptosis.

      • Use a More Selective Inhibitor: As a control, use a more selective PI3Kα inhibitor (e.g., BYL719) to determine if the morphological changes are solely due to PI3Kα inhibition or involve PIK-75's off-targets.[7]

  • Possible Cause 2: Disruption of Cell Adhesion. The PI3K/Akt pathway is involved in regulating cell adhesion and the actin cytoskeleton.[7]

    • Troubleshooting Steps:

      • Visualize the Actin Cytoskeleton: Stain cells with fluorescently labeled phalloidin (B8060827) to visualize F-actin and assess any changes in the cytoskeleton, such as the loss of stress fibers.

      • Examine Focal Adhesions: Perform immunofluorescence for focal adhesion proteins (e.g., vinculin, paxillin) to see if there are alterations in their number or distribution.

      • Investigate Rho GTPase Activity: If equipped, perform pull-down assays to measure the activity of RhoA, Rac1, and Cdc42, which are key regulators of the actin cytoskeleton downstream of PI3K.[10][11]

Issue: Cells exhibit membrane blebbing and changes in size.

  • Possible Cause: Late-Stage Apoptosis or Necrosis. Extensive membrane blebbing is a characteristic feature of late-stage apoptosis.

    • Troubleshooting Steps:

      • Confirm Apoptosis/Necrosis: Use Annexin V/PI staining to distinguish between apoptotic and necrotic cell populations.

      • Review Treatment Conditions: High concentrations of PIK-75 or prolonged exposure can lead to widespread cell death. Re-evaluate your experimental parameters.

Quantitative Data Summary

The following tables provide a summary of the inhibitory profile of PIK-75 and a comparison with other PI3K inhibitors.

Table 1: Inhibitory Profile of this compound

Target ProteinIC50 Value (nM)
p110α (PIK3CA)5.8[2]
DNA-PK2[2]
p110γ76[2]
p110δ510[2]
p110β1300[2]

Table 2: Comparison of Cellular Effects of PIK-75 with Other PI3K Inhibitors

InhibitorPrimary Target(s)Typical Cellular EffectKnown to Induce Apoptosis?
PIK-75 PI3Kα, DNA-PK, CDKsApoptosis, G2/M Arrest[6]Yes[4][6]
Wortmannin Pan-PI3KG1 ArrestNot typically
LY294002 Pan-PI3KG1 ArrestNot typically
GDC-0941 (Pictilisib) Pan-Class I PI3KG1 ArrestNot typically

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • PIK-75 Treatment: Treat the cells with various concentrations of PIK-75 (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).[12]

  • Cell Harvesting: For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.[12]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Protocol 2: Visualization of F-Actin Cytoskeleton by Phalloidin Staining

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

  • Treatment: Treat cells with the desired concentration of PIK-75 and controls for the specified duration.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash the cells with PBS and then incubate with a fluorescently conjugated phalloidin solution (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS. If desired, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

PIK75_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates RhoGTPases Rho GTPases (Rac1, RhoA, Cdc42) PIP3->RhoGTPases Regulates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Growth & Survival Akt->CellSurvival mTOR->CellSurvival Actin Actin Cytoskeleton RhoGTPases->Actin Regulates DNA_PK DNA-PK DNA_Repair DNA Repair DNA_PK->DNA_Repair CDK9 CDK9 Transcription Transcription CDK9->Transcription PIK75 PIK-75 PIK75->PI3K Inhibits PIK75->DNA_PK Inhibits PIK75->CDK9 Inhibits

Caption: PIK-75's on- and off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Cell Morphology Changes (Rounding, Detachment) IsApoptosis Is Apoptosis Occurring? Start->IsApoptosis ApoptosisYes Yes IsApoptosis->ApoptosisYes  Yes ApoptosisNo No IsApoptosis->ApoptosisNo No TroubleshootApoptosis Optimize Dose/Time Confirm with Apoptosis Assays (Annexin V, Caspase) ApoptosisYes->TroubleshootApoptosis Cytoskeleton Investigate Cytoskeleton & Adhesion ApoptosisNo->Cytoskeleton CytoskeletonYes Yes Cytoskeleton->CytoskeletonYes  Yes CytoskeletonNo No Cytoskeleton->CytoskeletonNo No TroubleshootCytoskeleton Phalloidin Staining (F-Actin) Immunofluorescence (Focal Adhesions) Rho GTPase Activity Assays CytoskeletonYes->TroubleshootCytoskeleton ConsiderOther Consider Other Off-Target Effects or Cell-Specific Responses CytoskeletonNo->ConsiderOther

Caption: Troubleshooting workflow for morphological changes.

References

PIK-75 hydrochloride interference with fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIK-75 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential assay interferences, particularly with fluorescence-based methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of 5.8 nM in cell-free assays.[1][2][3] It is over 200-fold more selective for p110α than for the p110β isoform.[2][3] Additionally, PIK-75 is a very potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][2][3] Its primary mechanism of action involves blocking the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[4][5] Unlike many other PI3K inhibitors that primarily cause cell cycle arrest, PIK-75 has been noted for its ability to induce apoptosis in various cancer cell lines.[2][5][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K PI3K->Inhibition PIP2 PIP2 PIP2->Inhibition ATP PIP3 PIP3 AKT AKT PIP3->AKT Downstream Downstream Effectors (Cell Growth, Survival) AKT->Downstream PIK75 PIK-75 PIK75->PI3K Inhibits Inhibition->PIP3

Figure 1: PI3K Signaling Pathway Inhibition by PIK-75.

Q2: Can this compound interfere with fluorescence-based assays?

A2: Yes, it is possible. While specific studies detailing PIK-75 interference are not prevalent, compounds with complex chemical structures can interfere with fluorescence-based assays through several mechanisms.[7] These include, but are not limited to:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths used in the assay, leading to a false positive signal.[7][8]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a false negative signal.

  • Chemical Reactivity: The compound may directly react with assay reagents. A notable example is the direct reduction of resazurin (B115843) (the active component in AlamarBlue® or CellTiter-Blue®) to the fluorescent product resorufin, independent of cellular metabolism. This leads to artificially inflated readings of cell viability.[9][10]

Q3: Which types of assays are most susceptible to interference from PIK-75?

A3: Assays that rely on redox-sensitive fluorescent dyes are particularly vulnerable. The most common example is the resazurin-based cell viability assay (e.g., AlamarBlue®, CellTiter-Blue®).[9][10] In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[11][12] A compound that can chemically reduce resazurin will mimic this activity, making the compound appear less cytotoxic or even growth-promoting. Other fluorescence intensity-based assays could also be affected if PIK-75 exhibits autofluorescence or quenching properties.[7]

Troubleshooting Guide

Problem: My cell viability results from a resazurin-based assay (e.g., AlamarBlue®) show an unexpected dose-response curve or high background.

This is a common issue when screening chemical compounds. The workflow below can help you determine if PIK-75 is interfering with your assay.

Troubleshooting_Workflow Start Unexpected Viability Results with PIK-75 CellFree Perform Cell-Free Interference Assay Start->CellFree Decision Does PIK-75 increase fluorescence in the absence of cells? CellFree->Decision Yes Interference Confirmed: PIK-75 directly reduces the assay reagent. Decision->Yes Yes No No Direct Interference: Investigate other causes (e.g., cell culture issues, compound precipitation). Decision->No No SwitchAssay Use an Orthogonal Assay (e.g., CellTiter-Glo®, MTT, Label-Free Method) Yes->SwitchAssay

Figure 2: Troubleshooting workflow for assay interference.

Step 1: Confirming Interference with a Cell-Free Assay

To isolate the effect of PIK-75 on the assay reagents, you must run a control experiment in the absence of cells.

Experimental Protocol: Cell-Free Interference Assay

  • Plate Preparation: Use the same type of microplate (e.g., opaque-walled 96-well plate) as your cellular experiment.

  • Reagent Addition: Add cell culture medium without cells to the wells.

  • Compound Titration: Add this compound to the wells, creating a serial dilution that covers the same concentration range used in your cell-based experiments. Also include a vehicle control (e.g., DMSO).

  • Assay Reagent: Add the fluorescence assay reagent (e.g., resazurin solution) to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 1-4 hours at 37°C) as your cellular assay.[10]

  • Read Fluorescence: Measure the fluorescence using the same instrument settings (e.g., 560 nm excitation / 590 nm emission for resorufin).[10]

Interpreting the Results: If you observe a dose-dependent increase in fluorescence in the wells containing PIK-75 compared to the vehicle control, it confirms that the compound is directly interacting with and reducing the assay reagent.

Problem: Interference is confirmed. How can I accurately measure cell viability in the presence of PIK-75?

Solution: Use an Orthogonal Assay

The most reliable solution is to switch to an assay that relies on a different detection method.[7] Such "orthogonal" methods are less likely to be affected by the same interference mechanism.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells using a luciferase-based bioluminescence reaction. This is a widely accepted alternative and is generally less prone to interference from colored or fluorescent compounds.

  • Tetrazolium-Based Colorimetric Assays (e.g., MTT): In this assay, viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, which are then solubilized and measured by absorbance. While still a redox-based assay, the chemistry is different from resazurin.[2]

  • Label-Free Methods: Technologies that measure cellular impedance or use imaging-based confluence measurements can determine cell number without relying on fluorescent or colorimetric dyes.[13][14][15]

Technical Data

While direct comparative data on PIK-75's assay interference is not published, understanding its potent biological activity is key. Interference effects can sometimes occur within the same concentration range as the biological effects, confounding results.

Table 1: Inhibitory Profile of this compound

TargetIC50 (Cell-Free)Reference(s)
PI3K p110α 5.8 nM [1][2][6]
DNA-PK 2.0 nM [1][2][6]
PI3K p110γ76 nM[1][3][6]
PI3K p110δ510 nM[1][3]
PI3K p110β1300 nM (1.3 µM)[1][3][6]
ATM2300 nM (2.3 µM)[3][6]

This table summarizes the potent on-target and off-target activities of PIK-75. Researchers should be aware that assay artifacts can occur in the nanomolar to micromolar range and validate their screening methods accordingly.

References

Navigating PIK-75 Hydrochloride Treatment in Sensitive Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing PIK-75 hydrochloride, particularly when working with sensitive cell lines. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring more reliable and reproducible results.

Understanding this compound

This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates strong inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Its dual-inhibitory action disrupts critical cellular signaling pathways involved in cell survival, proliferation, and DNA repair, making it a valuable tool in cancer research.[5][6][7] However, its potency can lead to significant cytotoxicity, especially in sensitive cell types, necessitating careful protocol optimization.[3][8]

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of cytotoxicity even at low concentrations of PIK-75. What is the likely cause and how can I mitigate this?

A1: High cytotoxicity is a known issue with PIK-75, partly due to its potent inhibition of both PI3K p110α and DNA-PK.[2][3] Unlike many PI3K inhibitors that primarily induce cell cycle arrest, PIK-75 is known to induce apoptosis in several cell lines.[3][9]

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Conduct a thorough dose-response study with a wide range of PIK-75 concentrations to identify the optimal concentration that inhibits the target pathway without causing excessive cell death.[3][8]

  • Reduce Incubation Time: For sensitive cells, shorter incubation periods may be sufficient to observe the desired effect on the signaling pathway while minimizing off-target toxicity.

  • Assess Cell Density: Ensure an optimal cell seeding density. Sparse cultures can be more susceptible to drug-induced toxicity.

  • Consider a More Selective Inhibitor: If apoptosis is confounding your results, you may need to consider an alternative, more specific p110α inhibitor.[3]

Q2: I'm observing inconsistent inhibition of Akt phosphorylation in my experiments. What could be the reason?

A2: Inconsistent results can stem from several factors related to the compound's stability, the specific cell line, and the experimental technique.

Troubleshooting Steps:

  • Check Stock Solution Integrity: PIK-75 is typically dissolved in DMSO.[10][11] Ensure you are using high-purity, anhydrous DMSO, as moisture can reduce its solubility.[3][10] Prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots at -20°C or -80°C.[8][11]

  • Cell-Line Specific Dependencies: The sensitivity to PIK-75 can vary depending on the dominant PI3K isoforms in your cell line.[3] For instance, cells with PIK3CA mutations may exhibit higher sensitivity.[3]

  • Optimize Western Blotting: Ensure you are using validated phospho-specific antibodies for both Ser473 and Thr308 residues of Akt and that your lysis buffer contains adequate phosphatase inhibitors.[3]

Q3: PIK-75 is precipitating in my cell culture medium. How can I improve its solubility?

A3: PIK-75 is insoluble in water, and precipitation in aqueous media is a common challenge.[12][13]

Troubleshooting Steps:

  • Proper Dilution Technique: Add the DMSO stock solution to your pre-warmed culture medium dropwise while gently vortexing or swirling to facilitate mixing and prevent the compound from crashing out.[11]

  • Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[8] For particularly sensitive cells, a final DMSO concentration of 0.1% or lower is recommended.[11]

  • Avoid Prolonged Storage of Working Solutions: Prepare working dilutions immediately before use.[8]

Quantitative Data Summary

The inhibitory potency of PIK-75 varies across different kinase isoforms and cell lines. The following tables provide a summary of reported IC50 values.

TargetIC50 (nM)
p110α5.8
p110β1300
p110γ76
p110δ510
DNA-PK2

Data sourced from multiple references.[1][3][4][5][6][10]

Cell LineCancer TypeIC50 (nM)
MinoMantle Cell Lymphoma1.5 - 10.9
Rec-1Mantle Cell Lymphoma1.5 - 10.9
Maver-1Mantle Cell Lymphoma1.5 - 10.9
Granta-519Mantle Cell Lymphoma1.5 - 10.9
JeKo-1Mantle Cell Lymphoma1.5 - 10.9
Pancreatic Cancer CellsPancreatic CancerSubmicromolar

Data sourced from multiple references.[1][5]

Experimental Protocols

Modified Protocol for PIK-75 Treatment in Sensitive Cells

This protocol is designed to minimize cytotoxicity while effectively inhibiting the PI3K pathway.

1. Preparation of PIK-75 Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[11]
  • Aliquot the stock solution into single-use volumes and store at -80°C to avoid freeze-thaw cycles.[8]

2. Cell Seeding:

  • Seed cells at a density that ensures they are in the logarithmic growth phase and form a confluent monolayer (for adherent cells) at the time of treatment. This helps to buffer against drug-induced toxicity.

3. Compound Treatment (Modified for Sensitive Cells):

  • Initial Dose-Response: Perform a pilot experiment with a broad range of PIK-75 concentrations (e.g., 1 nM to 10 µM) for a short duration (e.g., 6-12 hours).
  • Time-Course Experiment: Using a minimally toxic concentration identified from the dose-response study, perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration.
  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the PIK-75 stock solution. Prepare serial dilutions in pre-warmed complete culture medium. Add the DMSO stock to the medium dropwise while gently mixing.
  • Treatment Application: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentration of PIK-75. Include a vehicle control with the same final concentration of DMSO.

4. Downstream Analysis (Example: Western Blot for p-Akt):

  • After the optimized treatment period, wash cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[14]
  • Determine protein concentration using a standard assay (e.g., BCA).[14]
  • Proceed with SDS-PAGE, protein transfer, and antibody incubation as per standard Western blotting protocols.[14]

Visualizing Pathways and Workflows

PIK-75 Signaling Pathway

PIK75_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Growth & Survival mTORC1->CellSurvival PIK75 PIK-75 PIK75->PI3K DNAPK DNA-PK PIK75->DNAPK DNARepair DNA Repair (NHEJ) DNAPK->DNARepair DNADamage DNA Damage DNADamage->DNAPK

Caption: PIK-75 inhibits PI3K (p110α) and DNA-PK, affecting cell survival and DNA repair pathways.

Experimental Workflow for Sensitive Cells

Experimental_Workflow Start Start: Sensitive Cell Line Seed Seed Cells at Optimal Density Start->Seed DoseResponse Pilot Dose-Response (Short Incubation) Seed->DoseResponse Troubleshoot1 High Cytotoxicity? DoseResponse->Troubleshoot1 TimeCourse Time-Course with Low Concentration Troubleshoot2 Inconsistent Results? TimeCourse->Troubleshoot2 OptimizedTreatment Optimized PIK-75 Treatment Analysis Downstream Analysis (e.g., Western Blot, Viability Assay) OptimizedTreatment->Analysis End End: Data Interpretation Analysis->End Troubleshoot1->TimeCourse No Action1 Reduce Concentration & Incubation Time Troubleshoot1->Action1 Yes Troubleshoot2->OptimizedTreatment No Action2 Check Stock Solution & Assay Protocol Troubleshoot2->Action2 Yes Action1->DoseResponse Action2->TimeCourse

Caption: A logical workflow for optimizing PIK-75 treatment protocols for sensitive cell lines.

References

Technical Support Center: Minimizing Lot-to-Lot Variability of PIK-75 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and minimize lot-to-lot variability of PIK-75 hydrochloride in experimental settings. It provides a series of frequently asked questions (FAQs) for a foundational understanding and detailed troubleshooting guides to tackle specific issues arising from inconsistent batches of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 value of approximately 5.8 nM.[1] It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[1][2] PIK-75 is a reversible inhibitor and acts as a noncompetitive inhibitor with respect to ATP, but is competitive with the phosphatidylinositol (PI) substrate.[2]

Q2: What are the known off-target effects of PIK-75?

A2: PIK-75 has several significant off-target effects. It is a potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of about 2 nM, making it even more potent against DNA-PK than its primary target, p110α.[1][3] It also inhibits other PI3K isoforms, such as p110γ (IC50 ~76 nM), but is substantially less effective against p110β and p110δ.[1][3] Some studies have also identified cyclin-dependent kinases (CDKs) as targets, which may contribute to its unique cellular effects like inducing apoptosis rather than just cell cycle arrest.[1]

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of PIK-75. The solid, powdered form should be stored at -20°C under desiccating conditions. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[4]

Q4: What are the common challenges associated with using PIK-75 in experiments?

A4: A primary challenge with PIK-75 is its poor solubility in aqueous solutions, which can lead to precipitation when diluting stock solutions into buffers or cell culture media.[5] Additionally, its stability in solution can be a concern, necessitating the use of freshly prepared dilutions for experiments.[1] Its potent off-target effects, particularly on DNA-PK, can also lead to cellular responses that are not solely due to p110α inhibition.

Troubleshooting Guide for Lot-to-Lot Variability

This guide provides a systematic approach to identifying and mitigating issues arising from variability between different batches of this compound.

Issue 1: Inconsistent IC50 values in cell-based assays between lots.

  • Possible Cause: Differences in purity, the presence of impurities, or degradation of one lot.

  • Troubleshooting Steps:

    • Analytical Chemistry Qualification: Before use in biological assays, qualify each new lot using the analytical methods detailed in the "Experimental Protocols" section. Compare the purity and identity data against the supplier's Certificate of Analysis and your own data from a previously validated "gold standard" lot.

    • Solubility Check: Ensure that both lots of the compound fully dissolve in the solvent (e.g., DMSO) and do not precipitate upon dilution into the assay medium. Visually inspect for any particulates.

    • Parallel Dose-Response Curves: Conduct a head-to-head comparison of the old and new lots in the same experiment. Generate full dose-response curves to accurately determine and compare the IC50 values.

    • Contact Supplier: If significant discrepancies in purity or activity are confirmed, contact the supplier with your analytical and biological data.[5]

Issue 2: Unexpected or altered cellular phenotypes with a new lot.

  • Possible Cause: The presence of an active impurity with a different biological activity profile. Even minor impurities can sometimes have potent off-target effects.[6]

  • Troubleshooting Steps:

    • Review Off-Target Profile: Be aware of the known off-target effects of PIK-75 (e.g., DNA-PK and CDK inhibition). The observed phenotype might be a result of an impurity affecting one of these pathways more potently.

    • Orthogonal Assays: Use a secondary, or "orthogonal," assay to confirm the on-target effect. For example, if your primary assay is a cell proliferation assay, use a Western blot to confirm that the new lot inhibits Akt phosphorylation at Ser473 and Thr308 to a similar extent as the reference lot.[7]

    • LC-MS Analysis of Impurities: If possible, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and compare the impurity profiles between the two lots.[5]

Data Presentation: Acceptance Criteria for New Lots

To ensure consistency, each new lot of this compound should be validated against a previously characterized reference lot. The following table outlines suggested acceptance criteria.

ParameterMethodAcceptance Criteria for New Lot
Identity
Molecular WeightLC-MSObserved mass-to-charge ratio (m/z) should be within ± 0.5 Da of the theoretical molecular weight.
StructureNMRSpectrum should be consistent with the known structure of PIK-75 and the reference lot.
Purity
Purity by HPLCHPLC-UV≥ 98%
Number of ImpuritiesHPLC-UVNo single impurity should be > 0.5%.
Biological Activity
IC50 in Cell-Based AssayCell Viability/Proliferation AssayWithin 2-fold of the IC50 value of the reference lot.
On-Target EngagementWestern Blot for p-AktShould show a similar dose-dependent inhibition of Akt phosphorylation as the reference lot.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PIK75 PIK-75 PIK75->PI3K Inhibits

Caption: PIK-75 inhibits the PI3K/Akt/mTOR signaling pathway.

QC_Workflow Lot-to-Lot Variability Troubleshooting Workflow start New Lot of PIK-75 Received analytical_qc Step 1: Analytical QC (HPLC, LC-MS, NMR) start->analytical_qc compare_coa Compare to CoA and Reference Lot Data analytical_qc->compare_coa pass_analytical Pass compare_coa->pass_analytical Consistent fail_analytical Fail compare_coa->fail_analytical Inconsistent biological_qc Step 2: Biological QC (Cell-based Assays) pass_analytical->biological_qc contact_supplier Contact Supplier fail_analytical->contact_supplier compare_activity Compare IC50 and p-Akt Inhibition biological_qc->compare_activity pass_biological Pass compare_activity->pass_biological Consistent fail_biological Fail compare_activity->fail_biological Inconsistent release_lot Release Lot for Experimental Use pass_biological->release_lot fail_biological->contact_supplier

Caption: Workflow for qualifying a new lot of PIK-75.

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC and LC-MS

Objective: To determine the purity of a this compound lot and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of PIK-75 in DMSO. Dilute this to 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at the absorbance maximum of PIK-75.

  • LC-MS Conditions:

    • Utilize the same HPLC conditions as above.

    • The eluent from the HPLC is directed to a mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (488.74 g/mol ).

  • Data Analysis:

    • Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.

    • Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight.

Protocol 2: Functional Assessment by Western Blot for Akt Phosphorylation

Objective: To assess the on-target activity of different lots of PIK-75 by measuring the inhibition of Akt phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line with an active PI3K pathway) in a multi-well plate and allow them to attach overnight.

    • Serum-starve the cells for several hours to reduce basal Akt phosphorylation.

    • Pre-treat the cells with a dose range of each PIK-75 lot for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., insulin (B600854) or EGF) for a short period (10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

    • Compare the dose-dependent inhibition of Akt phosphorylation between the different lots of PIK-75.[7]

References

Validation & Comparative

A Comparative Guide to PIK-75 Hydrochloride and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of phosphatidylinositol 3-kinase (PI3K) inhibitors, a clear understanding of the comparative efficacy and selectivity of available compounds is paramount. This guide provides a detailed, data-driven comparison of PIK-75 hydrochloride with other notable PI3K inhibitors, focusing on their mechanisms of action, isoform selectivity, and supporting experimental data.

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[3][4] This guide will delve into the nuances of PIK-75 and other inhibitors to aid in the selection of the appropriate tool for specific research applications.

Mechanism of Action and Selectivity

This compound is a potent and reversible inhibitor of the p110α isoform of PI3K.[5][6] It exhibits a non-competitive mode of inhibition with respect to ATP and is competitive with the phosphatidylinositol (PI) substrate.[7][8] A key characteristic of PIK-75 is its high selectivity for p110α over other Class I PI3K isoforms.[5][9] However, it is crucial to note that PIK-75 is also a potent inhibitor of DNA-dependent protein kinase (DNA-PK), a feature that may contribute to its unique biological effects, such as the induction of apoptosis.[6][7][10]

In contrast, other widely used PI3K inhibitors exhibit different selectivity profiles. Wortmannin , a fungal metabolite, is a potent, irreversible, and broad-spectrum pan-PI3K inhibitor, affecting multiple classes of PI3Ks.[8] LY294002 is a first-generation, reversible, and broad-spectrum inhibitor of Class I PI3Ks, but it is less selective than newer compounds and has known off-target effects.[5] GDC-0941 (Pictilisib) is a potent, orally bioavailable pan-Class I PI3K inhibitor.[11]

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PIK-75 and other PI3K inhibitors against various kinases, providing a clear comparison of their potency and selectivity.

TargetPIK-75 HCl IC50 (nM)Wortmannin IC50 (nM)LY294002 IC50 (µM)GDC-0941 IC50 (nM)
p110α 5.8[6][7]~3-5[8]1.4[5]3[11]
p110β 1300[6][7]~3-5[8]1.7[5]33[11]
p110γ 76[6][7]~3-5[8]7.4[5]19[11]
p110δ 510[6][7]~3-5[8]0.57[5]3[11]
DNA-PK 2[6][7]---
mTOR ~1000[6]2.5[8]0.25[5]17[11]

Note: IC50 values can vary depending on the assay conditions.

Mandatory Visualization

PI3K Signaling Pathway and Points of Inhibition

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylates PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Downstream Downstream Effectors pAkt->Downstream Regulates (Survival, Proliferation) mTORC1->Downstream Regulates (Protein Synthesis, Cell Growth) GrowthFactor Growth Factor GrowthFactor->RTK Activates Inhibitors PIK-75 Wortmannin LY294002 Inhibitors->PI3K Inhibit

Caption: The PI3K signaling pathway and points of inhibition by PIK-75 and other inhibitors.

General Experimental Workflow for Comparing PI3K Inhibitors

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis KinaseAssay Kinase Assay (PI3K isoforms, DNA-PK) IC50 Determine IC50 values KinaseAssay->IC50 CellCulture Cell Culture (e.g., cancer cell lines) Treatment Treat with Inhibitors (PIK-75, etc.) CellCulture->Treatment Stimulation +/- Growth Factor Stimulation Treatment->Stimulation WesternBlot Western Blot for p-Akt, total Akt Stimulation->WesternBlot PhenotypicAssay Phenotypic Assays (Proliferation, Apoptosis) Stimulation->PhenotypicAssay Analysis Analyze Downstream Signaling & Cellular Effects WesternBlot->Analysis PhenotypicAssay->Analysis

Caption: General experimental workflow for comparing PI3K inhibitors in vitro and in cells.

Logical Comparison of PI3K Inhibitor Selectivity

Inhibitor_Selectivity PIK75 PIK-75 p110a p110α PIK75->p110a High Selectivity DNAPK DNA-PK PIK75->DNAPK Potent Inhibition Wortmannin Wortmannin Wortmannin->p110a Pan-Inhibitor (Irreversible) p110b p110β Wortmannin->p110b Pan-Inhibitor (Irreversible) p110g p110γ Wortmannin->p110g Pan-Inhibitor (Irreversible) p110d p110δ Wortmannin->p110d Pan-Inhibitor (Irreversible) mTOR mTOR Wortmannin->mTOR Pan-Inhibitor (Irreversible) LY294002 LY294002 LY294002->p110a Broad Spectrum (Reversible) LY294002->p110b Broad Spectrum (Reversible) LY294002->p110g Broad Spectrum (Reversible) LY294002->p110d Broad Spectrum (Reversible) LY294002->mTOR Broad Spectrum (Reversible) GDC0941 GDC-0941 GDC0941->p110a Pan-Class I Inhibitor GDC0941->p110b Pan-Class I Inhibitor GDC0941->p110g Pan-Class I Inhibitor GDC0941->p110d Pan-Class I Inhibitor

Caption: Logical diagram comparing the selectivity profiles of different PI3K inhibitors.

Experimental Protocols

In Vitro Kinase Assay for PI3K Inhibition

This protocol outlines a general method to determine the IC50 values of PI3K inhibitors.

Materials:

  • Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, etc.)

  • Kinase buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2)[7]

  • Phosphatidylinositol (PI) or PIP2 substrate[7][12]

  • [γ-32P]ATP or unlabeled ATP for detection methods like HTRF[7][13]

  • This compound and other inhibitors

  • 96-well plates

  • Scintillation counter or HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the PI3K inhibitors in DMSO and then in kinase buffer.

  • Add the recombinant PI3K enzyme to the wells of a 96-well plate containing kinase buffer.

  • Add the diluted inhibitors to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the lipid substrate (PI or PIP2) and ATP (spiked with [γ-32P]ATP if using radiometric detection).[7]

  • Incubate the reaction for a set time (e.g., 30 minutes) at room temperature.[7]

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).[7]

  • Extract the lipids and quantify the amount of phosphorylated product using a scintillation counter or an appropriate plate reader for non-radioactive methods.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of PI3K inhibitors on the downstream signaling cascade in a cellular context.

Materials:

  • Cancer cell lines (e.g., MCF7, U87MG)

  • Cell culture medium and supplements

  • Growth factors (e.g., insulin, EGF)

  • This compound and other inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Serum-starve the cells for several hours to reduce basal Akt phosphorylation.[5]

  • Pre-treat the cells with various concentrations of the PI3K inhibitors for 1-2 hours.[5]

  • Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).[5]

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[14]

  • Determine the protein concentration of the lysates using a BCA assay.[14]

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[14]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detect the chemiluminescent signal using an imaging system.[14]

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin.[14]

  • Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.[14]

Summary and Conclusion

This compound is a potent and highly selective inhibitor of the p110α isoform of PI3K, making it a valuable tool for specifically investigating the role of this isoform in various cellular processes.[5][9] Its dual inhibition of DNA-PK should be considered when interpreting results, as this may contribute to its pro-apoptotic effects, which are not always observed with other PI3K inhibitors.[10][16]

In contrast, inhibitors like Wortmannin and LY294002 offer broad-spectrum PI3K inhibition, which can be useful for elucidating the general functions of the PI3K pathway but may be confounded by a lack of isoform specificity and off-target effects.[5][8] Newer pan-Class I inhibitors like GDC-0941 provide potent inhibition across all four Class I isoforms.[11]

The choice between PIK-75 and other PI3K inhibitors should be guided by the specific research question. For dissecting the specific roles of the p110α isoform, PIK-75 offers a more precise tool. For studies requiring a general blockade of Class I PI3K signaling, a pan-inhibitor may be more appropriate. By understanding the distinct characteristics of these inhibitors, researchers can make more informed decisions, leading to more precise and impactful findings in the complex field of PI3K signaling.

References

A Comparative Guide to PI3K Inhibition: PIK-75 vs. LY294002

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell signaling research and drug development, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point due to its central role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention. This guide provides a detailed, objective comparison of two widely used PI3K inhibitors, PIK-75 and LY294002, with supporting experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Mechanism of Action and Selectivity

PIK-75 is a potent and selective inhibitor of the p110α isoform of PI3K.[1][2][3] It also exhibits significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] Its selectivity for p110α over other Class I PI3K isoforms, particularly p110β, is a key characteristic that makes it a valuable tool for dissecting the specific roles of p110α in cellular processes.[1][3] PIK-75 acts as a reversible inhibitor.[1]

LY294002 , a first-generation PI3K inhibitor, demonstrates broad-spectrum activity against multiple isoforms of Class I PI3Ks, including p110α, p110β, and p110δ, with micromolar potency.[1][4] Unlike the irreversible inhibitor wortmannin, LY294002 is a reversible and ATP-competitive inhibitor.[4][5][6] However, its utility is tempered by its lack of isoform selectivity and significant off-target effects, including the inhibition of other kinases such as casein kinase 2 (CK2), mTOR, and DNA-PK.[1][4][7]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of PIK-75 and LY294002 against various kinases, providing a clear comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC50) of PIK-75 against PI3K Isoforms and Other Kinases

TargetIC50References
p110α5.8 nM[1][3]
p110β1.3 µM[1]
p110γ76 nM[1]
p110δ510 nM[1]
DNA-PK2 nM[1][2]
mTOR~1 µM[1]

Table 2: Inhibitory Activity (IC50) of LY294002 against PI3K Isoforms and Other Kinases

TargetIC50References
p110α0.5 µM[1][8][9]
p110β0.97 µM[1][8][9]
p110δ0.57 µM[1][8][9]
DNA-PK1.4 µM[1][9]
CK298 nM[1][8][9]
mTOR~2.5 µM[8]

Signaling Pathway Inhibition

Both PIK-75 and LY294002 inhibit the PI3K/Akt signaling pathway by blocking the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2). This inhibition prevents the recruitment and subsequent activation of downstream effector proteins such as Akt, leading to the modulation of cellular processes like cell proliferation, survival, and growth.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Cell_Processes Cell Proliferation, Survival, Growth Downstream->Cell_Processes PIK75 PIK-75 PIK75->PI3K LY294002 LY294002 LY294002->PI3K

PI3K/Akt Signaling Pathway and Points of Inhibition.

Experimental Protocols

In Vitro Kinase Assay for PI3K Inhibition (IC50 Determination)

This protocol outlines a general method to determine the IC50 values of PI3K inhibitors.

Reagents and Materials:

  • Purified recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 180 µM PIP2)

  • Inhibitors: PIK-75 and LY294002 at various concentrations

  • 1 M HCl to stop the reaction

  • Thin-layer chromatography (TLC) system for product separation

Procedure:

  • Prepare serial dilutions of PIK-75 and LY294002 in DMSO.

  • In a reaction tube, add the kinase reaction buffer, the purified PI3K enzyme, and the inhibitor at the desired concentration.

  • Initiate the reaction by adding 100 µM ATP containing [γ-³²P]ATP.

  • Incubate the reaction at room temperature for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Extract the lipids and spot them on a TLC plate.

  • Separate the radiolabeled PIP3 product from the unreacted [γ-³²P]ATP using an appropriate solvent system.

  • Visualize and quantify the radioactive spots using autoradiography or a phosphorimager.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Downstream Signaling

This protocol is used to assess the effect of PI3K inhibitors on the phosphorylation of downstream targets like Akt in a cellular context.

Reagents and Materials:

  • Cell culture medium, fetal bovine serum (FBS), and appropriate cell line (e.g., cancer cell lines)

  • Growth factor (e.g., insulin, EGF)

  • PIK-75 and LY294002

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Serum-starve the cells for several hours to reduce basal Akt phosphorylation.[1]

  • Pre-treat the cells with various concentrations of PIK-75 or LY294002 for 1-2 hours.[1]

  • Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Determine the protein concentration of the lysates using a BCA assay.[1]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[1]

  • Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[1]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., cancer cell lines) Start->Cell_Culture Treatment Treat with PIK-75 or LY294002 +/- Growth Factor Cell_Culture->Treatment Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay Cell_Lysis Cell Lysis Treatment->Cell_Lysis Cell_Viability Cell Viability Assay Treatment->Cell_Viability IC50 Determine IC50 values Kinase_Assay->IC50 End End IC50->End Western_Blot Western Blotting Cell_Lysis->Western_Blot pAkt_Analysis Analyze p-Akt levels Western_Blot->pAkt_Analysis pAkt_Analysis->End Viability_Analysis Analyze cell viability Cell_Viability->Viability_Analysis Viability_Analysis->End

Typical Experimental Workflow for Comparing PI3K Inhibitors.

Summary and Recommendations

Both PIK-75 and LY294002 are valuable tools for studying the PI3K signaling pathway; however, their distinct selectivity profiles dictate their appropriate applications.

LY294002 remains a widely used tool for studies requiring a general blockade of Class I PI3K signaling.[1] Its broad-spectrum activity can be advantageous when the goal is to inhibit the overall PI3K pathway without focusing on a specific isoform. However, its lack of isoform selectivity and its off-target effects on other kinases, such as CK2 and mTOR, necessitate careful interpretation of experimental data.[1][4][7] It is crucial to validate findings with more selective inhibitors or genetic approaches to attribute observed effects specifically to PI3K inhibition.

References

Validating PIK-75 Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the PI3K/mTOR signaling pathway, confirming that a chemical probe or drug candidate engages its intended target within a cellular context is a critical step. PIK-75 hydrochloride is a potent inhibitor of phosphoinositide 3-kinase (PI3K) with high selectivity for the p110α isoform, and also demonstrates strong inhibition of DNA-dependent protein kinase (DNA-PK).[1][2] This guide provides an objective comparison of PIK-75 with other PI3K pathway inhibitors and presents experimental data and protocols to validate its target engagement in cells.

Comparison of PIK-75 with Alternative PI3K Pathway Inhibitors

The selection of an appropriate inhibitor is contingent on the specific research question. PIK-75's potent and selective inhibition of p110α makes it a valuable tool for dissecting the specific roles of this isoform. However, for broader inhibition of the PI3K pathway or for targeting other specific isoforms, alternative inhibitors may be more suitable. The following tables provide a comparative overview of PIK-75 and other commonly used PI3K inhibitors, categorized by their selectivity profiles.

Table 1: p110α-Selective and Isoform-Selective PI3K Inhibitors

InhibitorPrimary Target(s)IC50 (nM) vs. p110αIC50 (nM) vs. p110βIC50 (nM) vs. p110δIC50 (nM) vs. p110γMechanism of Action
PIK-75 HCl p110α , DNA-PK5.8 [1][2]1300[1][2]510[2]76[1][2]Reversible, ATP non-competitive[1]
Alpelisib (BYL719)p110α5[3][4]1200[3]290[3]250[3]ATP-competitive
Taselisib (GDC-0032)p110α, p110δ, p110γ0.29 (Ki)[5][6]9.1 (Ki)[5]0.12 (Ki)[5]0.97 (Ki)[5]ATP-competitive
Idelalisib (CAL-101)p110δ820[7]565[7]2.5[7][8][9]89[7][8]ATP-competitive[10]

Table 2: Pan-PI3K and Dual PI3K/mTOR Inhibitors

InhibitorPrimary Target(s)IC50 (nM) vs. p110αIC50 (nM) vs. p110βIC50 (nM) vs. p110δIC50 (nM) vs. p110γIC50 (nM) vs. mTORMechanism of Action
PIK-75 HCl p110α , DNA-PK5.8 [1][2]1300[1][2]510[2]76[1][2]~1000[2]Reversible, ATP non-competitive[1]
WortmanninPan-PI3K~3-5~33~3~75Inhibits at high concentrationsIrreversible, covalent
Buparlisib (B177719) (BKM120)Pan-PI3K52[11][12]166[11][12]116[11][12]262[11][12]-ATP-competitive[13]
Pictilisib (GDC-0941)Pan-PI3K, mTOR3[14][15][16]33[17]3[14][15][17]75[17]580[16]ATP-competitive
NVP-BEZ235Pan-PI3K, mTOR475756ATP-competitive

Visualizing Cellular Target Engagement

Understanding the signaling pathway, the experimental process, and the logic of target validation is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIK75 PIK-75 PIK75->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates pAKT p-AKT (Thr308, Ser473) AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Plate_Cells 1. Plate Cells Treat_Cells 2. Treat with PIK-75 (Dose-Response) Plate_Cells->Treat_Cells Cell_Lysis 3. Cell Lysis Treat_Cells->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (p-AKT, Total AKT, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection Quantify_Bands 11. Quantify Band Intensity Detection->Quantify_Bands Normalize 12. Normalize p-AKT to Total AKT Quantify_Bands->Normalize Target_Validation_Logic cluster_interventions Interventions cluster_readouts Cellular Readouts PIK75 Pharmacological Inhibition (PIK-75) pAKT_decrease Decreased p-AKT PIK75->pAKT_decrease Viability_decrease Decreased Cell Viability PIK75->Viability_decrease siRNA Genetic Knockdown (p110α siRNA) siRNA->pAKT_decrease siRNA->Viability_decrease Conclusion Conclusion: PIK-75 engages p110α pAKT_decrease->Conclusion Viability_decrease->Conclusion

References

A Comparative Guide to the Kinase Selectivity Profile of PIK-75 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the phosphatidylinositol 3-kinase (PI3K) pathway, selecting the right inhibitor is critical. The PI3K signaling pathway is a key regulator of cellular growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] This guide provides an objective comparison of PIK-75 hydrochloride with other common PI3K inhibitors, supported by experimental data, to inform the selection of the most appropriate research tools.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data presented below summarizes the IC50 values for PIK-75 and its alternatives against various kinases, providing a clear comparison of their potency and selectivity.

TargetPIK-75 IC50 (nM)LY294002 IC50 (nM)GDC-0941 IC50 (nM)
p110α 5.8[1][4][5][6]500[1]3[5]
p110β 1300[1][4][5][6]970[1]33[5]
p110γ 76[1][4][6]-75[5]
p110δ 510[1][4][5]570[1]3[5]
DNA-PK 2[1][3][4][5]1400[1]1230[5]
mTOR ~1000[3][5][6]-580[5]
CK2 -98[1]-

Data compiled from multiple sources.[1][3][4][5][6] Note: IC50 values can vary between different assay conditions.

Signaling Pathway Inhibition

PIK-75 and its alternatives inhibit the PI3K/Akt/mTOR signaling pathway by preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][5] This action blocks the recruitment and activation of downstream effectors like Akt, ultimately impacting cell growth, survival, and proliferation.[1]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PI3K->PIP2 PDK1->AKT activates mTORC2 mTORC2 mTORC1 mTORC1 AKT->mTORC1 activates mTORC2->AKT activates Downstream Cell Growth, Survival, Proliferation mTORC1->Downstream Inhibitors PIK-75 LY294002 GDC-0941 Inhibitors->PI3K inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The determination of IC50 values is crucial for characterizing kinase inhibitors. A common method is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

In Vitro Kinase Assay for PI3K Inhibition (Radiolabeled)

This protocol outlines a general method to determine the IC50 values of PI3K inhibitors using a radiolabeled ATP.[1][4][5]

Objective: To measure the concentration at which an inhibitor reduces the kinase's enzymatic activity by half.

Materials:

  • Purified PI3K enzyme isoforms (p110α, β, γ, δ)

  • Substrate: Phosphatidylinositol (PI)

  • Inhibitor: this compound or alternative (dissolved in DMSO)

  • Reaction Buffer: e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂[1][4]

  • ATP solution containing radiolabeled [γ-³²P]ATP

  • Stop Solution: e.g., 1 M HCl[1][5]

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., PIK-75) in DMSO.

  • Reaction Setup: In a reaction tube, combine the reaction buffer, the purified PI3K enzyme isoform, and the PI substrate.[5]

  • Inhibitor Addition: Add the serially diluted inhibitor to the reaction tubes. Include a control with DMSO only (no inhibitor).

  • Initiation: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP to a final concentration of approximately 100 µM.[4][5]

  • Incubation: Incubate the reaction mixture at room temperature for a set period, for example, 30 minutes.[4][5]

  • Termination: Stop the reaction by adding the stop solution (e.g., 1 M HCl).[1][5]

  • Lipid Extraction and Separation: Extract the lipids and separate the phosphorylated product (³²P-PIP) from the substrate using thin-layer chromatography (TLC).[1]

  • Quantification: Quantify the amount of radiolabeled product formed at each inhibitor concentration using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of inhibitor (e.g., PIK-75) C Add inhibitor to reaction mix A->C B Prepare reaction mix: - Purified Kinase - Substrate (PI) - Buffer B->C D Initiate reaction with [γ-32P]ATP C->D E Incubate at room temperature D->E F Terminate reaction with stop solution E->F G Separate product by TLC F->G H Quantify radioactivity G->H I Plot data and determine IC50 value H->I

Caption: A typical experimental workflow for a PI3K kinase assay.

Summary and Conclusion

This compound is a highly potent inhibitor of p110α and DNA-PK.[1][4] Its selectivity for p110α over other Class I PI3K isoforms, particularly p110β, is a key characteristic that makes it a valuable tool for dissecting the specific roles of p110α.[1] However, its potent inhibition of DNA-PK is a significant off-target effect that must be considered when interpreting cellular data.[3] Some studies suggest this dual-targeting capability may contribute to its unique ability to induce apoptosis, whereas many other PI3K inhibitors typically only cause cell cycle arrest.[3][7]

In comparison, LY294002 is a less potent, broad-spectrum inhibitor of Class I PI3Ks and also exhibits off-target effects on kinases like CK2.[1] GDC-0941 is a potent pan-Class I inhibitor with high affinity for all four isoforms (α, β, γ, δ) and is less active against DNA-PK compared to PIK-75.[5]

The choice between these inhibitors should be guided by the specific research question. For studies requiring a general blockade of Class I PI3K signaling, GDC-0941 offers high potency across isoforms.[5] For researchers aiming to dissect the specific roles of p110α, PIK-75 offers a more precise tool, provided its potent off-target effect on DNA-PK is accounted for.[1] LY294002 remains a widely used, albeit less specific and potent, option for general PI3K pathway inhibition.[1]

References

Unraveling the Mechanism of PIK-75 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of PIK-75 hydrochloride, a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). Its unique dual-inhibitory action and off-target profile distinguish it from other kinase inhibitors, making a thorough understanding of its mechanism of action crucial for its application in research and drug development. This document compares this compound with alternative inhibitors, presenting supporting experimental data and detailed protocols for key assays.

Mechanism of Action of this compound

This compound is a reversible inhibitor that demonstrates high potency against both PI3K p110α and DNA-PK, with IC50 values of 5.8 nM and 2 nM, respectively[1]. Its selectivity for p110α is over 200-fold greater than for the p110β isoform (IC50 = 1.3 μM)[2][3]. The inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a primary contributor to its anti-cancer and anti-inflammatory effects[4][5].

Notably, this compound also potently inhibits DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This dual inhibition is thought to induce a "synthetic lethal" interaction in cancer cells, leading to apoptosis rather than just cell cycle arrest, a characteristic that distinguishes it from many other PI3K inhibitors[6][7].

Beyond its primary targets, PIK-75 exhibits activity against a range of other kinases, including p110γ, p110δ, mTOR, and ATM, albeit at higher concentrations[2][3]. This broader target profile contributes to its complex biological activity.

Comparative Performance with Alternative Inhibitors

The selection of a kinase inhibitor for research or therapeutic development depends on the desired specificity and potency. The following tables compare this compound with other inhibitors targeting the PI3K and DNA-PK pathways.

Data Presentation: Inhibitor Potency (IC50, nM)

TargetPIK-75PI-103LY294002NVP-BEZ235Wortmannin
p110α 5.8[1]8[8]1,4004~2-5
p110β 1,30088[8]97075~5
p110δ 510[2]48[8]570120~15
p110γ 76150[8]-116~15
DNA-PK 2[1]2[8]Yes (non-specific)[6]YesYes
mTOR ~1,000[2]20 (mTORC1), 83 (mTORC2)[8]Yes[6]5 (mTORC1)~200

Note: IC50 values can vary depending on the specific assay conditions and should be used for relative comparison.

TargetPIK-75M3814 (Nedisertib)AZD7648NU7441
DNA-PK 2[1]<3[2]0.6[2]14
PI3K (general) High affinity for α, lower for others>100-fold selective over PI3K[2]>100-fold selective over 396 other kinases[2]5,000 (for p110α)
mTOR ~1,000[2]--1,700

Mandatory Visualization

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibitor action.

PIK75_Apoptosis_Mechanism cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes PIK75 This compound PI3K_Pathway PI3K/Akt Pathway (Pro-survival) PIK75->PI3K_Pathway Inhibits DNA_PK_Pathway DNA-PK Pathway (DNA Repair) PIK75->DNA_PK_Pathway Inhibits Survival_Inhibition Inhibition of Survival Signals PI3K_Pathway->Survival_Inhibition Repair_Inhibition Inhibition of DNA Repair DNA_PK_Pathway->Repair_Inhibition Apoptosis Apoptosis Survival_Inhibition->Apoptosis Repair_Inhibition->Apoptosis

Caption: Proposed "synthetic lethal" mechanism of PIK-75-induced apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture inhibitor_treatment Inhibitor Treatment (e.g., PIK-75, Alternatives) cell_culture->inhibitor_treatment incubation Incubation (Time Course) inhibitor_treatment->incubation assay Perform Assays incubation->assay western_blot Western Blot (p-Akt, total Akt) assay->western_blot mtt_assay MTT Assay (Cell Viability) assay->mtt_assay flow_cytometry Flow Cytometry (Apoptosis) assay->flow_cytometry data_analysis Data Analysis (IC50, % Apoptosis) western_blot->data_analysis mtt_assay->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.

In Vitro PI3K Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific PI3K isoform.

Materials:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor stock solution (in DMSO)

  • 1 M HCl (stop solution)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer. Include a DMSO vehicle control.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant PI3K enzyme, and the inhibitor at various concentrations.

  • Substrate Addition: Add the PIP2 substrate to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at room temperature for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 1 M HCl.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the unreacted substrate.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen and quantify the radioactivity of the PIP3 spot using a phosphorimager.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Akt Phosphorylation

Objective: To assess the effect of an inhibitor on the phosphorylation status of Akt, a downstream target of PI3K.

Materials:

  • Cultured cells

  • Inhibitor of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

MTT Cell Viability Assay

Objective: To determine the effect of an inhibitor on cell viability and proliferation.

Materials:

  • Cultured cells

  • Inhibitor of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the inhibitor and incubate for the desired time (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.

Materials:

  • Cultured cells

  • Inhibitor of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the inhibitor for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

  • Data Quantification: Determine the percentage of cells in each quadrant.

References

Unveiling the Off-Target Profile of PIK-75 Hydrochloride: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for interpreting experimental results and anticipating potential therapeutic and toxicological effects. This guide provides a detailed comparison of PIK-75 hydrochloride's off-target kinase profile against other widely used PI3K inhibitors, supported by experimental data and standardized protocols.

This compound is a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1] While it exhibits high affinity for its primary target, PIK-75 is also known to interact with a range of other kinases, which contributes to its unique biological activity, including the induction of apoptosis—a characteristic not commonly observed with more selective PI3K inhibitors.[1][2] This guide delves into the off-target validation of PIK-75, presenting its inhibitory profile alongside comparable molecules to aid in the selection of the most appropriate chemical probe for specific research applications.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PIK-75 and alternative PI3K inhibitors against a panel of on- and off-target kinases. This quantitative data allows for a direct comparison of their potency and selectivity.

Kinase TargetPIK-75 IC50 (nM)GDC-0941 (Pictilisib) IC50 (nM)LY294002 IC50 (nM)PI-103 IC50 (nM)
Primary Targets
PI3Kα (p110α)5.8[1][3]3[4][5]500[6]8[7]
PI3K Isoforms
PI3Kβ (p110β)1300[3]33[5]970[6]88[7]
PI3Kγ (p110γ)76[1][3]75[5]N/A150[7]
PI3Kδ (p110δ)510[3]3[4][5]570[6]48[7]
Key Off-Targets
DNA-PK2[1][2]>10001400[6]2[7]
mTORC1~1000N/A~250020[7]
mTORC2~10000N/AN/A83[7]
CDK1Potent InhibitionN/AN/AN/A
CDK2Potent InhibitionN/AN/AN/A
CK2N/AN/A98[6]N/A

N/A: Data not readily available in the searched literature. Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a central node in cellular signaling, governing a multitude of processes. PIK-75 primarily targets p110α, a catalytic subunit of Class I PI3K. However, its off-target effects on other kinases, such as DNA-PK and CDKs, can lead to complex downstream consequences, including the induction of apoptosis, which is attributed to a "synthetic lethal" interaction.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DNAPK DNA-PK DNARepair DNA Repair DNAPK->DNARepair CDKs CDK1/2 CellCycle Cell Cycle Progression CDKs->CellCycle Apoptosis Apoptosis PIK75 PIK-75 PIK75->PI3K PIK75->DNAPK PIK75->CDKs PIK75->Apoptosis Induces via off-targets

Caption: PI3K pathway and points of PIK-75 inhibition.

Experimental Protocols for Kinase Validation

The determination of a compound's kinase inhibition profile is typically achieved through in vitro kinase assays. Below are detailed methodologies for two common approaches.

Radiometric Kinase Assay (Gold Standard)

This method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a kinase substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., peptide, protein, or lipid)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound and other test compounds dissolved in DMSO

  • Stop solution (e.g., 75 mM phosphoric acid or 3% phosphoric acid)

  • Filter paper (e.g., P81 phosphocellulose paper)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a microplate, add the purified kinase and its specific substrate.

  • Add the diluted test compounds to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km for the specific kinase, if known.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto the filter paper.

  • Wash the filter papers extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control after subtracting the background.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ADP-Glo™ Luminescence-Based Kinase Assay

This is a homogeneous, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9][10][11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound and other test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a white multi-well plate, add the purified kinase and its substrate.

  • Add the diluted test compounds to the wells. Include appropriate controls.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.[9]

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.[9]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 values as described in the radiometric assay protocol.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the validation of off-target kinase effects of an inhibitor like PIK-75.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor (e.g., PIK-75) start->prep_inhibitor add_inhibitor Add Inhibitor to Assay Plate prep_inhibitor->add_inhibitor prep_assay Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) prep_assay->add_inhibitor initiate_reaction Initiate Reaction with ATP (e.g., with [γ-³²P]ATP or cold ATP) add_inhibitor->initiate_reaction incubate Incubate at Controlled Temperature and Time initiate_reaction->incubate terminate Terminate Reaction incubate->terminate detect Detect Signal (Radiometric or Luminescence) terminate->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for in vitro kinase inhibitor profiling.

By providing a clear comparison of inhibitory activities and detailed experimental protocols, this guide aims to equip researchers with the necessary information to critically evaluate the suitability of this compound and its alternatives for their specific research needs, ensuring more accurate and reproducible scientific outcomes.

References

A Comparative Guide to the Apoptotic Effects of PIK-75 and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic effects of PIK-75, a potent phosphoinositide 3-kinase (PI3K) inhibitor, with other well-known inhibitors of the PI3K pathway, such as LY294002 and wortmannin (B1684655). This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes critical signaling pathways and workflows to aid in the design and interpretation of apoptosis-related research.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. While numerous PI3K inhibitors have been developed, many induce a cytostatic effect, leading to cell cycle arrest rather than apoptosis. PIK-75, however, has been identified as a unique PI3K inhibitor that potently induces apoptosis in various cancer cell lines.[1][2] This guide explores the distinct apoptotic mechanisms of PIK-75 in comparison to other PI3K inhibitors.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of PIK-75 and Other PI3K Inhibitors
InhibitorPrimary Target(s)IC50 (p110α)IC50 (Other Isoforms)Key DistinctionsReferences
PIK-75 PI3Kα, CDK95.8 nMp110β: 1300 nM, p110γ: 76 nM, p110δ: 510 nM, DNA-PK: 2 nMHighly selective for p110α; dual inhibitor of PI3K and CDK9.[3][4]
LY294002 Pan-Class I PI3Ks~1.4 µMBroad specificity against p110α, β, and δ.Broad-spectrum, reversible inhibitor; off-target effects on CK2, DNA-PK, mTOR.[5][6]
Wortmannin Pan-Class I, II, & III PI3Ks~3-5 nMBroad-spectrum pan-PI3K inhibitor.Potent, irreversible, and broad-spectrum inhibitor.[4][5]
PI-103 PI3K, mTOR--Dual PI3K/mTOR inhibitor, primarily induces cell cycle arrest.[2]
PIK-90 PI3Kα--Primarily induces cell cycle arrest.[2]
Table 2: Apoptotic Effects of PIK-75 vs. Other PI3K Inhibitors in Glioma Cell Lines
InhibitorConcentrationCell Line (PTEN status)Apoptosis InductionCell Cycle EffectReference
PIK-75 0.5 µMLN229 (WT)Significant Apoptosis G2/M Arrest[2]
PIK-75 (Dose-dependent)U87 (Mutant)Less apoptosis than WTG2/M Arrest[1]
LY294002 10 µMLN229 (WT)No appreciable apoptosisCell Cycle Arrest[2]
PI-103 0.5 µMLN229 (WT)No appreciable apoptosisCell Cycle Arrest[2]
PIK-90 0.5 µMLN229 (WT)No appreciable apoptosisCell Cycle Arrest[2]

Mechanism of Action: Why PIK-75 is a Potent Inducer of Apoptosis

PIK-75's superior ability to induce apoptosis compared to other PI3K inhibitors stems from its dual-inhibitory action.[3][7] While it effectively inhibits the PI3K/Akt survival pathway, its concurrent inhibition of cyclin-dependent kinase 9 (CDK9) is crucial.[3][7] This dual blockade leads to the downregulation of the anti-apoptotic protein Mcl-1, a key factor in promoting cell death.[7] This mechanism distinguishes PIK-75 from other PI3K inhibitors that primarily cause cell cycle arrest without significantly impacting Mcl-1 levels.[7]

Furthermore, apoptosis induced by PIK-75 is dependent on the mitochondrial pathway, involving the pro-apoptotic protein Bax.[1][2] Studies have shown that the loss of Bax confers resistance to PIK-75-induced apoptosis.[1][2]

Mandatory Visualization

PIK75_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits PIK75_PI3K PIK-75 PIK75_PI3K->PI3K CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Transcription Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Translation PIK75_CDK9 PIK-75 PIK75_CDK9->CDK9 Mcl1_protein->Apoptosis Inhibits

Caption: PIK-75 induces apoptosis by dually inhibiting PI3K/Akt and CDK9 signaling pathways.

Apoptosis_Assay_Workflow start Start seed_cells 1. Seed Cells in 6-well plate start->seed_cells treat_cells 2. Treat with Inhibitor (e.g., PIK-75) or Vehicle Control seed_cells->treat_cells incubate 3. Incubate for 24-48 hours treat_cells->incubate harvest 4. Harvest Adherent and Floating Cells incubate->harvest wash 5. Wash Cells with cold PBS harvest->wash stain 6. Stain with Annexin V-FITC & PI wash->stain analyze 7. Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Experimental workflow for assessing inhibitor-induced apoptosis using flow cytometry.

Experimental Protocols

Protocol 1: Apoptosis Determination by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with PI3K inhibitors.

Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[3][8]

Materials:

  • 6-well cell culture plates

  • PI3K inhibitors (e.g., PIK-75, LY294002) and vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC and Propidium Iodide Staining Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[3]

  • Inhibitor Treatment: Treat cells with various concentrations of the PI3K inhibitor or vehicle control. Incubate for a predetermined time (e.g., 24 or 48 hours).[3]

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[9]

    • For suspension cells, collect the cells directly.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[9]

  • Washing: Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.[3]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the stained cells by flow cytometry within one hour of staining.[3]

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.[3]

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Protocol 2: Western Blot Analysis of Apoptotic Markers

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Principle: Western blotting uses specific antibodies to detect target proteins that have been separated by size via gel electrophoresis. This allows for the qualitative and semi-quantitative analysis of apoptosis-related proteins such as cleaved caspases and PARP.[10]

Materials:

  • Cell culture dishes

  • PI3K inhibitors and vehicle control

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • Polyacrylamide gels

  • Electrophoresis and transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Mcl-1, anti-p-Akt, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with inhibitors as described in the flow cytometry protocol.

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.[11]

    • Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[11]

    • Agitate for 30 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the soluble proteins.[11]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.[11]

  • Sample Preparation and Gel Electrophoresis:

    • Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Interpretation: An increase in the levels of cleaved caspase-3 and cleaved PARP, and a decrease in Mcl-1, are indicative of apoptosis induction. The ratio of phosphorylated Akt to total Akt can be used to confirm the inhibition of the PI3K pathway.

References

A Head-to-Head Comparison of PI3K Pathway Inhibitors: PIK-75 vs. PI-103

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has established it as a key therapeutic target in oncology.[2][3] Among the chemical probes used to investigate and inhibit this pathway, PIK-75 and PI-103 are two widely utilized small molecules. This guide provides a detailed, data-driven comparison of their performance, target specificity, and mechanism of action to inform experimental design and drug discovery efforts.

At a Glance: Key Differences

FeaturePIK-75PI-103
Primary Target Profile Selective p110α and DNA-PK inhibitor[4][5]Multi-targeted inhibitor of Class I PI3Ks, mTOR, and DNA-PK[6][7]
Mechanism of Action Reversible, non-competitive with ATP, competitive with PI substrate[1][4]ATP-competitive inhibitor[8][9]
Key Advantage High selectivity for the p110α isoform[1]Broad inhibition of the PI3K/mTOR pathway[10]
Key Disadvantage Potent off-target inhibition of DNA-PK[5]Failed in clinical trials due to toxicity and poor bioavailability[2]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory potency of PIK-75 and PI-103 against various kinases. The half-maximal inhibitory concentration (IC50) values highlight the distinct selectivity profiles of these two compounds.

Table 1: Inhibitory Activity (IC50) Against Class I PI3K Isoforms
TargetPIK-75 (nM)PI-103 (nM)
p110α5.8[4]2[6], 8[7][8]
p110β1300[4]3[6], 88[7][8]
p110γ76[4]15[6], 150[7][8]
p110δ510[4]3[6], 48[7][8]
Table 2: Inhibitory Activity (IC50) Against Other Key Kinases
TargetPIK-75 (nM)PI-103 (nM)
DNA-PK2[4]2[7], 23[6]
mTORC1-20[7][8]
mTORC2-83[7][8]
ATM-920[11]
ATR-850[11]

Mechanism of Action and Signaling Pathways

PIK-75 is a highly selective inhibitor of the p110α isoform of PI3K, which is a primary node in the PI3K/Akt/mTOR signaling cascade.[4][12] It also potently inhibits DNA-dependent protein kinase (DNA-PK).[4][5] In contrast, PI-103 is a multi-targeted inhibitor, potently targeting all four Class I PI3K isoforms (p110α, β, γ, δ), as well as the mammalian target of rapamycin (B549165) (mTOR) and DNA-PK.[6][7][8] This broad-spectrum activity allows PI-103 to shut down the PI3K pathway at multiple levels.

The following diagram illustrates the PI3K signaling pathway and the distinct points of inhibition for PIK-75 and PI-103.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Phosphorylation Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth DNA_PK DNA-PK DNA_Repair DNA Repair DNA_PK->DNA_Repair PIK75 PIK-75 PIK75->PI3K Inhibits p110α PIK75->DNA_PK PI103 PI-103 PI103->PI3K Inhibits all Class I PI103->mTORC2 PI103->mTORC1 PI103->DNA_PK

Caption: PI3K signaling pathway and points of inhibition by PIK-75 and PI-103.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the IC50 values of PI3K inhibitors.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., p110α/p85α)

  • Substrate (e.g., Phosphatidylinositol (PI))

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescent ATP detection kits)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂)

  • Inhibitors (PIK-75, PI-103) dissolved in DMSO

  • Reaction stop solution (e.g., 1 M HCl or Kinase-Glo reagent)

  • Microplates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitors (PIK-75 and PI-103) in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the diluted inhibitors to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction for a specific duration (e.g., 30-60 minutes) at room temperature.[4]

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection:

    • Radiolabeling: If using [γ-³²P]ATP, extract the phosphorylated substrate and quantify the radioactivity using a scintillation counter.[4]

    • Luminescent ATP Detection: If using a kit like Kinase-Glo, measure the remaining ATP luminescence, which is inversely proportional to kinase activity.[4]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of PIK-75 and PI-103 C Add inhibitors and pre-incubate A->C B Combine kinase, substrate, and buffer in microplate B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction E->F G Detect kinase activity (e.g., luminescence) F->G H Calculate IC50 values G->H

Caption: A typical experimental workflow for an in vitro kinase assay.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of the inhibitors on cell proliferation and viability.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Inhibitors (PIK-75, PI-103) dissolved in DMSO

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of PIK-75 or PI-103. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[6]

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the GI50 value.

In Vivo Efficacy

Both PIK-75 and PI-103 have been evaluated in preclinical xenograft models. For instance, PIK-75 has been shown to reduce tumor cell motility and invasion in vivo.[4] PI-103 has demonstrated the ability to inhibit the growth of established human glioma tumor xenografts in mice with no observable toxicity.[8] In vivo studies typically involve the administration of the inhibitor (e.g., via intraperitoneal injection) to tumor-bearing mice and subsequent monitoring of tumor volume and animal well-being.[4][13]

Conclusion

PIK-75 and PI-103 are valuable research tools for dissecting the PI3K signaling pathway, though they possess distinct characteristics that make them suitable for different experimental aims.

  • PIK-75 is the preferred inhibitor for studies focused on the specific role of the p110α isoform . Its high selectivity is advantageous for elucidating the functions of this particular kinase. However, its potent off-target inhibition of DNA-PK must be considered when interpreting results, as some observed cellular effects may be attributable to this dual activity.[1][5]

  • PI-103 serves as a potent pan-Class I PI3K and mTOR inhibitor . Its broad-spectrum activity makes it a powerful tool for achieving a comprehensive shutdown of the PI3K/mTOR pathway.[10] This makes it particularly useful for studies where the goal is to assess the effect of maximal pathway inhibition. However, its multi-targeted nature makes it less suitable for dissecting the roles of individual PI3K isoforms. Furthermore, its previously observed toxicity and poor bioavailability in clinical settings should be noted.[2]

The choice between PIK-75 and PI-103 should be guided by the specific research question, with careful consideration of their respective selectivity profiles and off-target activities.

References

PIK-75 Hydrochloride: A Comparative Guide to Efficacy in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of acquired drug resistance, understanding the efficacy of novel inhibitors is paramount. This guide provides a comprehensive comparison of PIK-75 hydrochloride's performance against other notable PI3K inhibitors in drug-resistant cancer cell lines. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to facilitate informed decision-making in preclinical research.

Mechanism of Action: A Differentiated Approach

This compound is a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1] What distinguishes PIK-75 is its dual inhibitory action, as it also targets cyclin-dependent kinase 9 (CDK9).[1][2] This dual mechanism is critical in overcoming resistance, particularly in cancers reliant on anti-apoptotic proteins like Mcl-1, whose transcription is regulated by CDK9.[1] By simultaneously blocking the pro-survival PI3K/AKT pathway and the transcriptional machinery supporting key survival proteins, PIK-75 offers a unique strategy to combat drug-resistant cancer cells.

In contrast, other PI3K inhibitors exhibit more focused mechanisms:

  • Alpelisib (B612111) (BYL719) is a highly selective inhibitor of the PI3Kα isoform.[3][4][5][6][7][8] Its efficacy is most pronounced in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[3][4][7]

  • Copanlisib (B1663552) (BAY 80-6946) is a pan-Class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[9][10][11][12] This broader spectrum of inhibition can be advantageous in cancers where multiple PI3K isoforms contribute to resistance.

  • Idelalisib (CAL-101) is a selective inhibitor of the PI3Kδ isoform, which is primarily expressed in hematopoietic cells.[13][14][15][16][17] Its use is concentrated in B-cell malignancies where the B-cell receptor (BCR) signaling pathway, which is dependent on PI3Kδ, is a key driver of cancer cell survival and proliferation.[13][14][15][16]

Comparative Efficacy in Drug-Resistant Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various drug-resistant cancer cell lines. It is important to note that direct head-to-head comparisons across all inhibitors in the same resistant cell line models are limited in the publicly available literature. The data presented here is compiled from various studies to provide a comparative overview.

InhibitorCell LineResistance ToIC50 (nM)Reference
PIK-75 Mino-ReVenetoclax1.50[3]
Rec1-ReVenetoclax10.9[3]
Alpelisib T47D (Alpelisib-resistant)Alpelisib>10,000[18]
Copanlisib Idelalisib-resistant lymphoma cell linesIdelalisibMaintained activity
Idelalisib Idelalisib-resistant CLL cell linesIdelalisibSignificantly increased

Signaling Pathways and Inhibition Mechanisms

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by PIK-75, Alpelisib, Copanlisib, and Idelalisib.

PIK75_pathway RTK Receptor Tyrosine Kinase PI3K_alpha PI3Kα RTK->PI3K_alpha PIP3 PIP3 PI3K_alpha->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Mcl1_mRNA Mcl-1 mRNA RNA_Pol_II->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis PIK75 PIK-75 PIK75->PI3K_alpha PIK75->CDK9 Alpelisib_pathway RTK Receptor Tyrosine Kinase PI3K_alpha PI3Kα (mutated) RTK->PI3K_alpha PIP3 PIP3 PI3K_alpha->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Alpelisib Alpelisib Alpelisib->PI3K_alpha Copanlisib_pathway RTK Receptor Tyrosine Kinase PI3K_alpha PI3Kα RTK->PI3K_alpha PI3K_delta PI3Kδ RTK->PI3K_delta PIP3 PIP3 PI3K_alpha->PIP3 phosphorylates PI3K_delta->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Copanlisib Copanlisib Copanlisib->PI3K_alpha Copanlisib->PI3K_delta Idelalisib_pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT BTK BTK PIP3->BTK Proliferation_Survival B-Cell Proliferation & Survival AKT->Proliferation_Survival BTK->Proliferation_Survival Idelalisib Idelalisib Idelalisib->PI3K_delta

References

Unraveling the Selectivity of PIK-75 Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides an objective comparison of PIK-75 hydrochloride's performance against its intended target, phosphoinositide 3-kinase alpha (PI3Kα), and its cross-reactivity with other kinases, supported by experimental data and detailed methodologies.

This compound is a potent and selective inhibitor of the p110α isoform of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1][2] However, the therapeutic efficacy and potential off-target effects of any kinase inhibitor are defined by its selectivity profile. This guide delves into the cross-reactivity of PIK-75, offering a clear perspective on its broader kinase inhibition landscape.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against a panel of kinases, providing a clear comparison of its potency and selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. p110α
Primary Target
p110α5.8[3][4][5]1
PI3K Isoforms
p110β1300[3][4][5]>200-fold less potent[3][5]
p110γ76[3][4][5]~13-fold less potent
p110δ510[3][5]~88-fold less potent
Other Kinases
DNA-PK2[1][3][5]~3-fold more potent
mTORC1~1000[3][5]~172-fold less potent
mTORC2~10000[3][5]~1724-fold less potent
ATM2300[3][5]~397-fold less potent
ATR21000[3][5]~3621-fold less potent
hsVPS342600[3][5]~448-fold less potent
PI3KC2α~10000[3][5]~1724-fold less potent
PI3KC2β~1000[3][5]~1724-fold less potent
PI4KIIIβ~50000[3][5]~8621-fold less potent

As the data indicates, PIK-75 is a highly potent inhibitor of p110α. Notably, it exhibits even greater potency against DNA-dependent protein kinase (DNA-PK).[1][3][5] Its selectivity for p110α is significant when compared to other Class I PI3K isoforms, particularly p110β, against which it is over 200-fold less potent.[3][5] This selectivity is a key characteristic of PIK-75.[2] However, the compound also demonstrates inhibitory activity against a range of other kinases, albeit at higher concentrations.[3][5] The unique ability of PIK-75 to induce apoptosis in some cell lines, unlike many other PI3K inhibitors that primarily cause cell cycle arrest, is thought to be due to this broader target profile and the simultaneous inhibition of both PI3K and key off-targets.[1][6]

Signaling Pathway and Experimental Workflow

To visualize the context of PIK-75's activity, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates PIK75 PIK-75 PIK75->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of PIK-75.

Kinase_Profiling_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Test Compound (e.g., PIK-75) Assay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) Compound->Assay Treatment Compound Treatment Compound->Treatment KinasePanel Panel of Purified Kinases KinasePanel->Assay IC50 IC50 Determination Assay->IC50 CellLines Cancer Cell Lines CellLines->Treatment WesternBlot Western Blot Analysis (e.g., p-Akt levels) Treatment->WesternBlot Phenotypic Phenotypic Assays (Apoptosis, Proliferation) Treatment->Phenotypic

Caption: Experimental workflow for kinase cross-reactivity profiling.

Experimental Protocols

The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays and confirmed in cell-based systems.

In Vitro Kinase Assay for PI3K Inhibition

A common method to determine the IC50 values for PI3K isoforms is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.[7][8]

  • Principle: These assays measure the enzymatic activity of purified kinase domains. The TR-FRET assay detects the formation of ADP, a product of the kinase reaction, while radiometric assays measure the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.[7][8]

  • Materials:

    • Purified recombinant kinase enzymes (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ).

    • Substrate (e.g., phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2)).

    • ATP (and [γ-33P]ATP for radiometric assays).

    • This compound dissolved in DMSO.

    • Assay buffer (containing MgCl2, DTT, etc.).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or reagents for TR-FRET).

  • Procedure:

    • A dilution series of this compound is prepared.

    • The purified kinase is incubated with the various concentrations of PIK-75 in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., luminescence for ADP-Glo™, fluorescence for TR-FRET, or scintillation counting for radiometric assays).[7][8][9]

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Akt Phosphorylation

To assess the cellular activity of PIK-75, Western blotting is used to measure the phosphorylation of downstream targets of the PI3K pathway, such as Akt.

  • Principle: This technique detects specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a protein, the activation state of a signaling pathway can be determined.

  • Materials:

    • Cell lines of interest.

    • Cell culture medium and supplements.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis equipment.

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin or anti-GAPDH).

    • Secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cells are seeded and allowed to attach overnight.

    • Cells are treated with various concentrations of PIK-75 for a specified duration.

    • Cells are washed with ice-cold PBS and then lysed.

    • The protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody overnight at 4°C.

    • The membrane is washed and then incubated with the secondary antibody.

    • After further washing, the protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands is quantified to determine the relative levels of phosphorylated and total Akt.

Conclusion

This compound is a potent and highly selective inhibitor of the p110α isoform of PI3K, demonstrating significantly less activity against other PI3K isoforms, particularly p110β. However, its inhibitory profile extends beyond the PI3K family, with notable potent inhibition of DNA-PK. This broad-spectrum activity, especially the dual inhibition of PI3K and DNA-PK, may contribute to its unique biological effects, such as the induction of apoptosis. For researchers utilizing PIK-75, a thorough understanding of its cross-reactivity profile is essential for accurate interpretation of experimental results and for guiding its application in the study of cellular signaling pathways and drug development.

References

Validating PIK-75 Hydrochloride-Induced p-Akt Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the PI3K/Akt signaling pathway, validating the efficacy of specific inhibitors is paramount. This guide provides a comprehensive comparison of PIK-75 hydrochloride's performance in inhibiting Akt phosphorylation (p-Akt) against other well-known PI3K inhibitors. Experimental data is presented to support these comparisons, along with detailed protocols for replication.

Comparative Analysis of PI3K Inhibitors

This compound is a potent inhibitor of the p110α isoform of PI3K and also demonstrates significant activity against DNA-dependent protein kinase (DNA-PK). Its efficacy in downregulating the PI3K/Akt signaling cascade is often validated by measuring the phosphorylation of Akt at serine 473 (p-Akt Ser473). The following tables summarize the inhibitory concentrations (IC50) of PIK-75 and alternative inhibitors, providing a clear comparison of their potency and selectivity.

Inhibitor Primary Target(s) IC50 (p110α) IC50 (p110β) IC50 (p110γ) IC50 (p110δ) IC50 (DNA-PK)
PIK-75 HCl p110α, DNA-PK5.8 nM1.3 µM76 nM510 nM2 nM
GDC-0941 (Pictilisib) Pan-Class I PI3K3 nM33 nM75 nM3 nM-
LY294002 Broad-spectrum PI3K~1.4 µM~1.4 µM~1.4 µM~1.4 µMYes
Wortmannin Pan-Class I, II, III PI3K~3-5 nM~3-5 nM~3-5 nM~3-5 nM16 nM

Table 1: Comparative IC50 Values of PI3K Inhibitors Against PI3K Isoforms and DNA-PK. Data compiled from multiple sources. Note: IC50 values can vary depending on assay conditions.

The functional consequence of PI3K inhibition is a reduction in the phosphorylation of its downstream effector, Akt. The following table presents data on the inhibition of Akt phosphorylation by these compounds in various cell lines.

Inhibitor Cell Line Concentration Treatment Time p-Akt Inhibition
PIK-75 Feline Esophageal Epithelial CellsDose-dependent30 min (pre-treatment)Dose-dependent decrease[1]
PIK-75 Esophageal Squamous Carcinoma Cells5 µM-Downregulation of p-Akt[2][3]
GDC-0941 U87MG, PC3, MDA-MB-36146 nM, 37 nM, 28 nM (IC50)-Potent inhibition of Akt phosphorylation[4]
GDC-0941 FTC133, 8505c1 or 10 µM-Decreased p-Akt[5]
LY294002 Nasopharyngeal Carcinoma (CNE-2Z)10-75 µM-Dose-dependent inhibition of p-Akt[6]
LY294002 Mahlavu CellsDose-dependent48 hoursProgressive decrease in p-Akt[7]
Wortmannin K562 Leukemia Cells3.125-100 nM-Dose-dependent degradation of p-Akt[8]

Table 2: Experimental Data on p-Akt Inhibition by Various PI3K Inhibitors. This table summarizes findings from different studies, highlighting the conditions under which p-Akt inhibition was observed.

Experimental Protocols

Western Blot Analysis for p-Akt Inhibition

This protocol outlines the key steps to validate the inhibition of Akt phosphorylation induced by this compound or other inhibitors.

1. Cell Culture and Treatment:

  • Seed cells (e.g., cancer cell lines known to have an active PI3K/Akt pathway) in multi-well plates and allow them to adhere overnight.

  • For experiments aiming to detect stimulated p-Akt levels, serum-starve the cells for 4-6 hours to reduce basal phosphorylation.

  • Prepare stock solutions of this compound and other inhibitors in a suitable solvent like DMSO.

  • Treat the cells with a range of inhibitor concentrations for the desired duration. Include a vehicle-only control (e.g., DMSO).

  • In some experimental setups, after inhibitor pre-treatment, cells can be stimulated with a growth factor (e.g., insulin, EGF) for a short period (10-15 minutes) to induce robust Akt phosphorylation.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.[9]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5][10]

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagents according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software. The p-Akt signal should be normalized to the total Akt signal, which is then normalized to the loading control.

Visualizing Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylates PI3K->PIP3 PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Downstream Downstream Effectors pAkt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions GF Growth Factor GF->RTK Activates PIK75 PIK-75 PIK75->PI3K Inhibits Alternatives Alternative Inhibitors Alternatives->PI3K Inhibit

Caption: PI3K/Akt signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment with Inhibitor lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody (anti-p-Akt) blocking->primary_ab secondary_ab 8. Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection 9. ECL Detection secondary_ab->detection imaging 10. Signal Capture detection->imaging normalization 11. Re-probe for Total Akt & Loading Control imaging->normalization quant_analysis 12. Densitometry Analysis normalization->quant_analysis

Caption: Experimental workflow for p-Akt western blot analysis.

Inhibitor_Comparison_Logic cluster_PIK75 PIK-75 HCl cluster_GDC0941 GDC-0941 cluster_LY294002 LY294002 cluster_Wortmannin Wortmannin Inhibitor PI3K Inhibitor PIK75_Target Primary Target: p110α & DNA-PK Inhibitor->PIK75_Target GDC_Target Primary Target: Pan-Class I PI3K Inhibitor->GDC_Target LY_Target Primary Target: Broad-spectrum PI3K Inhibitor->LY_Target Wort_Target Primary Target: Pan-Class I, II, III PI3K Inhibitor->Wort_Target PIK75_Selectivity High selectivity for p110α over other isoforms PIK75_Potency Potent (nM range) GDC_Selectivity Broad activity against Class I isoforms GDC_Potency Potent (nM range) LY_Selectivity Less selective, off-target effects (e.g., mTOR, CK2) LY_Potency Less potent (µM range) Wort_Selectivity Broad-spectrum, irreversible Wort_Potency Very potent (nM range)

Caption: Logical comparison of PI3K inhibitors.

References

Comparative Analysis of PIK-75 in Diverse Cancer Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of PIK-75, a potent phosphoinositide 3-kinase (PI3K) inhibitor, across various cancer subtypes. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of PIK-75's performance against other PI3K inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in preclinical and translational research.

Abstract

PIK-75 is a dual inhibitor of the p110α isoform of PI3K and cyclin-dependent kinase 9 (CDK9).[1][2] Its dual mechanism of action allows it to not only inhibit the canonical PI3K/AKT/mTOR signaling pathway but also to suppress the transcription of anti-apoptotic proteins like Mcl-1.[1][2] This guide evaluates the efficacy of PIK-75 in various cancer contexts, including breast, lung, colon, glioblastoma, and hematological malignancies. Its performance is compared with a panel of alternative PI3K inhibitors, including the pan-PI3K inhibitors GDC-0941 and Buparlisib (B177719) (BKM120), the p110δ-specific inhibitor Idelalisib (CAL-101), and the p110α-selective inhibitor A66.

Data Presentation: In Vitro Efficacy of PIK-75 and Comparators

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of PIK-75 and alternative PI3K inhibitors across a range of cancer cell lines, categorized by cancer subtype.

Table 1: IC50 Values (nM) in Breast Cancer Cell Lines

Cell LinePIK-75GDC-0941Buparlisib (BKM120)A66
MCF-7 ND720100 - 700ND
MDA-MB-231 NDNDNDND
BT-474 Potent Inhibition<500NDND
SK-BR-3 Potent Inhibition<500NDND

ND: Not Determined from the provided search results.

Table 2: IC50 Values (nM) in Glioblastoma Cell Lines

Cell LinePIK-75GDC-0941Buparlisib (BKM120)
U87MG Strong Cytotoxicity950100 - 700
T98G Strong CytotoxicityNDND
LN229 Strong CytotoxicityNDND

ND: Not Determined from the provided search results.

Table 3: IC50 Values (nM) in Hematological Malignancy Cell Lines

Cell LineCancer TypePIK-75Idelalisib (CAL-101)Buparlisib (BKM120)
Mino Mantle Cell Lymphoma1.5 - 10.9NDND
Rec-1 Mantle Cell Lymphoma1.5 - 10.9NDND
Primary MCL Samples Mantle Cell Lymphoma6.3 - 425.2ND>110.7
PCNSL patient-derived CNS LymphomaNDND100 - 500

ND: Not Determined from the provided search results.

Table 4: IC50 Values (nM) in Other Cancer Cell Lines

Cell LineCancer TypePIK-75GDC-0941Buparlisib (BKM120)Idelalisib (CAL-101)
A549 Lung CancerND1217>1000330
HCT116 Colon CancerND1081NDND
DLD1 Colon CancerND1070NDND
HT29 Colon CancerND157NDND
A2780 Ovarian CancerND140100 - 700ND
PC3 Prostate CancerND280NDND

ND: Not Determined from the provided search results.

In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of investigational drugs in a living organism.

  • PIK-75: Has demonstrated efficacy in mantle cell lymphoma xenograft models, where it overcame venetoclax (B612062) resistance and inhibited tumor cell dissemination.[1][3]

  • GDC-0941: Showed significant tumor growth inhibition in glioblastoma and gastrointestinal stromal tumor (GIST) xenograft models.[1][4][5] In medulloblastoma xenografts, it delayed tumor growth and prolonged survival.[1]

  • Buparlisib (BKM120): Effectively inhibited glioma cell proliferation in vitro and the growth of human glioblastoma xenografts in nude rats, prolonging survival.[6] It has also shown anti-tumor activity in ovarian cancer xenografts.[7]

  • A66: In SK-OV-3 ovarian cancer xenografts, A66 induced a significant delay in tumor growth.[8][9][10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serially diluted concentrations of the test compound (e.g., PIK-75) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-AKT, total AKT, Mcl-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of the inhibitor for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/AKT/mTOR signaling pathway and the distinct mechanisms of action of PIK-75 and its alternatives.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes PDK1->AKT Activates CDK9 CDK9 Mcl1_gene Mcl-1 Gene CDK9->Mcl1_gene Promotes Transcription Mcl1_protein Mcl-1 Protein Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits PIK75 PIK-75 PIK75->PI3K Inhibits p110α PIK75->CDK9 Inhibits Pan_PI3Ki Pan-PI3K (GDC-0941, Buparlisib) Pan_PI3Ki->PI3K Inhibits all Class I isoforms Isoform_PI3Ki Isoform-Specific (Idelalisib, A66) Isoform_PI3Ki->PI3K Inhibits specific isoform(s) Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with PIK-75 and Alternative Inhibitors (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-AKT, total AKT, Mcl-1) treatment->western apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Determine IC50 Values viability->ic50 data_analysis Comparative Data Analysis ic50->data_analysis western->data_analysis apoptosis->data_analysis invivo In Vivo Xenograft Studies (for lead candidates) invivo->data_analysis data_analysis->invivo conclusion Conclusion and Future Directions data_analysis->conclusion

References

A Comparative Guide to PIK-75 Hydrochloride and Isoform-Specific PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PIK-75 hydrochloride against a selection of isoform-specific phosphatidylinositol 3-kinase (PI3K) inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biology, this document serves as a comprehensive resource for selecting the appropriate tool for research and development in the context of the PI3K signaling pathway.

Introduction to PI3K Signaling and Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K family is divided into several classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[3] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ, each with distinct roles in physiology and disease.[3][5]

This compound is a potent and widely used PI3K inhibitor. While it exhibits high potency towards the p110α isoform, it is not entirely selective and has significant activity against other kinases, most notably DNA-dependent protein kinase (DNA-PK).[6][7][8] This guide benchmarks PIK-75 against several well-characterized, isoform-selective inhibitors to provide clarity on their respective utility in dissecting the complexities of the PI3K pathway.

Mechanism of Action and Selectivity Profiles

This compound: PIK-75 is a reversible inhibitor that demonstrates potent, nanomolar inhibition of the p110α isoform of PI3K.[6][8][9] It is over 200-fold more selective for p110α than for p110β.[5][8] However, its utility as a specific p110α probe is complicated by its potent inhibition of DNA-PK, with an IC50 value even lower than that for p110α.[6][7] This dual activity must be considered when interpreting experimental outcomes, as observed effects may result from the inhibition of DNA-PK, p110α, or both.[10]

Isoform-Specific PI3K Inhibitors: In contrast to the broader activity of compounds like PIK-75, isoform-selective inhibitors have been developed to target individual p110 subunits. This specificity allows for a more precise investigation of the distinct functions of each isoform.[3][11]

  • Alpelisib (BYL719): A potent and highly selective inhibitor of the p110α isoform.[11] Its development was driven by the high frequency of activating mutations in the PIK3CA gene (encoding p110α) in solid tumors.[5]

  • TGX-221: A well-established selective inhibitor of the p110β isoform. The p110β isoform is particularly important in tumors with a loss of the PTEN tumor suppressor.

  • Idelalisib (CAL-101): The first-in-class, FDA-approved selective inhibitor of the p110δ isoform.[5] PI3Kδ is primarily expressed in leukocytes and plays a crucial role in B-cell malignancies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of PIK-75 and selected isoform-specific inhibitors against the Class I PI3K isoforms and DNA-PK. This quantitative data provides a clear comparison of their potency and selectivity.

Table 1: IC50 Values of PI3K Inhibitors (in nM)

Inhibitorp110αp110βp110γp110δDNA-PKPrimary Selectivity
PIK-75 HCl 5.8[7][8][12]1300[7][8][12]76[7][8][12]510[7]2[6][7]p110α / DNA-PK
Alpelisib (BYL719) 51156250290>10000p110α
TGX-221 >50005218363N/Ap110β
Idelalisib (CAL-101) 8604000110015[11]N/Ap110δ

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the canonical PI3K signaling cascade. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) recruits Class I PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1. This co-localization facilitates the phosphorylation and full activation of AKT. Activated AKT proceeds to phosphorylate a wide array of downstream substrates, including mTORC1, to regulate fundamental cellular functions.[1][13]

PI3K_Pathway cluster_inhibitors Inhibitors RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN P PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PTEN->PIP2 PDK1->AKT P (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT P (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PIK75 PIK-75 PIK75->PI3K Isoform_Inhibitors Isoform-Specific Inhibitors Isoform_Inhibitors->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Accurate benchmarking of kinase inhibitors requires robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used to characterize PI3K inhibitors.

In Vitro Kinase Assay for PI3K Inhibition

This assay directly measures the enzymatic activity of a purified PI3K isoform and its inhibition by a test compound. The protocol is based on a common radiometric method.[7][14]

Objective: To determine the IC50 value of an inhibitor against a specific PI3K isoform.

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2)[7]

  • ATP solution (containing [γ-32P]ATP)

  • Test inhibitor (e.g., PIK-75) dissolved in DMSO

  • 1 M HCl to stop the reaction

  • Lipid extraction reagents (e.g., chloroform/methanol)

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[15]

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the purified PI3K enzyme, and the lipid substrate.

  • Inhibitor Addition: Add the diluted inhibitor (or DMSO for the control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution (final concentration typically 10-100 µM).[7][14]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).[7]

  • Termination: Stop the reaction by adding 1 M HCl.[7][14]

  • Extraction and Quantification: Extract the phosphorylated lipid product (PIP3) using an organic solvent mixture. Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Cellular Akt Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block PI3K signaling downstream of the kinase in a physiological context.[9]

Objective: To measure the effect of a PI3K inhibitor on growth factor-stimulated Akt phosphorylation in cultured cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)

  • Cell culture medium and serum

  • Test inhibitor (e.g., PIK-75)

  • Growth factor for stimulation (e.g., Insulin, EGF)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (or DMSO control) for 1-2 hours.[9]

  • Stimulation: Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to induce PI3K pathway activation.[9]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal for each sample to determine the extent of pathway inhibition.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the comparative analysis of PI3K inhibitors.

Experimental_Workflow start Start: Select Inhibitors (PIK-75 vs. Isoform-Specific) invitro In Vitro Kinase Assay start->invitro cellular Cellular Assay (Western Blot for p-AKT) start->cellular data_analysis Data Analysis invitro->data_analysis cellular->data_analysis ic50 Determine IC50 Values (Potency & Selectivity) data_analysis->ic50 pathway_inhibition Confirm On-Target Cellular Activity data_analysis->pathway_inhibition conclusion Conclusion: Select Appropriate Inhibitor for Research Question ic50->conclusion pathway_inhibition->conclusion

Caption: A general workflow for comparing PI3K inhibitors.

Summary and Conclusion

The choice between this compound and an isoform-specific PI3K inhibitor is contingent upon the specific experimental goal.

  • This compound is a potent inhibitor of p110α and can be a useful tool for studying cellular processes where this isoform is dominant.[5][7] However, its significant off-target activity against DNA-PK necessitates careful experimental design and data interpretation.[6][10] The dual inhibition may offer unique therapeutic potential but complicates its use as a selective chemical probe.[14]

  • Isoform-specific inhibitors like Alpelisib, TGX-221, and Idelalisib offer unparalleled precision for dissecting the individual contributions of p110α, p110β, and p110δ, respectively, to biological processes.[11] For studies aiming to understand the specific roles of these isoforms or to validate them as therapeutic targets, these selective compounds are the superior choice.

By understanding the distinct inhibitory profiles presented in this guide, researchers can make informed decisions to select the most appropriate inhibitor, leading to more accurate and impactful findings in the complex and critical field of PI3K signaling.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of PIK-75 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the potent PI3K inhibitor PIK-75 hydrochloride, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous material, and a thorough understanding of its potential risks is the first step toward safe handling and disposal. Due to its cytotoxic and apoptosis-inducing properties, all forms of PIK-75 waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][2]

Key Hazard Information:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1][3]
Skin Irritation May be harmful if absorbed through the skin and may cause skin irritation.[1][4]
Eye Irritation May cause eye irritation.[1][4]
Respiratory Tract Irritation May be harmful if inhaled and may cause respiratory tract irritation.[1][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes a lab coat, safety glasses, and chemical-resistant gloves.[1]

Step-by-Step Disposal Protocol

Currently, there are no established and validated chemical inactivation or neutralization protocols for the routine laboratory disposal of this compound. Therefore, all waste must be handled as hazardous material and disposed of via incineration through a certified waste management provider.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder and grossly contaminated items, such as weighing boats and paper towels, in a designated hazardous waste container. To prevent the generation of dust, handle the powder carefully.[1][2] Contaminated sharps like needles and broken glass should be placed in a labeled, puncture-resistant sharps container.[5]

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and leak-proof hazardous waste container.[1][6] Do not dispose of this compound solutions down the drain. [1] The Environmental Protection Agency (EPA) strictly advises against the disposal of pharmaceutical waste into sewer systems.[1]

  • Incompatible Wastes: Never store flammable waste with waste containing oxidizers. Use secondary containment bins to segregate acidic from caustic waste streams.[5]

2. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the chemical name "this compound," the accumulation start date, and the name of the principal investigator or laboratory.[1][7]

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible chemicals, until it is ready for pickup.[1][7][8]

  • Ensure all containers have tightly fitting caps (B75204) and are kept closed at all times, except when adding waste.[5][9]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[1]

  • Follow all institutional and regulatory procedures for waste manifests and pickup.[1][8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.[1]

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing a lab coat, safety glasses, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[1]

  • Contain and Clean the Spill:

    • Solid Spills: Carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1]

    • Liquid Spills: Absorb the material with an inert absorbent, such as vermiculite, sand, or chemical absorbent pads, and place it in the hazardous waste container.[1]

Disposal Workflow

The following diagram outlines the procedural flow for the proper management of this compound waste.

PIK75_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Preparation for Disposal cluster_2 Final Disposal start PIK-75 Waste Generated (Solid, Liquid, Contaminated Labware) ppe Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate collect_solid Collect Solid Waste in Hazardous Waste Container segregate->collect_solid collect_liquid Collect Liquid Waste in Sealed Hazardous Container segregate->collect_liquid label_container Label Container Clearly ('Hazardous Waste', Chemical Name, Date) collect_solid->label_container collect_liquid->label_container store_securely Store in Designated, Secure Area label_container->store_securely contact_ehs Contact EHS or Certified Waste Disposal Contractor store_securely->contact_ehs pickup Schedule and Complete Waste Pickup contact_ehs->pickup end Incineration at Licensed Facility pickup->end

Caption: Workflow for the safe management and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.